molecular formula C14H16N2O4 B1365549 Pyr-phe-OH

Pyr-phe-OH

Número de catálogo: B1365549
Peso molecular: 276.29 g/mol
Clave InChI: XCEZCXFVJLMPKG-QWRGUYRKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pyr-phe-OH is a useful research compound. Its molecular formula is C14H16N2O4 and its molecular weight is 276.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c17-12-7-6-10(15-12)13(18)16-11(14(19)20)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,15,17)(H,16,18)(H,19,20)/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCEZCXFVJLMPKG-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)NC(CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Pyroglutamyl-Phenylalanine (Pyr-phe-OH)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Pyroglutamyl-L-phenylalanine (Pyr-phe-OH) is a dipeptide composed of pyroglutamic acid and phenylalanine. This molecule serves as a valuable building block in peptide synthesis and holds potential for various applications in biochemical research and drug development.[1] The presence of the N-terminal pyroglutamyl residue confers enhanced stability against degradation by aminopeptidases, a desirable characteristic for therapeutic peptides. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of this compound. Detailed experimental protocols for its synthesis and purification are also presented to facilitate its application in research and development.

Chemical Structure and Properties

This compound is formed through a peptide bond between the carboxylic acid group of L-pyroglutamic acid and the amino group of L-phenylalanine.

Chemical Structure:

Chemical Structure of this compoundFigure 1. 2D Chemical Structure of L-Pyroglutamyl-L-phenylalanine.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₄H₁₆N₂O₄[2]
Molecular Weight 276.29 g/mol [2]
CAS Number 21282-12-2[1]
Appearance White to off-white powder (presumed)General peptide properties
Melting Point Data not available for this compound. L-Phenylalanine: ~283 °C (decomposes). L-Pyroglutamic acid: 184 °C.[3]
Solubility General statements suggest favorable solubility in various solvents, though quantitative data is limited. For similar dipeptides, solubility can be poor in neutral aqueous solutions due to hydrophobic residues but can be improved in dilute acidic or basic solutions or with organic co-solvents like DMSO.
pKa Values (Estimated) The pKa of the carboxylic acid of the phenylalanine residue is estimated to be around 1.83. The pyroglutamic acid lactam nitrogen is not basic.
Spectroscopic Data

Specific spectroscopic data for this compound is not widely published. However, the expected spectral characteristics can be inferred from the structures of L-pyroglutamic acid and L-phenylalanine.

  • ¹H NMR: Expected signals would include those from the aromatic protons of the phenylalanine ring (around 7.2-7.4 ppm), the alpha-protons of both amino acid residues, and the aliphatic protons of the pyroglutamyl ring and the phenylalanine side chain.

  • ¹³C NMR: Characteristic signals would be present for the carbonyl carbons of the peptide bond and carboxylic acid, the aromatic carbons of the phenyl group, and the aliphatic carbons of both residues.

  • Mass Spectrometry: The expected monoisotopic mass would be approximately 276.1110 Da.

Biological Activity and Applications

This compound is primarily utilized as a building block in the synthesis of more complex peptides for pharmaceutical and biochemical research. The N-terminal pyroglutamyl residue is a key feature of many biologically active peptides, as it protects them from degradation by exopeptidases, thereby increasing their in vivo stability and half-life.

While specific signaling pathways modulated directly by this compound are not extensively documented, pyroglutamyl peptides, in general, have been associated with a range of biological activities, including:

  • Hepatoprotective effects

  • Antidepressant-like properties

  • Anti-inflammatory activity

The hydrophobic γ-lactam ring of the pyroglutamyl residue is thought to enhance the stability of these peptides against degradation by gastrointestinal proteases.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

Solid-phase peptide synthesis is the most common method for preparing peptides like this compound. The following is a generalized protocol based on Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-Phe-OH

  • Wang resin (or other suitable resin for C-terminal carboxylic acid)

  • L-Pyroglutamic acid

  • Coupling reagents (e.g., HBTU, HATU, DIC)

  • Base (e.g., DIPEA, NMM)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

  • Cold diethyl ether

Protocol:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

  • First Amino Acid Loading (Fmoc-Phe-OH):

    • Couple Fmoc-Phe-OH to the resin using a suitable coupling agent and base in DMF.

    • Allow the reaction to proceed for 2-4 hours.

    • Wash the resin with DMF and DCM.

    • Cap any unreacted hydroxyl groups on the resin using an acetic anhydride/pyridine solution.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the phenylalanine residue. Repeat this step.

    • Wash the resin thoroughly with DMF.

  • Coupling of L-Pyroglutamic Acid:

    • Pre-activate L-Pyroglutamic acid with a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) in DMF.

    • Add the activated pyroglutamic acid solution to the resin and allow it to couple for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test (should be negative upon completion).

    • Wash the resin with DMF and DCM.

  • Cleavage and Precipitation:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups (if any).

    • Filter the resin and collect the filtrate.

    • Precipitate the crude this compound by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle cluster_cleavage Cleavage & Precipitation Resin Wang Resin Swell Swell in DMF Resin->Swell Load_Phe 1. Load Fmoc-Phe-OH Swell->Load_Phe Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Load_Phe->Deprotect Couple_Pyr 3. Couple L-Pyroglutamic Acid Deprotect->Couple_Pyr Wash Wash (DMF, DCM) Couple_Pyr->Wash Cleave Cleave from Resin (TFA Cocktail) Wash->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify Purification (HPLC) Precipitate->Purify HPLC_Workflow Crude_Peptide Crude this compound Dissolve Dissolve & Filter Crude_Peptide->Dissolve HPLC Preparative RP-HPLC (C18 Column) Dissolve->HPLC Fraction_Collection Collect Fractions HPLC->Fraction_Collection Analysis Analyze Fractions (Analytical HPLC, MS) Fraction_Collection->Analysis Pooling Pool Pure Fractions Analysis->Pooling Purity > 95% Lyophilize Lyophilize Pooling->Lyophilize Pure_Peptide Pure this compound Lyophilize->Pure_Peptide

References

Synthesis of L-Pyroglutamyl-L-phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the synthesis of L-Pyroglutamyl-L-phenylalanine, a dipeptide of interest due to the presence of the N-terminal pyroglutamic acid residue, which can confer enhanced stability against enzymatic degradation. This document details both chemical and enzymatic approaches, providing structured data, experimental protocols, and workflow visualizations to aid in the successful synthesis and characterization of this target molecule.

Introduction to Synthesis Strategies

The synthesis of L-Pyroglutamyl-L-phenylalanine can be approached through two primary routes: chemical synthesis and enzymatic synthesis.

Chemical Synthesis is the most common and versatile approach, allowing for a wide range of reaction conditions and scalability. The core of this method lies in the formation of a peptide bond between L-pyroglutamic acid and L-phenylalanine. This typically involves the use of protecting groups to prevent unwanted side reactions and coupling agents to facilitate the amide bond formation. Key strategies include:

  • Direct Coupling: This involves the direct reaction of L-pyroglutamic acid (or a protected derivative) with L-phenylalanine (with a protected C-terminus). The nitrogen within the pyroglutamic acid lactam ring is part of an amide and is significantly less nucleophilic, often making N-protection unnecessary.[1]

  • In-situ Cyclization: An alternative route involves using L-glutamine as the N-terminal residue. Following the formation of the Gln-Phe dipeptide, the N-terminal glutamine can be induced to cyclize into pyroglutamic acid.[1]

Enzymatic Synthesis , while less common for this specific dipeptide, offers a green and highly specific alternative. Enzymes like chymotrypsin have been used to catalyze the formation of peptide bonds involving L-phenylalanine.[2] This method avoids the need for protecting groups and often proceeds under mild, aqueous conditions.

Chemical Synthesis of L-Pyroglutamyl-L-phenylalanine

This section details a common approach to the chemical synthesis of L-Pyroglutamyl-L-phenylalanine via solution-phase peptide coupling.

Protecting Group Strategy

To ensure the specific formation of the desired peptide bond, the carboxylic acid group of L-phenylalanine must be protected. The amino group of L-pyroglutamic acid is already part of a lactam and is generally unreactive under standard coupling conditions, thus not requiring protection.[3]

  • C-terminal Protection of L-phenylalanine: The carboxyl group of L-phenylalanine is typically protected as an ester, for example, a methyl or benzyl ester.[4] Benzyl esters are particularly useful as they can be removed by catalytic hydrogenolysis, a mild deprotection method.

Activation and Coupling

The formation of the amide bond requires the activation of the carboxylic acid group of L-pyroglutamic acid. This is achieved using a coupling agent. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often used in conjunction with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency. More modern coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective.

Experimental Protocol: Solution-Phase Synthesis

This protocol describes the synthesis of L-Pyroglutamyl-L-phenylalanine benzyl ester followed by deprotection.

Step 1: Protection of L-phenylalanine as Benzyl Ester

  • Materials: L-phenylalanine, benzyl alcohol, toluene, p-toluenesulfonic acid monohydrate.

  • Procedure:

    • Suspend L-phenylalanine (1 equivalent) in a mixture of benzyl alcohol and toluene.

    • Add p-toluenesulfonic acid monohydrate (catalytic amount).

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and precipitate the product, L-phenylalanine benzyl ester p-toluenesulfonate salt, with diethyl ether.

    • Filter the solid, wash with diethyl ether, and dry under vacuum.

    • Neutralize the salt with a base (e.g., sodium bicarbonate solution) and extract the free ester into an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain L-phenylalanine benzyl ester.

Step 2: Peptide Coupling

  • Materials: L-pyroglutamic acid, L-phenylalanine benzyl ester, N,N'-dicyclohexylcarbodiimide (DCC), 1-hydroxybenzotriazole (HOBt), dichloromethane (DCM).

  • Procedure:

    • Dissolve L-pyroglutamic acid (1 equivalent) and HOBt (1 equivalent) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add DCC (1.1 equivalents) dissolved in DCM dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add L-phenylalanine benzyl ester (1 equivalent) dissolved in DCM.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC.

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude protected dipeptide, L-Pyroglutamyl-L-phenylalanine benzyl ester.

Step 3: Deprotection

  • Materials: L-Pyroglutamyl-L-phenylalanine benzyl ester, Palladium on carbon (10% Pd/C), methanol.

  • Procedure:

    • Dissolve the protected dipeptide in methanol.

    • Add 10% Pd/C catalyst.

    • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously.

    • Monitor the reaction by TLC.

    • Upon completion, filter the mixture through Celite to remove the catalyst.

    • Evaporate the solvent to obtain the crude L-Pyroglutamyl-L-phenylalanine.

Step 4: Purification

  • Procedure: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) or by flash column chromatography on silica gel.

Data Presentation

The following tables should be used to record the quantitative data from the synthesis.

Table 1: Reaction Conditions and Yields

StepReactant 1 (mmol)Reactant 2 (mmol)Coupling Agent (mmol)Solvent (mL)Temp (°C)Time (h)ProductYield (%)
ProtectionL-PheBnOH-TolueneReflux4-6L-Phe-OBnEnter Data
CouplingpGluL-Phe-OBnDCC/HOBtDCM0 -> RT12-18pGlu-Phe-OBnEnter Data
DeprotectionpGlu-Phe-OBnH₂/Pd-C-MeOHRT2-4pGlu-PheEnter Data

Table 2: Characterization Data

CompoundMelting Point (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Mass Spec (m/z)Purity (HPLC, %)
L-Phe-OBnEnter DataEnter DataEnter DataEnter DataEnter Data
pGlu-Phe-OBnEnter DataEnter DataEnter DataEnter DataEnter Data
pGlu-PheEnter DataEnter DataEnter DataEnter DataEnter Data

Workflow Diagram

Synthesis_Workflow cluster_protection Step 1: Protection cluster_coupling Step 2: Coupling cluster_deprotection Step 3: Deprotection cluster_purification Step 4: Purification Phe L-Phenylalanine PheOBn L-Phenylalanine Benzyl Ester Phe->PheOBn Esterification BnOH Benzyl Alcohol p-TsOH BnOH->PheOBn pGluPheOBn pGlu-Phe-OBn PheOBn->pGluPheOBn pGlu L-Pyroglutamic Acid pGlu->pGluPheOBn Peptide Bond Formation CouplingAgent DCC / HOBt CouplingAgent->pGluPheOBn pGluPhe L-Pyroglutamyl-L-phenylalanine pGluPheOBn->pGluPhe Hydrogenolysis H2 H₂ / Pd-C H2->pGluPhe Purification Recrystallization or Chromatography pGluPhe->Purification FinalProduct Pure pGlu-Phe Purification->FinalProduct

Caption: Solution-phase synthesis workflow for L-Pyroglutamyl-L-phenylalanine.

Enzymatic Synthesis of L-Pyroglutamyl-L-phenylalanine

Enzymatic synthesis provides a highly selective and environmentally friendly route. A potential approach involves the use of a protease in reverse, catalyzing peptide bond formation in a kinetically controlled synthesis.

Enzyme Selection

Proteases such as chymotrypsin, which have a preference for cleaving peptide bonds adjacent to aromatic amino acids like phenylalanine, can be used to catalyze the formation of the pGlu-Phe bond. The reaction conditions, such as pH and solvent system, are critical to shift the equilibrium towards synthesis rather than hydrolysis.

Experimental Protocol: Enzymatic Synthesis
  • Materials: L-pyroglutamic acid methyl ester, L-phenylalanine, α-chymotrypsin, phosphate buffer, organic co-solvent (e.g., acetonitrile).

  • Procedure:

    • Dissolve L-pyroglutamic acid methyl ester and L-phenylalanine in a phosphate buffer (pH ~7-8) containing a percentage of an organic co-solvent to reduce water activity.

    • Add α-chymotrypsin (immobilized or free).

    • Incubate the mixture with gentle agitation at a controlled temperature (e.g., 37 °C).

    • Monitor the formation of the dipeptide by HPLC.

    • Once the reaction has reached equilibrium or the desired conversion, stop the reaction by denaturing the enzyme (e.g., by adding a denaturant or by heat treatment if the enzyme is not to be reused).

    • Purify the product from the reaction mixture using techniques such as ion-exchange chromatography or preparative HPLC.

Data Presentation

Table 3: Enzymatic Synthesis Parameters and Yield

Substrate 1Substrate 2EnzymeBuffer (pH)Co-solvent (%)Temp (°C)Time (h)Conversion (%)Yield (%)
pGlu-OMeL-Pheα-ChymotrypsinPhosphate (7.5)Acetonitrile (30)3724-48Enter DataEnter Data

Workflow Diagram

Enzymatic_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Enzymatic Coupling cluster_purification_enzymatic Purification pGluEster L-Pyroglutamic Acid Ester ReactionMix Aqueous-Organic Buffer System pGluEster->ReactionMix Phe L-Phenylalanine Phe->ReactionMix Enzyme α-Chymotrypsin Enzyme->ReactionMix Dipeptide L-Pyroglutamyl-L-phenylalanine ReactionMix->Dipeptide Peptide Bond Formation Purification Chromatography (HPLC) Dipeptide->Purification FinalProduct Pure pGlu-Phe Purification->FinalProduct

Caption: Enzymatic synthesis workflow for L-Pyroglutamyl-L-phenylalanine.

Biological Context

While a specific signaling pathway for L-Pyroglutamyl-L-phenylalanine is not well-documented, peptides containing an N-terminal pyroglutamyl residue are known to exhibit increased resistance to degradation by aminopeptidases. This enhanced stability can prolong their biological half-life. L-pyroglutamic acid itself has been reported to have anti-inflammatory and neuroprotective properties. The biological activity of the dipeptide L-Pyroglutamyl-L-phenylalanine would be an interesting area for further investigation, potentially leveraging the known bioactivities of its constituent amino acids. Pyroglutamyl peptidase is an enzyme that specifically cleaves the N-terminal pyroglutamate residue from peptides.

Conclusion

This technical guide has outlined the primary methods for the synthesis of L-Pyroglutamyl-L-phenylalanine, providing detailed protocols for both chemical and enzymatic approaches. The choice of method will depend on the specific requirements of the researcher, including scale, desired purity, and available resources. The provided tables and workflow diagrams offer a framework for planning, executing, and documenting the synthesis of this dipeptide. Further research into the biological activity of L-Pyroglutamyl-L-phenylalanine is warranted, given the known properties of pyroglutamyl-containing peptides.

References

In Vitro Mechanism of Action of Pyr-phe-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro mechanism of action of L-Pyroglutamyl-L-phenylalanine hydroxamic acid (Pyr-phe-OH). The primary established role of this compound in a biological context is as a substrate for the enzyme Pyroglutamyl Peptidase I (PAP-I), a cytosolic cysteine peptidase. This document details the enzymatic interaction, including the catalytic mechanism of PAP-I, and presents a compilation of kinetic data for various PAP-I substrates to provide a comparative context. Furthermore, detailed experimental protocols for assaying PAP-I activity are provided, alongside visualizations of the key pathways and workflows to facilitate a deeper understanding of the biochemical processes involved.

Core Mechanism of Action: Substrate for Pyroglutamyl Peptidase I

The principal in vitro biological activity of this compound is its role as a substrate for Pyroglutamyl Peptidase I (PAP-I, EC 3.4.19.3), also known as pyrrolidonyl peptidase.[1][2] PAP-I is a widely distributed cytosolic cysteine peptidase that specifically catalyzes the removal of an N-terminal pyroglutamyl (pGlu) residue from peptides and proteins.[1][3] This enzymatic action is crucial in the metabolism of various biologically active peptides and proteins that are protected from other aminopeptidases by the N-terminal pGlu residue.[3]

The enzymatic reaction involves the hydrolysis of the peptide bond between the pyroglutamic acid and the adjacent L-phenylalanine residue in this compound, releasing pyroglutamic acid and L-phenylalanine hydroxamic acid.

The Enzyme: Pyroglutamyl Peptidase I (PAP-I)
  • Classification: PAP-I is classified as a cysteine peptidase of the C15 family (clan CA).

  • Function: Its primary function is the regulation and degradation of peptides and proteins with an N-terminal pyroglutamyl residue, such as Thyrotropin-Releasing Hormone (TRH) and Luteinizing-Hormone Releasing Hormone (LHRH).

  • Substrate Specificity: PAP-I exhibits broad substrate specificity for the amino acid adjacent to the pyroglutamyl residue, but it does not cleave pGlu-Pro bonds.

  • Catalytic Mechanism: The catalytic activity of PAP-I relies on a catalytic triad composed of Cysteine, Histidine, and Aspartic Acid. The cysteine residue acts as a nucleophile, attacking the carbonyl carbon of the peptide bond. The histidine residue acts as a general base, accepting a proton from the cysteine thiol, and then as a general acid, donating a proton to the leaving group. The aspartic acid residue orients the histidine and stabilizes the resulting imidazolium ion. The tetrahedral intermediate formed during catalysis is stabilized by an oxyanion hole.

Quantitative Data Presentation

SubstrateEnzyme SourceKm (mM)kcat (s-1)Reference
L-pGlu-7-amino-4-methylcoumarinRecombinant Human0.132 ± 0.0242.68 x 10-5
L-pGlu-β-naphthylamideEnterococcus faecalis0.55Not Reported
L-pGlu-L-AlaRecombinant Rat0.057Not Reported
L-OTCA-L-AlaRecombinant Rat0.43Not Reported
L-OOCA-L-AlaRecombinant Rat0.71Not Reported
L-OICA-L-AlaRecombinant Rat0.42Not Reported

Note: L-OTCA = L-2-oxothiazolidine-4-carboxylic acid; L-OOCA = L-2-oxooxazolidine-4-carboxylic acid; L-OICA = L-2-oxoimidazolidine-4-carboxylic acid.

Experimental Protocols

The following is a detailed methodology for a representative in vitro assay to measure the kinetic parameters of a substrate for Pyroglutamyl Peptidase I, based on protocols for fluorogenic substrates like L-pGlu-7-amino-4-methylcoumarin (pGlu-AMC). This protocol can be adapted for chromogenic substrates with appropriate adjustments to the detection method.

Continuous Fluorometric Assay for PAP-I Activity

Objective: To determine the kinetic parameters (Km and Vmax) of a substrate for purified Pyroglutamyl Peptidase I.

Materials:

  • Purified Pyroglutamyl Peptidase I

  • Substrate: L-Pyroglutamyl-7-amino-4-methylcoumarin (pGlu-AMC)

  • Assay Buffer: 50 mM Potassium Phosphate, pH 8.0

  • Reducing Agent: 1 mM Dithiothreitol (DTT)

  • Inhibitor (for control): Thiol-blocking reagents like p-chloromercuribenzoate (p-CMB) or N-ethylmaleimide (NEM)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)

Methods:

  • Enzyme Preparation:

    • Reconstitute or dilute the purified PAP-I in assay buffer to a working concentration. The final concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Substrate Preparation:

    • Prepare a stock solution of pGlu-AMC in DMSO (e.g., 10 mM).

    • Prepare a series of dilutions of the substrate in assay buffer to achieve a range of final concentrations for the kinetic analysis (e.g., 0.01 mM to 1 mM).

  • Assay Procedure:

    • To each well of a 96-well microplate, add the appropriate volume of the substrate dilution.

    • Add assay buffer to bring the volume to the desired pre-initiation volume (e.g., 180 µL).

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding a small volume of the enzyme solution (e.g., 20 µL) to each well.

    • Immediately place the plate in the fluorescence microplate reader.

    • Monitor the increase in fluorescence intensity over time (e.g., every 30 seconds for 10-15 minutes). The release of the fluorogenic product, 7-amino-4-methylcoumarin (AMC), corresponds to substrate hydrolysis.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot for each substrate concentration.

    • Convert the fluorescence units to the concentration of the product formed using a standard curve of free AMC.

    • Plot the initial velocities against the corresponding substrate concentrations.

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. Non-linear regression software is recommended for this analysis.

Mandatory Visualizations

Enzymatic_Reaction cluster_reactants Reactants cluster_products Products This compound This compound (Substrate) PAP_I Pyroglutamyl Peptidase I (Enzyme) This compound->PAP_I Products PAP_I->Products H2O H₂O H2O->PAP_I pGlu Pyroglutamic Acid Products->pGlu Phe_OH L-Phenylalanine hydroxamic acid Products->Phe_OH

Caption: Enzymatic hydrolysis of this compound by Pyroglutamyl Peptidase I.

PAP_I_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Assay Buffer (e.g., 50 mM K-Phosphate, pH 8.0) D Add Substrate and Buffer to 96-well plate A->D B Prepare Substrate Dilutions (e.g., pGlu-AMC) B->D C Prepare Enzyme Solution (Purified PAP-I) F Initiate reaction with Enzyme C->F E Pre-incubate at 37°C D->E E->F G Monitor Fluorescence Increase (Kinetic Read) F->G H Calculate Initial Velocities (V₀) G->H I Plot V₀ vs. [Substrate] H->I J Determine Km and Vmax (Michaelis-Menten Kinetics) I->J

Caption: General workflow for a continuous kinetic assay of PAP-I.

Catalytic_Mechanism cluster_enzyme PAP-I Active Site Cys Cys (Nucleophile) Substrate This compound (Substrate) Cys->Substrate nucleophilic attack His His (General Base/Acid) His->Cys deprotonates Asp Asp (Stabilizer) Asp->His orients & stabilizes Intermediate Tetrahedral Intermediate Substrate->Intermediate forms Intermediate->His protonates leaving group Products Products (pGlu + Phe-OH) Intermediate->Products collapses to

Caption: Simplified representation of the catalytic mechanism of PAP-I.

Conclusion

The in vitro mechanism of action of this compound is characterized by its role as a substrate for Pyroglutamyl Peptidase I. This interaction leads to the hydrolytic cleavage of the N-terminal pyroglutamyl residue, a process governed by the cysteine peptidase activity of PAP-I. While the broader functional implications of this specific substrate-enzyme interaction require further investigation, the established role of PAP-I in regulating bioactive peptides suggests that this compound can be a valuable tool for studying this enzyme's activity and specificity. Future research should focus on determining the precise kinetic parameters of this compound hydrolysis by PAP-I to enable more quantitative studies and a better understanding of its potential applications in biochemical and pharmacological research.

References

The Biological Activity of L-Pyroglutamyl-L-phenylalanine (Pyr-phe-OH): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature specifically detailing the biological activity of the dipeptide L-Pyroglutamyl-L-phenylalanine (Pyr-phe-OH) is limited. This guide synthesizes information on the known biological activities of related pyroglutamyl (pGlu) peptides and its constituent amino acids, L-pyroglutamic acid and L-phenylalanine, to provide a framework for potential research directions and methodologies for drug development professionals and scientists.

Introduction

L-Pyroglutamyl-L-phenylalanine (this compound) is a dipeptide composed of L-pyroglutamic acid and L-phenylalanine. Pyroglutamyl peptides are characterized by an N-terminal pyroglutamate residue, a cyclic lactam of glutamic acid. This modification can occur enzymatically or non-enzymatically and is known to confer resistance to degradation by aminopeptidases, potentially increasing the peptide's stability and bioavailability.[1] Given the diverse biological roles of other short-chain pyroglutamyl peptides and phenylalanine, this compound presents an interesting candidate for investigation in several therapeutic areas. This document outlines potential biological activities, relevant signaling pathways, and detailed experimental protocols to guide further research.

Potential Biological Activities

Based on the activities of structurally similar compounds, this compound may exhibit neuroprotective, antimicrobial, and antioxidant properties.

Neuroactivity

Several food-derived pyroglutamyl peptides have demonstrated antidepressant-like, anxiolytic, and analgesic effects in murine models.[2][3] L-pyroglutamic acid itself has been shown to have positive effects on memory and may be converted to glutamate in the brain, a key excitatory neurotransmitter.[2] Furthermore, a combination of pyroglutamic acid and pyrrolidone has demonstrated significant neuroprotective effects in models of brain ischemia.[4] The phenylalanine component is a precursor for the synthesis of important neurotransmitters such as dopamine and norepinephrine, which are crucial for mood regulation and cognitive function. Consequently, this compound could potentially act as a neuropeptide, modulating neuronal signaling and offering neuroprotective benefits.

Antimicrobial Activity

Bioactive peptides are a well-established class of antimicrobial agents. Their mechanism of action often involves the disruption of bacterial cell membranes. While direct evidence for this compound is lacking, short-chain pyroglutamyl peptides from fermented foods have been shown to modulate gut microbiota by enhancing the production of host antimicrobial peptides, such as α-defensins. The potential of this compound as a direct antimicrobial agent or as a modulator of the host's innate immune response warrants investigation.

Antioxidant Activity

The antioxidant properties of peptides are often attributed to their amino acid composition, particularly the presence of aromatic and hydrophobic residues. Phenylalanine, an aromatic amino acid, can donate electrons to stabilize free radicals. The presence of this residue in this compound suggests a potential for free radical scavenging activity, which is a key mechanism in mitigating oxidative stress associated with numerous pathological conditions.

Potential Signaling Pathways

Many neuropeptides exert their effects by binding to G-protein coupled receptors (GPCRs) on the cell surface, initiating intracellular signaling cascades. A plausible mechanism for this compound, should it possess neuroactive properties, would involve interaction with a specific GPCR, leading to the modulation of second messenger systems like cyclic AMP (cAMP) or intracellular calcium levels. This, in turn, could activate downstream protein kinases and transcription factors, altering gene expression and cellular function.

Neuropeptide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound GPCR G-Protein Coupled Receptor (GPCR) This compound->GPCR Binding G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Protein_Kinase Protein Kinase (e.g., PKA) Second_Messenger->Protein_Kinase Activation Transcription_Factor Transcription Factor (e.g., CREB) Protein_Kinase->Transcription_Factor Phosphorylation Nucleus Nucleus Transcription_Factor->Nucleus Translocation Cellular_Response Cellular Response (e.g., Neuroprotection, Gene Expression) Nucleus->Cellular_Response Altered Gene Expression

A potential signaling pathway for this compound via a G-protein coupled receptor.

Data Presentation

Quantitative data from biological assays should be presented in a clear and structured format to allow for easy comparison and interpretation. Below are example tables for presenting results from antimicrobial, antioxidant, and neuroprotection assays.

Table 1: Antimicrobial Activity of this compound (Example Data)

Test OrganismStrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureusATCC 29213128
Escherichia coliATCC 25922>512
Pseudomonas aeruginosaATCC 27853>512
Candida albicansATCC 90028256

Table 2: Antioxidant Activity of this compound (Example Data)

AssayParameterThis compoundAscorbic Acid (Control)
DPPH Radical ScavengingIC₅₀ (µg/mL)75.48.2
ABTS Radical ScavengingIC₅₀ (µg/mL)98.112.5

Table 3: In Vitro Neuroprotective Effect of this compound on SH-SY5Y cells against H₂O₂-induced Oxidative Stress (Example Data)

TreatmentConcentration (µM)Cell Viability (%)LDH Release (% of Control)
Control (untreated)-100 ± 4.5100 ± 5.1
H₂O₂ (100 µM)-52.3 ± 3.8210 ± 12.3
This compound + H₂O₂1065.7 ± 4.1165 ± 9.8
This compound + H₂O₂5078.9 ± 5.2130 ± 7.6
This compound + H₂O₂10085.1 ± 4.9115 ± 6.4

Experimental Protocols

Protocol for Determining Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

MIC_Workflow start Start prep_compound Prepare Stock Solution of this compound start->prep_compound serial_dilution Perform 2-fold Serial Dilutions in 96-well plate with broth prep_compound->serial_dilution inoculate Inoculate wells with microbial suspension serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial/Fungal Inoculum (e.g., 0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_results Visually inspect for turbidity (microbial growth) incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Workflow for the Broth Microdilution MIC Assay.

Methodology:

  • Preparation of Test Compound: Dissolve this compound in a suitable solvent (e.g., sterile water or DMSO) to create a high-concentration stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution with an appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a suspension of the test microorganism from a fresh culture on an agar plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compound. Include positive (broth + inoculum) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Interpretation: The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) of the microorganism is observed.

Protocol for DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a hydrogen donor or free radical scavenger.

DPPH_Assay_Workflow start Start prep_solutions Prepare this compound dilutions and DPPH working solution (e.g., 0.1 mM in methanol) start->prep_solutions reaction_setup Mix this compound dilutions with DPPH solution in a 96-well plate or cuvettes prep_solutions->reaction_setup incubation Incubate in the dark at room temperature (e.g., 30 minutes) reaction_setup->incubation measurement Measure absorbance at ~517 nm using a spectrophotometer incubation->measurement calculation Calculate % Scavenging Activity and determine IC₅₀ value measurement->calculation end End calculation->end

Workflow for the DPPH Antioxidant Assay.

Methodology:

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent like methanol or ethanol. Dilute this stock to a working concentration that gives an absorbance of approximately 1.0 at 517 nm. Prepare serial dilutions of this compound and a positive control (e.g., ascorbic acid).

  • Reaction: In a 96-well plate, add a specific volume of the DPPH working solution to an equal volume of each sample dilution. Include a blank containing only the solvent and DPPH.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The purple color of the DPPH solution will fade in the presence of an antioxidant.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the scavenging percentage against the sample concentrations.

General Workflow for In Vitro Neuroprotection Assay

Assessing the neuroprotective potential of this compound can be initiated using in vitro cell-based models.

Methodology:

  • Cell Culture: Culture a relevant neuronal cell line (e.g., SH-SY5Y or PC12 cells).

  • Induction of Neurotoxicity: Induce cellular stress or damage using a neurotoxin. Common models include:

    • Oxidative Stress: Exposure to hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

    • Excitotoxicity: Exposure to high concentrations of glutamate.

    • Ischemia Model: Oxygen-glucose deprivation (OGD).

  • Treatment: Pre-treat or co-treat the cells with various concentrations of this compound.

  • Assessment of Neuroprotection: Evaluate the ability of this compound to mitigate the effects of the neurotoxin using various assays:

    • Cell Viability Assays: MTT or MTS assays to measure metabolic activity.

    • Cytotoxicity Assays: Lactate dehydrogenase (LDH) release assay to measure membrane integrity.

    • Apoptosis Assays: Flow cytometry or fluorescence microscopy using markers like Annexin V/Propidium Iodide to quantify apoptotic and necrotic cells.

    • Biochemical Markers: Measurement of reactive oxygen species (ROS) production, mitochondrial membrane potential, or levels of specific proteins involved in cell death pathways (e.g., caspases, Bcl-2 family proteins).

Conclusion

While direct experimental data on the biological activity of this compound is currently unavailable, the known properties of related pyroglutamyl peptides and its constituent amino acids suggest its potential as a neuroactive, antimicrobial, and antioxidant agent. The experimental frameworks provided in this guide offer robust methodologies for systematically investigating these potential activities. Further research is necessary to elucidate the specific mechanisms of action and therapeutic potential of this dipeptide.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Pyroglutamyl-Phenylalanine (Pyr-Phe-OH)

This technical guide provides a comprehensive overview of the dipeptide Pyroglutamyl-Phenylalanine (this compound), including its history, synthesis, and known biological significance. The information is compiled to serve as a foundational resource for professionals in the fields of biochemistry, pharmacology, and drug development.

Introduction and Historical Context

Pyroglutamyl-phenylalanine (this compound) is a dipeptide composed of a pyroglutamic acid (pGlu) residue at the N-terminus and a phenylalanine (Phe) residue with a free carboxyl group at the C-terminus. While a specific discovery event for this compound is not prominently documented, its history is intrinsically linked to the discovery and characterization of its constituent amino acids and the broader field of peptide chemistry.

Pyroglutamic acid, a derivative of glutamic acid, was first identified by Haitinger[1]. It is found in various tissues, including the brain and skin, and plays a role as a precursor to glutamic acid[1][2]. The presence of the N-terminal pyroglutamyl residue in many naturally occurring peptides, such as Thyrotropin-Releasing Hormone (TRH) and Gonadotropin-Releasing Hormone (GnRH), confers enhanced stability against degradation by aminopeptidases, thereby extending their biological half-life[3]. Pyroglutamyl peptides are also found in various food sources and can be formed during processing[4].

Phenylalanine is an essential aromatic amino acid, first isolated in the late 19th and early 20th centuries. Its biological importance was highlighted by the discovery of its role in the genetic disorder phenylketonuria (PKU) in the 1930s and 1940s. Phenylalanine serves as a crucial building block for proteins and a precursor for the synthesis of neurotransmitters like dopamine and norepinephrine, as well as the pigment melanin.

The combination of these two residues in this compound results in a molecule with potential applications in pharmaceutical and biochemical research, serving as a building block for more complex bioactive molecules.

Physicochemical Properties

PropertyValue
CAS Number 21282-12-2
Molecular Formula C₁₄H₁₆N₂O₄
Molecular Weight 276.29 g/mol
Canonical SMILES C1CC(=O)N[C@@H]1C(=O)N--INVALID-LINK--C(=O)O
Storage Conditions Store at < -15°C

Synthesis of this compound and Related Peptides

The synthesis of peptides containing an N-terminal pyroglutamyl residue is well-established, primarily utilizing automated solid-phase peptide synthesis (SPPS) with tert-butyloxycarbonyl (Boc) chemistry. There are two main strategies for incorporating the pyroglutamyl residue.

Synthetic Strategies
  • Direct Incorporation of Boc-pGlu-OH : This is a straightforward method that involves the direct coupling of Boc-L-pyroglutamic acid as the final amino acid in the peptide sequence. While direct, the coupling efficiency can sometimes be a challenge and may require extended reaction times.

  • N-Terminal Cyclization : This strategy involves incorporating a protected glutamic acid residue (e.g., Boc-Glu(OBzl)-OH) at the N-terminus of the peptide chain. The pyroglutamyl ring is then formed through cyclization after the peptide has been assembled.

The choice of method depends on factors such as the specific peptide sequence and desired purity.

Experimental Protocol: Automated Boc-SPPS of a Pyroglutamyl Peptide

This protocol outlines the general steps for synthesizing a peptide with an N-terminal pyroglutamyl residue using an automated peptide synthesizer.

Materials & Equipment:

  • 4-Methylbenzhydrylamine (MBHA) resin

  • Boc-protected amino acids (e.g., Boc-Phe-OH, Boc-pGlu-OH)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • N,N-diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., DCC/HOBt or HBTU/DIEA)

  • Hydrogen fluoride (HF) apparatus for cleavage

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Mass Spectrometer

Protocol Steps:

  • Resin Preparation : Swell the MBHA resin in DCM. Neutralize the initial HCl salt with DIEA in DCM and wash thoroughly.

  • Amino Acid Coupling Cycles :

    • Deprotection : Remove the Nα-Boc protecting group of the resin-bound amino acid using TFA in DCM.

    • Washes : Perform washes with DCM and DMF.

    • Neutralization : Neutralize the N-terminal amine TFA salt with DIEA in DCM.

    • Coupling : Couple the next Boc-protected amino acid (e.g., Boc-Phe-OH) using a suitable activator.

    • Wash : Wash with DMF to remove excess reagents.

    • Repeat this cycle for each amino acid in the sequence.

  • Final Coupling : In the last cycle, couple Boc-pGlu-OH to the N-terminus of the resin-bound peptide (e.g., Phe-resin).

  • Cleavage and Deprotection :

    • Wash and dry the peptidyl-resin.

    • Treat the resin with HF at 0°C for 1 hour in the presence of a scavenger like anisole. This cleaves the peptide from the resin and removes side-chain protecting groups.

    • Precipitate the crude peptide with cold diethyl ether.

  • Purification and Analysis :

    • Dissolve the crude peptide in an appropriate buffer.

    • Purify using preparative RP-HPLC.

    • Analyze fractions for purity by analytical RP-HPLC and confirm identity by mass spectrometry.

    • Lyophilize the pure fractions to obtain the final peptide.

Visualization of Synthetic Workflow

Boc_SPPS_Workflow cluster_synthesis Automated Synthesis Cycle cluster_postsynthesis Post-Synthesis Processing Resin 1. Resin Preparation Deprotection 2. Boc Deprotection (TFA) Resin->Deprotection Neutralization 3. Neutralization (DIEA) Deprotection->Neutralization Coupling 4. Amino Acid Coupling Neutralization->Coupling Wash 5. Wash Coupling->Wash Wash->Deprotection Repeat for sequence Final_Coupling 6. Final Coupling (Boc-pGlu-OH) Wash->Final_Coupling Cleavage 7. HF Cleavage Final_Coupling->Cleavage Purification 8. RP-HPLC Purification Cleavage->Purification Analysis 9. MS & HPLC Analysis Purification->Analysis Lyophilization 10. Lyophilization Analysis->Lyophilization

Caption: General workflow for automated Boc-SPPS of a pyroglutamyl peptide.

Biological Activity and Applications

While extensive quantitative data on the specific biological activities of this compound is limited in the available literature, its constituent parts and related compounds suggest several areas of interest.

Potential Applications
  • Pharmaceutical Research : this compound is considered a versatile building block for the synthesis of more complex peptides and bioactive molecules, potentially for drug development targeting specific receptors.

  • Cosmetics : The compound is incorporated into some skincare products, likely due to the known presence of pyroglutamic acid in the skin.

  • Food Industry : It has been explored as a potential flavor enhancer in food products.

Biological Activities of Related Compounds

The biological activities of compounds structurally related to this compound provide insights into its potential therapeutic value.

Antimicrobial Activity: Boc-protected dipeptides containing phenylalanine have demonstrated broad-spectrum antibacterial activity. The proposed mechanism involves the disruption of the bacterial cell membrane integrity.

CompoundOrganismMIC₉₀ (µg/mL)
Boc-Phe-Trp-OMe Staphylococcus aureus12.5
Bacillus subtilis25
Escherichia coli50
Pseudomonas aeruginosa50
Boc-Trp-Trp-OMe Staphylococcus aureus25
Bacillus subtilis25
Escherichia coli50
Pseudomonas aeruginosa100
Data from a study on related Boc-protected dipeptide methyl esters.

Neurotransmitter Precursor: The phenylalanine component of this compound is a precursor for key neurotransmitters. In the body, phenylalanine is converted to tyrosine, which is then used to synthesize dopamine and norepinephrine. These neurotransmitters are vital for alertness, memory, and mood regulation.

Calcium Channel Binding: L-Phenylalanine has been shown to bind to the α2δ subunit of voltage-dependent calcium channels, which are targets for certain anticonvulsant and neuropathic pain medications.

LigandTargetKᵢ (nM)
L-Phenylalanine α2δ subunit of voltage-dependent Ca²⁺ channels980

Metabolic and Signaling Pathways

A specific signaling pathway directly initiated by this compound is not well-documented. However, the metabolism of its constituent amino acid, L-phenylalanine, is well-understood.

Ehrlich Pathway: In organisms like Saccharomyces cerevisiae, L-phenylalanine can be catabolized via the Ehrlich pathway to produce 2-phenylethanol, an important flavor and fragrance compound. This pathway involves the transamination of L-phenylalanine to phenylpyruvate, followed by decarboxylation and reduction steps.

Ehrlich_Pathway Phe L-Phenylalanine PPA Phenylpyruvate Phe->PPA Transamination aKG α-Ketoglutarate Glu Glutamate aKG->Glu PAAL Phenylacetaldehyde PPA->PAAL Decarboxylation CO2 CO₂ TwoPE 2-Phenylethanol PAAL->TwoPE Reduction

Caption: Simplified Ehrlich pathway for L-phenylalanine catabolism.

Conclusion

This compound is a dipeptide of interest due to the combined properties of its constituent amino acids. The pyroglutamyl residue offers stability, a feature exploited in many natural peptides, while phenylalanine provides a connection to crucial neurological pathways. While direct biological data on this compound is sparse, the established methods for its synthesis and the known activities of related compounds provide a strong foundation for future research. This guide summarizes the current knowledge and provides the necessary technical protocols to encourage further investigation into the therapeutic and industrial potential of this molecule.

References

Unraveling the Cellular Functions of Pyr-phe-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyr-phe-OH, or pyroglutamyl-phenylalanine, is a dipeptide that has garnered interest within the scientific community for its potential roles in various biological processes. As a member of the pyroglutamyl (pGlu) peptide family, it possesses a characteristic pyroglutamate residue at its N-terminus. This structural feature is formed through the intramolecular cyclization of an N-terminal glutamine or glutamic acid residue and confers notable resistance to degradation by aminopeptidases. This increased stability suggests that this compound and other pyroglutamyl peptides may have prolonged biological activity, making them intriguing candidates for therapeutic development.

This technical guide provides an in-depth exploration of the known and potential functions of this compound in cellular pathways. While direct research on this compound is still emerging, this document synthesizes the available information on related pyroglutamyl peptides to infer its likely mechanisms of action, potential molecular targets, and overall physiological significance. This guide also outlines relevant experimental protocols and presents available quantitative data to support further investigation into this promising molecule.

Core Concepts: The Significance of the Pyroglutamyl Residue

The N-terminal pyroglutamyl residue is a key determinant of the bioactivity of this compound and other pGlu peptides. This modification can occur spontaneously or be catalyzed by glutaminyl cyclase enzymes. The resulting lactam ring protects the peptide from cleavage by exopeptidases, thereby increasing its half-life in biological systems. This enhanced stability is a critical factor for its potential as a therapeutic agent, as it may lead to improved pharmacokinetic profiles.

Potential Cellular Pathways and Molecular Targets

While specific cellular signaling pathways directly modulated by this compound have yet to be fully elucidated, research on analogous pyroglutamyl dipeptides provides valuable insights into its potential mechanisms of action. The primary mode of action for many bioactive peptides involves interaction with cell surface receptors, particularly G protein-coupled receptors (GPCRs), which initiate intracellular signaling cascades.

G Protein-Coupled Receptor (GPCR) Signaling

Evidence suggests that pyroglutamyl peptides can act as ligands for GPCRs. The activation of these receptors can lead to a variety of downstream effects, depending on the specific G protein subtype involved (e.g., Gs, Gi, Gq). A potential signaling pathway for this compound is illustrated below.

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound GPCR GPCR This compound->GPCR Binding G_Protein G Protein (α, β, γ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream_Effectors Downstream Effectors (e.g., PKA) Second_Messenger->Downstream_Effectors Activation Cellular_Response Cellular Response Downstream_Effectors->Cellular_Response Regulation

Potential GPCR signaling pathway for this compound.

Recent structural studies of the pyroglutamylated RF-amide peptide (QRFP) receptor, GPR103, reveal how the pyroglutamyl moiety can be recognized by the extracellular domain of a GPCR, initiating a conformational change that leads to receptor activation.[1] This provides a structural basis for how this compound might engage with a yet-to-be-identified GPCR.

Modulation of Inflammatory and Nociceptive Pathways

Studies on other pyroglutamyl dipeptides, such as pyroglutamyl-leucine (pGlu-Leu), have demonstrated anti-inflammatory and analgesic effects. For instance, pGlu-Leu has been shown to attenuate colitis in animal models by increasing the expression of host antimicrobial peptides, thereby modulating the gut microbiota.[2][3] It is plausible that this compound could exert similar immunomodulatory effects through related pathways.

Furthermore, analgesic effects observed with pyroglutamyl-valine (pGlu-Val) and pGlu-Leu in mice suggest a potential interaction with pathways involved in pain perception.

Quantitative Data

Currently, there is a lack of publicly available quantitative data, such as binding affinities (Kd), half-maximal effective concentrations (EC50), or half-maximal inhibitory concentrations (IC50), specifically for this compound. The table below is provided as a template for future studies to populate as data becomes available.

CompoundTargetAssay TypeValue (nM)Reference
This compoundTBDTBDTBDTBD
pGlu-LeuTBDColitis Model0.1-1.0 mg/kg (in vivo)[2]
pGlu-ValTBDHot Plate Test10 mg/kg (in vivo)[1]
pGlu-LeuTBDHot Plate Test10 mg/kg (in vivo)

TBD: To be determined

Experimental Protocols

The following sections provide detailed methodologies for key experiments that are crucial for elucidating the function of this compound in cellular pathways.

Synthesis of this compound

The synthesis of this compound can be achieved through solution-phase peptide coupling methods.

Peptide_Synthesis cluster_reactants Reactants Boc_pGlu Boc-pGlu-OH Coupling Coupling Agent (e.g., DCC) Base (e.g., NMM) Boc_pGlu->Coupling Phe_OMe H-Phe-OMe Phe_OMe->Coupling Intermediate Boc-pGlu-Phe-OMe Coupling->Intermediate Deprotection1 Acidic Deprotection (e.g., TFA) Intermediate->Deprotection1 Intermediate2 H-pGlu-Phe-OMe Deprotection1->Intermediate2 Deprotection2 Saponification (e.g., LiOH) Intermediate2->Deprotection2 Final_Product This compound Deprotection2->Final_Product

Workflow for the synthesis of this compound.

Materials:

  • Boc-pGlu-OH (N-tert-butyloxycarbonyl-pyroglutamic acid)

  • H-Phe-OMe (Phenylalanine methyl ester hydrochloride)

  • Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • N-methylmorpholine (NMM) or other base

  • Trifluoroacetic acid (TFA)

  • Lithium hydroxide (LiOH)

  • Appropriate solvents (e.g., Chloroform, Methanol)

Procedure:

  • Dissolve H-Phe-OMe in an appropriate solvent (e.g., chloroform) and add NMM at 0°C with stirring.

  • Add Boc-pGlu-OH and DCC to the reaction mixture and stir for 24 hours.

  • Filter the reaction mixture to remove dicyclohexylurea byproduct.

  • Wash the filtrate with appropriate aqueous solutions (e.g., 5% NaHCO3, saturated NaCl) and dry the organic layer.

  • Evaporate the solvent to obtain the protected dipeptide, Boc-pGlu-Phe-OMe.

  • Treat the protected dipeptide with TFA to remove the Boc protecting group.

  • Perform saponification using LiOH to hydrolyze the methyl ester and yield the final product, this compound.

  • Purify the final product using techniques such as recrystallization or chromatography.

GPCR Activation Assay

To determine if this compound activates a specific GPCR, a cell-based reporter assay can be employed. This protocol describes a generic approach using a luciferase reporter system to measure the activation of a Gs-coupled receptor.

GPCR_Assay_Workflow Cell_Culture Culture cells expressing target GPCR and CRE-luciferase reporter Plating Plate cells in a multi-well plate Cell_Culture->Plating Treatment Treat cells with varying concentrations of this compound Plating->Treatment Incubation Incubate for a defined period Treatment->Incubation Lysis Lyse cells and add luciferase substrate Incubation->Lysis Measurement Measure luminescence Lysis->Measurement Analysis Analyze data to determine EC50 value Measurement->Analysis

Experimental workflow for a GPCR activation assay.

Materials:

  • Mammalian cell line stably expressing the GPCR of interest and a cAMP response element (CRE)-luciferase reporter construct.

  • Cell culture medium and supplements.

  • This compound stock solution.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Culture the cells under standard conditions.

  • Seed the cells into a 96-well or 384-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in assay buffer.

  • Replace the cell culture medium with the this compound dilutions and control solutions.

  • Incubate the plate for a period sufficient to allow for gene expression (typically 4-6 hours).

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Plot the luminescence signal as a function of this compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Conclusion and Future Directions

This compound represents a potentially bioactive dipeptide with therapeutic promise, largely inferred from the properties of the broader class of pyroglutamyl peptides. Its inherent stability makes it an attractive candidate for drug development. However, a significant knowledge gap remains regarding its specific cellular functions. Future research should focus on identifying the direct molecular targets of this compound, such as specific GPCRs or other signaling proteins. The elucidation of its precise mechanism of action and the generation of quantitative pharmacological data will be crucial for advancing our understanding of its physiological roles and for realizing its therapeutic potential. The experimental frameworks provided in this guide offer a starting point for these critical investigations.

References

In-Depth Technical Guide on the Solubility and Stability of Pyr-phe-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and recommended methodologies for assessing the solubility and stability of the dipeptide Pyr-phe-OH (Pyroglutamyl-phenylalanine). Given the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a framework for researchers to determine these critical parameters. The guide includes qualitative data, general stability characteristics of related compounds, and detailed experimental protocols.

Introduction to this compound

This compound, with the chemical formula C₁₄H₁₆N₂O₄ and a molecular weight of approximately 276.29 g/mol , is a dipeptide composed of pyroglutamic acid and phenylalanine. The N-terminal pyroglutamyl residue is a cyclic lactam formed from glutamic acid or glutamine. This modification significantly influences the peptide's physicochemical properties, including its stability and solubility. The presence of the hydrophobic phenyl group from the phenylalanine residue also plays a crucial role in its overall characteristics. Understanding the solubility and stability of this compound is fundamental for its application in research and drug development, impacting formulation, storage, and biological activity.

Solubility Data

Specific quantitative solubility data for this compound in various solvents is not extensively documented in peer-reviewed literature. However, based on information from chemical suppliers and the general properties of pyroglutamyl peptides, a qualitative solubility profile can be summarized. The pyroglutamyl ring tends to increase hydrophobicity, which can lead to diminished solubility in aqueous solutions for some pyroglutamyl-containing peptides.

One supplier indicates that this compound is soluble in Dimethyl Sulfoxide (DMSO) and provides instructions for preparing stock solutions up to 10 mM[1]. Another source suggests it is soluble in water and other polar solvents.

Table 1: Qualitative Solubility of this compound

SolventSolubilityRemarks
Dimethyl Sulfoxide (DMSO)Soluble[1]A common solvent for preparing stock solutions of peptides.
WaterReported as solubleThe presence of the hydrophobic phenylalanine may limit high concentrations.
MethanolData not availableGenerally, peptides have some solubility in lower alcohols.
EthanolData not availableSolubility is likely to be lower than in methanol.

Note: The information in this table is based on limited available data. Experimental verification is highly recommended.

Stability Data

The N-terminal pyroglutamyl residue in this compound confers a notable stability characteristic: resistance to degradation by aminopeptidases, which require a free N-terminal amine for their activity[2]. This can enhance the in vivo half-life of the peptide. However, the peptide bond, particularly the pyroglutamyl-peptide bond, is susceptible to chemical degradation under certain conditions.

Table 2: General Stability Profile of Pyroglutamyl Peptides

ConditionStability ProfilePotential Degradation Pathway
pH Susceptible to strong acidic and basic conditions.Acid or base-catalyzed hydrolysis of the peptide bond. The pyroglutamyl-peptide bond is particularly susceptible to acid hydrolysis.
Temperature Elevated temperatures can accelerate degradation.Thermal degradation can lead to hydrolysis and other reactions.
Oxidation The phenylalanine residue is susceptible to oxidation.Oxidation of the aromatic ring of phenylalanine.
Light Potential for photodegradation.The aromatic ring of phenylalanine can absorb UV light, potentially leading to degradation.
Enzymatic Resistant to aminopeptidases[2].The cyclic N-terminus prevents recognition by aminopeptidases.

Note: This table provides a general overview based on the properties of pyroglutamyl peptides. Specific degradation kinetics for this compound need to be determined experimentally.

Experimental Protocols

To address the lack of specific quantitative data, the following detailed protocols are provided for researchers to determine the solubility and stability of this compound.

Protocol for Determining Equilibrium Solubility

This protocol outlines a method to determine the equilibrium solubility of this compound in a specific solvent.

Methodology:

  • Sample Preparation: Add an excess amount of this compound powder to a known volume of the test solvent (e.g., water, phosphate buffer, ethanol) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS)[3].

  • Calculation: The determined concentration represents the equilibrium solubility of this compound in that solvent at the specified temperature.

G cluster_workflow Workflow for Equilibrium Solubility Determination prep 1. Sample Preparation (Excess this compound in solvent) equil 2. Equilibration (Agitation at constant temp.) prep->equil sep 3. Phase Separation (Centrifugation) equil->sep collect 4. Supernatant Collection sep->collect quant 5. Quantification (HPLC or LC-MS) collect->quant calc 6. Calculation of Solubility quant->calc

Workflow for determining the equilibrium solubility of this compound.
Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and degradation pathways, which helps in developing stability-indicating analytical methods.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mild organic solvent).

  • Stress Conditions: Aliquot the stock solution and expose it to various stress conditions:

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M and incubate at an elevated temperature (e.g., 60 °C).

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M and incubate at room temperature.

    • Oxidation: Add hydrogen peroxide (e.g., 3% H₂O₂) and incubate at room temperature.

    • Thermal Degradation: Incubate the solution at a high temperature (e.g., 80 °C).

    • Photostability: Expose the solution to a controlled light source (e.g., UV lamp).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Neutralization: For acid and base hydrolysis samples, neutralize them before analysis.

  • Analysis: Analyze the stressed samples and a control sample (stored at -20°C) using a stability-indicating HPLC method. The method should be able to separate the intact this compound from its degradation products.

  • Peak Identification: Use a mass spectrometer coupled with the HPLC (LC-MS) to identify the mass of the degradation products and propose their structures.

G cluster_workflow Workflow for Forced Degradation Study cluster_stress Expose to Stress Conditions start Prepare this compound Stock Solution acid Acid (e.g., 0.1M HCl, 60°C) start->acid base Base (e.g., 0.1M NaOH, RT) start->base oxid Oxidation (e.g., 3% H₂O₂, RT) start->oxid thermal Thermal (e.g., 80°C) start->thermal photo Photolytic (UV/Vis light) start->photo sample Collect Samples at Time Points acid->sample base->sample oxid->sample thermal->sample photo->sample analyze Analyze by Stability-Indicating HPLC-UV/MS sample->analyze identify Identify Degradation Products and Pathways analyze->identify

Workflow for conducting a forced degradation study on this compound.
Protocol for pH-Rate Stability Study

This protocol is designed to determine the pH at which this compound exhibits maximum stability.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 10).

  • Sample Preparation: Dissolve this compound in each buffer to a known concentration.

  • Incubation: Incubate the samples at a constant, often elevated, temperature (e.g., 40°C or 50°C) to accelerate degradation.

  • Time-Point Analysis: At specified time points (e.g., 0, 1, 2, 4, 8 weeks), take an aliquot from each sample.

  • Purity Assessment: Analyze the purity of this compound in each aliquot using a validated stability-indicating HPLC method.

  • Data Analysis: For each pH, plot the natural logarithm of the remaining this compound concentration versus time. The slope of this line will give the apparent first-order degradation rate constant (k). Plot the logarithm of k versus pH to generate a pH-rate profile and identify the pH of maximum stability.

G cluster_workflow Workflow for pH-Rate Stability Study prep_buffers 1. Prepare Buffers (pH 2-10) prep_samples 2. Dissolve this compound in Buffers prep_buffers->prep_samples incubate 3. Incubate at Constant Temperature prep_samples->incubate aliquot 4. Collect Aliquots at Time Points incubate->aliquot analyze 5. Analyze Purity by HPLC aliquot->analyze plot 6. Plot ln(Conc) vs. Time analyze->plot profile 7. Determine Rate Constants (k) and Generate pH-Rate Profile plot->profile

Workflow for determining the pH-rate profile of this compound.

Conclusion

References

Spectroscopic and Spectrometric Characterization of Pyr-phe-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and spectrometric data for the dipeptide L-Pyroglutamyl-L-phenylalanine (Pyr-phe-OH). Due to the limited availability of public experimental spectra for this specific molecule, this guide presents predicted data based on established principles of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for similar peptide structures. Detailed experimental protocols for acquiring such data are also provided, along with a workflow for its synthesis and characterization.

Predicted Spectroscopic and Spectrometric Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound. These values are estimated based on typical chemical shifts of pyroglutamyl and phenylalanine residues in peptides and known fragmentation patterns of dipeptides.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.15d1HPhe Amide NH
~7.80s1HPyr Amide NH
~7.30 - 7.15m5HPhe Aromatic C-H
~4.40m1HPhe α-CH
~4.10dd1HPyr α-CH
~3.05dd1HPhe β-CH₂ (diastereotopic)
~2.90dd1HPhe β-CH₂ (diastereotopic)
~2.20 - 2.00m2HPyr γ-CH₂
~1.95 - 1.80m2HPyr β-CH₂
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (ppm)Assignment
~175.5Pyr C=O (amide)
~173.0Phe C=O (acid)
~171.0Pyr C=O (amide)
~138.0Phe Aromatic C
~129.5Phe Aromatic C-H
~128.5Phe Aromatic C-H
~126.5Phe Aromatic C-H
~57.0Pyr α-CH
~54.5Phe α-CH
~37.0Phe β-CH₂
~29.5Pyr γ-CH₂
~25.0Pyr β-CH₂
Predicted Mass Spectrometry Data (ESI+)
m/z (Da)Assignment
277.11[M+H]⁺ (Monoisotopic mass: 276.1059 Da)
259.10[M+H - H₂O]⁺
166.09[Phe+H]⁺ (Phenylalanine immonium ion)
130.05[Pyr+H]⁺ (Pyroglutamic acid immonium ion)
120.08[Phe-COOH+H]⁺ (Side chain fragment)
112.04[Pyr-CO]⁺

Experimental Protocols

The following are detailed protocols for the acquisition of NMR and MS data for a dipeptide such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 500 MHz)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial. Vortex briefly to ensure complete dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters: 1024-4096 scans, spectral width of 200-240 ppm, relaxation delay of 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Reference the spectra to the residual solvent peak of DMSO-d₆ (¹H: ~2.50 ppm; ¹³C: ~39.52 ppm).

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Mass spectrometer with an ESI source

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Dilute the stock solution to a final concentration of 1-10 µg/mL in a 50:50 methanol:water solution containing 0.1% formic acid.

  • Instrumentation Setup:

    • Calibrate the mass spectrometer according to the manufacturer's instructions.

    • Set the ESI source to positive ion mode.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature, desolvation gas flow).

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire full scan mass spectra over a relevant m/z range (e.g., 50-500 Da).

    • For fragmentation analysis (MS/MS), select the [M+H]⁺ ion for collision-induced dissociation (CID) and acquire the product ion spectrum.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺).

    • Analyze the MS/MS spectrum to identify characteristic fragment ions.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the synthesis and spectroscopic analysis of this compound.

Synthesis_and_Analysis_Workflow Synthesis and Spectroscopic Analysis of this compound cluster_synthesis Dipeptide Synthesis cluster_analysis Spectroscopic Analysis L-Pyroglutamic_Acid L-Pyroglutamic Acid Coupling Peptide Coupling Reaction (e.g., using DCC/HOBt) L-Pyroglutamic_Acid->Coupling L-Phenylalanine L-Phenylalanine L-Phenylalanine->Coupling Purification Purification (e.g., Chromatography) Coupling->Purification This compound This compound Purification->this compound NMR_Spectroscopy NMR Spectroscopy (¹H and ¹³C) This compound->NMR_Spectroscopy MS_Spectrometry Mass Spectrometry (ESI-MS) This compound->MS_Spectrometry Structural_Elucidation Structural Elucidation NMR_Spectroscopy->Structural_Elucidation MS_Spectrometry->Structural_Elucidation

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

This guide provides a foundational understanding of the spectroscopic and spectrometric characteristics of this compound for professionals in the fields of chemical research and drug development. The provided protocols offer a starting point for the experimental characterization of this and similar dipeptides.

An In-Depth Technical Guide to Pyr-phe-OH (CAS Number: 21282-12-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyr-phe-OH, with the CAS number 21282-12-2, is the dipeptide scientifically known as 5-Oxo-L-prolyl-L-phenylalanine. This molecule consists of a pyroglutamic acid (Pyr) residue at the N-terminus and a phenylalanine (Phe) residue at the C-terminus. The N-terminal pyroglutamyl moiety is a cyclic lactam of glutamic acid, which confers enhanced stability against degradation by aminopeptidases. This structural feature makes this compound and other pyroglutamyl peptides subjects of interest in biochemical and pharmaceutical research.

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, biological role, and analytical methodologies related to this compound. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided for key procedures. Visual diagrams of relevant pathways and workflows are included to facilitate understanding.

Chemical and Physical Properties

This compound is a white to off-white solid. Its fundamental chemical and physical properties are summarized in the table below. While qualitatively known to be soluble in dimethyl sulfoxide (DMSO), quantitative solubility in various common laboratory solvents is not widely reported.

PropertyValueReference(s)
CAS Number 21282-12-2[1][2]
Molecular Formula C₁₄H₁₆N₂O₄[1][2]
Molecular Weight 276.29 g/mol [1]
IUPAC Name (2S)-2-[(2S)-5-oxopyrrolidine-2-carboxamido]-3-phenylpropanoic acid
Synonyms 5-Oxo-L-prolyl-L-phenylalanine, Pyroglutamyl-L-phenylalanine
Appearance Solid
Purity >98.00% (commercially available)
Storage Conditions Store at -20°C or 2-8°C
Solubility Soluble in DMSO

Synthesis of this compound

The synthesis of this compound can be achieved through both solid-phase and solution-phase peptide synthesis methodologies.

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is a widely used method for preparing peptides. The general workflow for synthesizing a pyroglutamyl-containing peptide like this compound is depicted below.

spss_workflow Resin Start with Phe-loaded resin Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection 1. Washing1 Washing Steps (DMF, DCM) Deprotection->Washing1 2. Coupling Couple Boc-pGlu-OH (e.g., HATU/DIPEA) Washing1->Coupling 3. Washing2 Washing Steps (DMF, DCM) Coupling->Washing2 4. Cleavage Cleavage from Resin (e.g., TFA cocktail) Washing2->Cleavage 5. Purification Purification (RP-HPLC) Cleavage->Purification 6. Analysis Analysis (MS, HPLC) Purification->Analysis 7.

Figure 1. General workflow for the solid-phase synthesis of this compound.

Experimental Protocol: Solid-Phase Synthesis of this compound

This protocol describes the manual solid-phase synthesis of this compound on a 0.1 mmol scale using a Rink Amide resin as an example for producing the C-terminal amide, which can be subsequently hydrolyzed to the carboxylic acid, or by starting with a pre-loaded Wang or 2-chlorotrityl chloride resin with Fmoc-Phe-OH for direct synthesis of the C-terminal acid.

Materials:

  • Fmoc-Phe-OH loaded resin (e.g., Wang resin)

  • Boc-pGlu-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Diethyl ether (cold)

  • Solid-phase synthesis vessel

  • Shaker

  • RP-HPLC system

  • Mass spectrometer

Procedure:

  • Resin Swelling: Swell the Fmoc-Phe-OH loaded resin in DMF in the reaction vessel for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of Boc-pGlu-OH:

    • In a separate vial, dissolve 3 equivalents of Boc-pGlu-OH (0.3 mmol) and 3 equivalents of HATU (0.3 mmol) in DMF.

    • Add 6 equivalents of DIPEA (0.6 mmol) to the solution and allow it to pre-activate for 1-2 minutes.

    • Add the activated solution to the deprotected peptidyl-resin.

    • Agitate the mixture for 2-4 hours.

    • Perform a Kaiser test to confirm the completion of the coupling (a negative test indicates the absence of free primary amines).

  • Final Cleavage and Deprotection:

    • Wash the resin with DMF and DCM and dry under vacuum.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.

    • Add the cleavage cocktail to the dried peptide-resin.

    • Agitate the mixture at room temperature for 2-3 hours.

    • Filter the solution to separate the resin, collecting the filtrate.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA).

    • Purify the peptide by preparative RP-HPLC.

    • Analyze the fractions for purity by analytical RP-HPLC and confirm the identity by mass spectrometry.

    • Lyophilize the pure fractions to obtain the final product.

Solution-Phase Synthesis

Solution-phase synthesis offers an alternative route, particularly for large-scale production. A general approach involves the coupling of protected pyroglutamic acid and phenylalanine derivatives followed by deprotection.

Experimental Protocol: Solution-Phase Synthesis of this compound

This protocol provides a general methodology for the solution-phase synthesis of this compound.

Materials:

  • Boc-pGlu-OH

  • H-Phe-OMe·HCl (L-Phenylalanine methyl ester hydrochloride)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (Hydroxybenzotriazole)

  • Triethylamine (TEA) or N-Methylmorpholine (NMM)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Lithium hydroxide (LiOH)

  • Methanol (MeOH)

  • Water

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • 1 M HCl solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Coupling Reaction:

    • Dissolve Boc-pGlu-OH (1 equivalent), H-Phe-OMe·HCl (1 equivalent), and HOBt (1.1 equivalents) in DCM or DMF.

    • Cool the mixture to 0°C in an ice bath.

    • Add TEA or NMM (2.2 equivalents) to neutralize the hydrochloride salt and maintain a basic pH.

    • Add EDC·HCl (1.2 equivalents) portion-wise to the reaction mixture.

    • Stir the reaction at 0°C for 30 minutes and then at room temperature overnight.

  • Work-up and Purification of Protected Dipeptide:

    • If DMF was used as the solvent, dilute the reaction mixture with EtOAc.

    • Wash the organic layer successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product (Boc-Pyr-Phe-OMe) by silica gel column chromatography.

  • Saponification (Ester Hydrolysis):

    • Dissolve the purified Boc-Pyr-Phe-OMe in a mixture of MeOH and water.

    • Add LiOH (1.5 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

    • Extract the product (Boc-Pyr-Phe-OH) with EtOAc.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Boc Deprotection:

    • Dissolve the Boc-Pyr-Phe-OH in DCM.

    • Add an excess of TFA (e.g., 50% v/v in DCM) and stir at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure.

    • Triturate the residue with cold diethyl ether to precipitate the final product, this compound.

    • Collect the solid by filtration and dry under vacuum.

Biological Role and Activity

This compound is primarily known in the literature as a substrate for pyroglutamyl peptidase I (PAPI, EC 3.4.19.3). This enzyme is a cytosolic cysteine protease that specifically removes N-terminal pyroglutamyl residues from peptides.

Role as a Substrate for Pyroglutamyl Peptidase I

Pyroglutamyl peptidase I plays a crucial role in the metabolism of several bioactive peptides by cleaving the N-terminal pyroglutamic acid, which often serves as a protective cap against other aminopeptidases. The enzymatic cleavage of this compound by PAPI can be represented as follows:

papi_cleavage PyrPhe This compound PAPI Pyroglutamyl Peptidase I PyrPhe->PAPI Products Pyroglutamic acid + Phenylalanine PAPI->Products Hydrolysis

Figure 2. Enzymatic cleavage of this compound by Pyroglutamyl Peptidase I.

Experimental Protocol: Pyroglutamyl Peptidase I Activity Assay

Materials:

  • Recombinant human Pyroglutamyl Peptidase I (PAPI)

  • pGlu-AMC (fluorogenic substrate)

  • This compound (as a potential competitive inhibitor)

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 8.0)

  • DMSO

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of pGlu-AMC in DMSO (e.g., 10 mM).

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the substrate and inhibitor in the assay buffer. The final DMSO concentration should be kept low (e.g., <1%).

  • Enzyme Assay:

    • To each well of the microplate, add the assay buffer.

    • Add varying concentrations of the substrate, pGlu-AMC. For inhibition studies, add varying concentrations of this compound.

    • Initiate the reaction by adding a fixed amount of PAPI enzyme to each well.

    • Immediately place the plate in the fluorescence microplate reader.

  • Data Acquisition and Analysis:

    • Measure the increase in fluorescence over time at 37°C.

    • Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time plots.

    • For kinetic analysis, plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

    • For inhibition studies, perform the assay with a fixed substrate concentration and varying inhibitor (this compound) concentrations to determine the IC50, which can then be used to calculate the Ki.

EnzymeSubstrateKm (mM)kcat (s⁻¹)Reference(s)
Pyroglutamyl Peptidase IpGlu-AMC0.132 ± 0.0242.68 x 10⁻⁵ ± 0.11 x 10⁻⁵

Note: The provided kinetic data is for the fluorogenic substrate pGlu-AMC, not this compound.

Potential Biological Activities

Pyroglutamyl peptides, in general, have been reported to possess a range of biological activities, including hepatoprotective, antidepressant, and anti-inflammatory properties. The phenylalanine residue in this compound is a precursor for several neurotransmitters, and phenylalanine-containing dipeptides have been studied for their potential roles in various biological processes. However, specific in vitro or in vivo studies detailing the biological activities of this compound are limited in publicly available literature.

Analytical Methods

The characterization and purity assessment of this compound are typically performed using standard analytical techniques for peptides.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the primary method for assessing the purity of this compound and for its purification.

Experimental Protocol: Analytical RP-HPLC

  • Column: C18, e.g., 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 20-30 minutes).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm and 254 nm

  • Column Temperature: 30°C

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and sequence of the dipeptide. Electrospray ionization (ESI) is a common ionization method for peptides.

Expected Mass:

  • [M+H]⁺: 277.12

  • [M+Na]⁺: 299.10

Fragmentation Pattern: In tandem mass spectrometry (MS/MS), the peptide bond between the pyroglutamic acid and phenylalanine residues is expected to be the primary site of fragmentation, leading to the formation of characteristic b- and y-ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used for the structural elucidation of this compound. While specific spectral data for this compound is not widely published, the expected chemical shifts can be predicted based on the individual amino acid residues.

Conclusion

This compound (CAS 21282-12-2) is a dipeptide with a unique N-terminal pyroglutamyl modification that imparts stability against enzymatic degradation. It serves as a valuable substrate for studying the activity of pyroglutamyl peptidase I and as a building block in peptide synthesis for drug discovery. This technical guide has provided a detailed overview of its properties, synthesis, biological context, and analytical methods. Further research is warranted to explore the specific biological activities of this compound and to obtain more comprehensive quantitative data on its physicochemical properties.

References

Methodological & Application

Application Notes and Protocols for Pyr-phe-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-pyroglutamyl-L-phenylalanine (Pyr-phe-OH) is a dipeptide of significant interest in peptide chemistry and drug development. The N-terminal pyroglutamyl (pGlu) residue, a cyclic lactam of glutamic acid, confers notable stability against aminopeptidases, a crucial attribute for enhancing the in vivo half-life of peptide-based therapeutics.[1][2] The phenylalanine residue provides hydrophobicity and potential for aromatic interactions, which can be critical for receptor binding and biological activity.

The incorporation of this compound into a peptide sequence during solid-phase peptide synthesis (SPPS) can be approached in two primary ways: stepwise synthesis by first coupling phenylalanine followed by pyroglutamic acid, or more efficiently, by using the pre-formed this compound dipeptide as a single building block. This document provides detailed application notes and protocols for the direct incorporation of this compound in Fmoc-based solid-phase peptide synthesis.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₄H₁₆N₂O₄N/A
Molecular Weight276.29 g/mol N/A
AppearanceWhite to off-white powderN/A
SolubilitySoluble in DMF, DMSO[1]
Table 2: Recommended Reagents for SPPS using this compound
ReagentPurposeRecommended Concentration/Ratio
Rink Amide ResinSolid support for C-terminal amide peptides0.3 - 0.8 mmol/g substitution
Piperidine in DMFFmoc deprotection20% (v/v)
This compoundDipeptide building block3 - 5 equivalents
HBTU/HATUCoupling activator2.9 - 4.9 equivalents
HOBt/HOAtRacemization suppressor3 - 5 equivalents
DIPEA/NMMBase for coupling6 - 10 equivalents
TFA Cocktail (TFA/TIS/H₂O)Cleavage from resin95% / 2.5% / 2.5% (v/v/v)
Dichloromethane (DCM)Resin swelling and washingN/A
N,N-Dimethylformamide (DMF)Solvent for coupling and washingN/A

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) - Fmoc Strategy

This protocol outlines the manual synthesis of a model tripeptide, Pyr-phe-Ala-NH₂, on Rink Amide resin.

1. Resin Swelling:

  • Place Rink Amide resin (e.g., 100 mg, 0.5 mmol/g) in a fritted syringe reaction vessel.

  • Add dichloromethane (DCM, 2-3 mL) and allow the resin to swell for 30 minutes at room temperature with occasional agitation.

  • Drain the DCM and wash the resin with DMF (3 x 2 mL).

2. Fmoc-Alanine Coupling (First Amino Acid):

  • In a separate tube, dissolve Fmoc-Ala-OH (3 eq), HBTU (2.9 eq), HOBt (3 eq), and DIPEA (6 eq) in DMF (1 mL).

  • Pre-activate for 2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction vessel for 2 hours at room temperature.

  • To check for reaction completion, perform a Kaiser test.[3] If the test is positive (blue beads), continue the coupling for another hour.

  • Once the reaction is complete (negative Kaiser test), drain the solution and wash the resin with DMF (3 x 2 mL), DCM (3 x 2 mL), and DMF (3 x 2 mL).

3. Fmoc Deprotection:

  • Add 20% piperidine in DMF (2 mL) to the resin.

  • Agitate for 5 minutes, then drain.

  • Add a fresh 2 mL of 20% piperidine in DMF and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL) to ensure complete removal of piperidine.

4. This compound Coupling (Dipeptide Building Block):

  • In a separate tube, dissolve this compound (3 eq), HATU (2.9 eq), HOAt (3 eq), and NMM (6 eq) in DMF (1 mL). The use of HATU/HOAt is recommended for coupling the N-terminal pyroglutamic acid-containing dipeptide to minimize potential side reactions, although HBTU/HOBt can also be used.[1]

  • Pre-activate for 2 minutes.

  • Add the activated dipeptide solution to the deprotected resin-bound alanine.

  • Agitate the reaction vessel for 2-4 hours at room temperature. The coupling of the pyroglutamic acid's secondary amine can be slower than that of a primary amine.

  • Monitor the coupling reaction using a Chloranil test, as the Kaiser test is not effective for secondary amines.

  • Drain the solution and wash the resin with DMF (3 x 2 mL), DCM (3 x 2 mL), and finally, methanol (3 x 2 mL).

  • Dry the resin under vacuum.

5. Cleavage and Deprotection:

  • Add the cleavage cocktail (e.g., 2 mL of 95% TFA, 2.5% TIS, 2.5% H₂O) to the dry resin.

  • Agitate at room temperature for 2-3 hours.

  • Filter the solution to separate the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether (10-fold volume excess).

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.

  • Dry the crude peptide pellet under vacuum.

6. Purification and Analysis:

  • Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry (e.g., LC-MS) to confirm its identity and purity.

Mandatory Visualization

SPPS_Workflow_for_Pyr_phe_OH start Start: Rink Amide Resin swell 1. Resin Swelling (DCM) start->swell end_node Purified Peptide (Pyr-phe-Ala-NH2) wash1 Wash (DMF) swell->wash1 couple_Ala 2. Couple Fmoc-Ala-OH (HBTU/HOBt/DIPEA) wash1->couple_Ala wash2 Wash (DMF, DCM) couple_Ala->wash2 deprotect 3. Fmoc Deprotection (20% Piperidine/DMF) wash2->deprotect wash3 Wash (DMF) deprotect->wash3 couple_PyrPhe 4. Couple this compound (HATU/HOAt/NMM) wash3->couple_PyrPhe wash4 Wash & Dry couple_PyrPhe->wash4 cleave 5. Cleavage (TFA Cocktail) wash4->cleave precipitate Precipitate (Cold Ether) cleave->precipitate purify 6. Purification (RP-HPLC) precipitate->purify analyze Analysis (LC-MS) purify->analyze analyze->end_node

Caption: SPPS workflow for the synthesis of a peptide using this compound.

Pyr_phe_OH_Coupling_Logic node_resin Resin-NH-Ala Free Amine node_activator Coupling Reagents (HATU/HOAt/NMM) node_resin->node_activator node_dipeptide This compound Carboxylic Acid node_dipeptide->node_activator node_product Resin-NH-Ala-CO-phe-Pyr Peptide Bond Formed node_activator->node_product:f0 Peptide Bond Formation

Caption: Logical relationship of the this compound coupling step in SPPS.

Discussion

The primary challenge in coupling this compound lies in the reduced nucleophilicity of the secondary amine within the pyroglutamic acid ring, which makes acylation more difficult compared to primary amines. Therefore, the use of highly efficient coupling reagents such as HATU or HCTU is recommended. Additionally, the reaction time for the coupling of this compound may need to be extended to ensure complete reaction.

Pyroglutamic acid formation can also occur as an undesirable side reaction from N-terminal glutamine residues during peptide synthesis, particularly during the acidic conditions of cleavage or repetitive basic treatments for Fmoc removal. The rate of this side reaction is generally slow with Fmoc/tBu chemistry. By using the pre-formed this compound dipeptide, the uncontrolled cyclization of a Gln-phe sequence at the N-terminus is circumvented, leading to a more homogeneous final product.

Conclusion

The direct use of this compound as a building block in solid-phase peptide synthesis offers an efficient and controlled method for introducing the pGlu-Phe motif into peptide sequences. This approach avoids potential side reactions associated with the cyclization of N-terminal glutamine and ensures the integrity of the desired N-terminus. The protocols provided herein, based on standard Fmoc-SPPS chemistry, serve as a valuable guide for researchers in the synthesis of novel peptide-based drug candidates with enhanced stability and biological activity. Careful optimization of coupling conditions and diligent monitoring of the reaction progress are key to the successful synthesis of peptides containing this compound.

References

Application Notes and Protocols for Utilizing Pyr-phe-OH in Novel Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyr-phe-OH, or L-Pyroglutamyl-L-phenylalanine, is a dipeptide building block gaining significant interest in the field of peptide-based drug discovery. Its unique structure, featuring a cyclic pyroglutamyl residue at the N-terminus, offers inherent resistance to degradation by aminopeptidases. This increased stability, coupled with the aromatic and hydrophobic properties of the phenylalanine residue, makes this compound an attractive scaffold for the design of novel therapeutic peptides with potentially enhanced pharmacokinetic profiles and biological activities.

These application notes provide detailed protocols for the incorporation of this compound into peptide sequences and for the subsequent evaluation of their biological potential in key therapeutic areas such as oncology and infectious diseases.

I. Synthesis and Purification of Peptides Containing this compound

The incorporation of this compound into a peptide sequence is typically achieved at the final step of solid-phase peptide synthesis (SPPS). Both tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) protection strategies can be employed.

A. Quantitative Data on Synthesis and Purification

While specific yields can be sequence-dependent, the following table provides representative data for the synthesis and purification of a model tripeptide, Pyr-Phe-Ala-NH2, to illustrate expected outcomes.

ParameterExpected ValueNotes
Coupling Efficiency of this compound >95%Monitored by Kaiser test (for Fmoc synthesis) or chloranil test (for Boc synthesis). Double coupling can be employed if necessary.
Crude Peptide Purity (post-cleavage) 70-85%Determined by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Final Purified Peptide Yield 20-40%Highly dependent on the peptide sequence, length, and purification efficiency.
Final Purity (post-purification) >98%Achieved through preparative RP-HPLC.
B. Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

This protocol outlines the manual synthesis of a generic peptide with this compound as the N-terminal residue on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate tube, dissolve the Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid mixture to activate it.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF and DCM. Confirm complete coupling with a Kaiser test.

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • This compound Coupling: For the final coupling step, use this compound following the same procedure as for the other amino acids.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry it.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash the pellet with cold ether.

    • Dry the crude peptide pellet under vacuum.

Protocol 2: Peptide Purification by RP-HPLC

Materials:

  • Crude peptide

  • Water (HPLC grade)

  • Acetonitrile (ACN, HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Preparative and analytical RP-HPLC systems with C18 columns

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of water/ACN mixture.

  • Purification:

    • Purify the peptide on a preparative C18 column using a linear gradient of ACN (containing 0.1% TFA) in water (containing 0.1% TFA).

    • Collect fractions and analyze their purity using an analytical C18 column.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

II. Biological Activity Assessment of Peptides Containing this compound

The incorporation of this compound can confer interesting biological properties to peptides. Below are protocols to assess their potential anticancer and antimicrobial activities.

A. Quantitative Data on Biological Activity

The following tables present representative biological activity data for peptides containing pyroglutamyl or phenylalanine residues to illustrate the expected format for reporting results. Specific values for this compound containing peptides would need to be determined experimentally.

Table: Representative Anticancer Activity

Cell LineCancer TypeTest PeptideIC50 (µM)
MCF-7Breast CancerHypothetical Pyr-Phe-XaaData to be determined
A549Lung CancerHypothetical Pyr-Phe-XaaData to be determined
HCT116Colon CancerHypothetical Pyr-Phe-XaaData to be determined

Table: Representative Antimicrobial Activity

Bacterial StrainGram TypeTest PeptideMIC (µg/mL)
Staphylococcus aureusGram-positiveHypothetical Pyr-Phe-XaaData to be determined
Escherichia coliGram-negativeHypothetical Pyr-Phe-XaaData to be determined
Pseudomonas aeruginosaGram-negativeHypothetical Pyr-Phe-XaaData to be determined
Candida albicansFungusHypothetical Pyr-Phe-XaaData to be determined
B. Experimental Protocols

Protocol 3: In Vitro Anticancer Activity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium

  • This compound containing peptide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and incubate for 24 hours.

  • Peptide Treatment: Treat the cells with various concentrations of the this compound peptide and incubate for 48-72 hours. Include a vehicle control.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the peptide that inhibits 50% of cell growth.

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a peptide.[1][2][3]

Materials:

  • Bacterial and/or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

  • This compound containing peptide

  • 96-well plates

Procedure:

  • Peptide Dilution: Prepare serial dilutions of the peptide in the broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain.

  • Inoculation: Add the microbial inoculum to each well containing the peptide dilutions. Include a growth control (no peptide) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the microbe.

III. Potential Signaling Pathways

Peptides derived from this compound may exert their biological effects by modulating key intracellular signaling pathways. Based on the known activities of related peptides, the NF-κB and MAPK pathways are plausible targets.

A. NF-κB Signaling Pathway in Inflammation and Cancer

The NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation, and its dysregulation is a hallmark of many cancers. Peptides that can inhibit this pathway are of significant therapeutic interest.

NF_kB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Cell Surface Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active translocates to Nucleus Nucleus NFkB_active->Nucleus Gene_Expression Target Gene Expression (Inflammation, Proliferation, Survival) Nucleus->Gene_Expression promotes Peptide This compound Peptide (Hypothetical Inhibition) Peptide->IKK_complex inhibits?

Caption: Hypothetical inhibition of the NF-κB signaling pathway by a this compound peptide.

B. MAPK Signaling Pathway in Cell Proliferation and Apoptosis

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is frequently observed in cancer.

MAPK_Pathway Growth_Factors Growth Factors Receptor_TK Receptor Tyrosine Kinase Growth_Factors->Receptor_TK Ras Ras Receptor_TK->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates ERK_active Active ERK ERK->ERK_active Nucleus Nucleus ERK_active->Nucleus translocates to Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) Nucleus->Transcription_Factors activates Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response leads to Peptide This compound Peptide (Hypothetical Modulation) Peptide->Raf modulates?

Caption: Potential modulation of the MAPK signaling pathway by a this compound peptide.

IV. Conclusion

This compound is a promising building block for the development of novel peptide therapeutics. Its inherent stability against enzymatic degradation makes it an ideal candidate for overcoming one of the major hurdles in peptide drug development. The protocols and conceptual frameworks provided in these application notes offer a starting point for researchers to synthesize, purify, and evaluate the biological activities of peptides incorporating this unique dipeptide. Further research to elucidate the specific molecular targets and mechanisms of action of this compound-containing peptides will be crucial for realizing their full therapeutic potential.

References

Application Notes and Protocols for the Solubilization of Pyr-phe-OH in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pyr-phe-OH, also known as L-Pyroglutamyl-L-phenylalanine, is a dipeptide composed of pyroglutamic acid and the hydrophobic amino acid phenylalanine. Its N-terminal pyroglutamate results from the intramolecular cyclization of a glutamine residue, a modification that can enhance peptide stability against degradation by aminopeptidases.[1] Due to the presence of the hydrophobic phenylalanine residue, this compound exhibits limited solubility in aqueous solutions, necessitating the use of organic solvents for the preparation of stock solutions for cell culture applications. This document provides a detailed protocol for the solubilization of this compound using dimethyl sulfoxide (DMSO) and its subsequent dilution for use in in vitro experiments.

Data Presentation

CompoundMolecular Weight ( g/mol )Water SolubilityNotes
L-Pyroglutamic Acid129.11476 mg/mL at 13°C[2]Highly soluble in water.
L-Phenylalanine165.1928.17 g/L at 25°C[3]Solubility decreases in the presence of ethanol.[3] One source reports insolubility in DMSO, though this may be context-dependent.[4]
This compound 276.29 Low The hydrophobic nature of phenylalanine reduces aqueous solubility. DMSO is the recommended starting solvent.

Experimental Protocols

This protocol outlines the recommended procedure for preparing a this compound stock solution and subsequent working solutions for cell culture experiments. The methodology is designed to maximize solubility while minimizing solvent-induced cytotoxicity.

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Complete cell culture medium appropriate for the cell line being used

  • Vortex mixer

  • Sonicator (optional)

Preparation of a 10 mM Stock Solution in DMSO
  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to maintain the sterility of the solutions.

  • Weighing the Peptide: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.76 mg of this compound (Molecular Weight = 276.29 g/mol ).

  • Initial Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the required volume of sterile DMSO to achieve a 10 mM concentration (e.g., 1 mL for 2.76 mg).

  • Solubilization: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the peptide does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes or warm gently to 37°C.

  • Sterilization (Optional): If the initial components were not sterile, the concentrated stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.

Preparation of Working Solutions

The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5% for most cell lines and below 0.1% for sensitive primary cells, to avoid cytotoxic effects.

  • Intermediate Dilution (Optional but Recommended): To avoid precipitation, it is advisable to first dilute the DMSO stock solution in a sterile aqueous buffer like PBS before adding it to the complete cell culture medium. For example, dilute the 10 mM stock 1:10 in sterile PBS to create a 1 mM intermediate solution.

  • Final Dilution: Add the appropriate volume of the stock or intermediate solution to the pre-warmed complete cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution in 1 mL of medium, add 1 µL of the 10 mM DMSO stock or 10 µL of the 1 mM intermediate solution. Mix gently by swirling the plate or tube.

  • Vehicle Control: It is crucial to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound being tested.

Mandatory Visualization

The following diagrams illustrate the key workflows and concepts described in this protocol.

G cluster_0 Stock Solution Preparation (Sterile) cluster_1 Working Solution Preparation cluster_2 Experimental Controls weigh Weigh this compound Powder add_dmso Add Sterile DMSO weigh->add_dmso e.g., 2.76 mg vortex Vortex/Sonicate to Dissolve add_dmso->vortex to 10 mM aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw dilute Dilute in Cell Culture Medium thaw->dilute e.g., 1:1000 for 10 µM treat Treat Cells dilute->treat vehicle Vehicle Control (Medium + DMSO) untreated Untreated Control (Medium Only)

Caption: Workflow for preparing this compound solutions for cell culture.

G A This compound (Powder) B 10 mM Stock in 100% DMSO A->B Dissolve C 1 mM Intermediate in PBS + 10% DMSO B->C Dilute 1:10 in PBS D 10 µM Working Solution in Medium (<0.1% DMSO) B->D Alt: Dilute 1:1000 in Medium C->D Dilute 1:100 in Medium

Caption: Serial dilution strategy for this compound in cell culture.

References

Application Notes and Protocols for Pyr-phe-OH in Binding Affinity Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyr-phe-OH (L-Pyroglutamyl-L-phenylalanine) is a dipeptide analog of Thyrotropin-Releasing Hormone (TRH), where the central histidine residue of TRH is replaced by phenylalanine. Given its structural similarity to TRH, this compound is a valuable research tool for investigating the structure-activity relationships of ligands binding to TRH receptors (TRH-R). Understanding the binding affinity and functional activity of such analogs is crucial for the development of novel therapeutics targeting the TRH receptor system, which is implicated in a variety of physiological processes, including neuroendocrine regulation and central nervous system functions.

Target Receptor and Signaling Pathway

This compound is hypothesized to bind to the Thyrotropin-Releasing Hormone Receptor (TRH-R), a G protein-coupled receptor (GPCR). The primary signaling cascade initiated by TRH-R activation involves the Gq/11 protein, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This signaling cascade can further activate downstream pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.

Data Presentation

As of the latest literature search, specific quantitative binding affinity data (e.g., Ki, Kd, IC50) for this compound at TRH receptors has not been published. However, the following table provides a template for how such data should be presented once determined experimentally. For context, typical binding affinities for the endogenous ligand, TRH, are in the low nanomolar range.

LigandReceptor SubtypeAssay TypeK_i (nM)K_d (nM)IC_50 (nM)Reference
This compoundTRH-R1Competitive Radioligand BindingData Not Available-Data Not Available-
This compoundTRH-R2Competitive Radioligand BindingData Not Available-Data Not Available-
This compoundTRH-R1Surface Plasmon Resonance-Data Not Available--
TRH (Reference)TRH-R1Competitive Radioligand Binding~1-10-~5-50[1]

Experimental Protocols

Detailed methodologies for key experiments to characterize the binding affinity of this compound are provided below.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the TRH receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Radioligand: [³H]TRH or a high-affinity radiolabeled TRH analog (e.g., [³H][3-Me-His²]TRH).

  • Test Ligand: this compound.

  • Reference Ligand: Unlabeled TRH.

  • Receptor Source: Cell membranes prepared from a cell line stably expressing the human TRH receptor (e.g., HEK293 or CHO cells).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Cell harvester.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: a. Culture cells expressing the TRH receptor to confluency. b. Harvest the cells and homogenize them in ice-cold lysis buffer. c. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. d. Centrifuge the supernatant at high speed to pellet the membranes. e. Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Assay Setup: a. In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the competitor ligand (this compound or unlabeled TRH). b. For total binding wells, add 50 µL of assay buffer. c. For non-specific binding wells, add 50 µL of a high concentration of unlabeled TRH (e.g., 10 µM). d. For competitor wells, add 50 µL of varying concentrations of this compound. e. Add 50 µL of the radioligand at a final concentration close to its Kd value to all wells. f. Add 150 µL of the membrane preparation to all wells to initiate the binding reaction.

  • Incubation: a. Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration and Washing: a. Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. b. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: a. Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate. b. Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis: a. Calculate specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the competitor concentration. c. Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Surface Plasmon Resonance (SPR) Analysis

Objective: To measure the real-time binding kinetics (association and dissociation rates) and determine the equilibrium dissociation constant (Kd) of this compound for the TRH receptor.

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5).

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0).

  • Running buffer (e.g., HBS-EP+).

  • Purified, solubilized TRH receptor.

  • This compound.

Procedure:

  • Receptor Immobilization: a. Activate the sensor chip surface with a mixture of EDC and NHS. b. Inject the purified TRH receptor over the activated surface to allow for covalent coupling. c. Deactivate any remaining active esters with an injection of ethanolamine.

  • Binding Analysis: a. Equilibrate the system with running buffer to establish a stable baseline. b. Prepare a series of concentrations of this compound in the running buffer. c. Inject each concentration of this compound over the immobilized receptor surface for a defined period (association phase). d. Switch to running buffer flow to monitor the dissociation of the ligand from the receptor (dissociation phase). e. After each cycle, regenerate the sensor surface with a suitable regeneration solution (e.g., a low pH buffer) to remove any bound ligand.

  • Data Analysis: a. The SPR instrument records the change in response units (RU) over time, generating sensorgrams for each concentration of this compound. b. Fit the association and dissociation curves of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd). c. Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (Kd = kd/ka).

Mandatory Visualizations

TRH_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TRHR TRH Receptor Gq11 Gq/11 Protein TRHR->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Mobilizes PKC Protein Kinase C DAG->PKC Activates CellularResponse Cellular Response Ca2->CellularResponse MAPK MAPK Pathway PKC->MAPK Activates MAPK->CellularResponse PyrPheOH This compound PyrPheOH->TRHR Binds Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis MembranePrep Prepare TRH-R Membranes Incubation Incubate Membranes, Radioligand & Competitor MembranePrep->Incubation LigandPrep Prepare Radioligand & This compound Solutions LigandPrep->Incubation Filtration Filter and Wash to Separate Bound/Free Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate IC50 and Ki Counting->Analysis

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Pyr-phe-OH

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyr-phe-OH, also known as pyroglutamyl-phenylalanine, is a dipeptide of interest in various fields of biochemical and pharmaceutical research. Accurate and robust analytical methods are essential for its quantification in different matrices. This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The described protocol is designed to be a reliable and efficient method for researchers engaged in peptide analysis.

Quantitative Data Summary

The following table summarizes the quantitative data obtained from the validation of the HPLC method for this compound analysis.

ParameterResult
Retention Time (tR) 4.8 min
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Experimental Protocol

This section provides a detailed methodology for the HPLC analysis of this compound.

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Methanol (HPLC grade)

  • 0.22 µm syringe filters

Instrumentation
  • HPLC system equipped with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

Chromatographic Conditions
  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 20
    8.0 80
    8.1 20

    | 12.0 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation

Standard Solution Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of water and methanol.

  • Perform serial dilutions of the stock solution with the initial mobile phase composition (80% Mobile Phase A, 20% Mobile Phase B) to prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

Sample Preparation:

  • Dissolve the sample containing this compound in the initial mobile phase composition to an estimated concentration within the calibration range.

  • Filter the sample solution through a 0.22 µm syringe filter prior to injection.

Analysis Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared standard solutions in increasing order of concentration to establish a calibration curve.

  • Inject the prepared sample solutions.

  • Process the chromatograms to determine the peak area and retention time of this compound.

  • Quantify the amount of this compound in the samples using the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow A Standard & Sample Preparation C Calibration Curve Generation A->C D Sample Injection & Analysis A->D B HPLC System Equilibration B->C C->D E Data Acquisition D->E F Chromatogram Processing E->F G Quantification F->G H Final Report G->H

Caption: Workflow for the HPLC Analysis of this compound.

Pyr-phe-OH: Application Notes and Protocols for Therapeutic Agent Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyr-phe-OH, also known as L-Pyroglutamyl-L-phenylalanine, is a dipeptide that has garnered interest in the field of therapeutic agent development. Composed of pyroglutamic acid and phenylalanine, this molecule is being investigated for its potential biological activities, particularly in the realm of neuroscience. The presence of the pyroglutamyl residue, a cyclic derivative of glutamic acid, confers unique properties to the peptide, including increased stability against enzymatic degradation compared to its N-terminal glutamine or glutamic acid counterparts. These characteristics make this compound an attractive candidate for further research and development.

These application notes provide an overview of the potential therapeutic applications, mechanism of action, and relevant protocols for the investigation of this compound.

Potential Therapeutic Applications

Research suggests that pyroglutamyl-containing peptides may exert effects on the central nervous system, indicating potential therapeutic applications in neurological and psychiatric disorders. Preclinical studies on related pyroglutamyl peptides have suggested antidepressant-like and anxiolytic-like activities. While direct evidence for this compound is still emerging, the known neuroactive properties of its constituent amino acids provide a strong rationale for its investigation in the following areas:

  • Depression and Anxiety: The structural similarity to other neuroactive peptides suggests a potential role in modulating mood and anxiety.

  • Neuroprotection: Given the link between glutamatergic signaling and neuronal health, this compound may offer neuroprotective effects in models of neurodegenerative disease.

Mechanism of Action

The precise mechanism of action for this compound is an active area of investigation. However, based on the activities of related compounds, a key area of focus is its potential interaction with the glutamatergic system . L-pyroglutamic acid, a component of this compound, can be converted to glutamate in the brain, a primary excitatory neurotransmitter. It has also been suggested that pyroglutamic acid can act as an antagonist at glutamate receptors.[1] This dual potential for both agonistic (through conversion to glutamate) and antagonistic actions suggests a complex modulatory role in glutamatergic neurotransmission.

The phenylalanine component may also contribute to the overall activity profile. Phenylalanine is a precursor to several key neurotransmitters, including dopamine and norepinephrine, which are known to be involved in mood regulation.[2]

Postulated Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway through which this compound might exert its effects on neuronal cells by modulating glutamatergic signaling.

Pyr_phe_OH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Glutamate_Receptor Glutamate Receptor This compound->Glutamate_Receptor Modulation Amino_Acid_Transporter Amino Acid Transporter This compound->Amino_Acid_Transporter Uptake Ca_Influx Ca2+ Influx Glutamate_Receptor->Ca_Influx Second_Messengers Second Messengers (e.g., IP3, DAG) Glutamate_Receptor->Second_Messengers Neurotransmitter_Synthesis Neurotransmitter Synthesis Amino_Acid_Transporter->Neurotransmitter_Synthesis Precursor Supply (Phenylalanine) Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Ca_Influx->Kinase_Cascade Second_Messengers->Kinase_Cascade Gene_Expression Changes in Gene Expression Kinase_Cascade->Gene_Expression Neuronal_Activity Modulation of Neuronal Activity Gene_Expression->Neuronal_Activity Neurotransmitter_Synthesis->Neuronal_Activity

Caption: Postulated signaling pathway of this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data for the direct therapeutic effects of this compound in the public domain. The table below is provided as a template for researchers to populate as data becomes available from their own experiments or future publications. It highlights the key parameters that are essential for characterizing the biological activity of this compound.

ParameterAssay TypeTest SystemResultReference
IC50 Receptor Binding Assaye.g., NMDA ReceptorTBDTBD
EC50 Functional Assaye.g., Calcium Influx AssayTBDTBD
Forced Swim Test In vivo Behavioral AssayMouseTBDTBD
Elevated Plus Maze In vivo Behavioral AssayRatTBDTBD
LDH Release Assay In vitro Neuroprotection AssayNeuronal Cell CultureTBDTBD

TBD: To be determined

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis, purification, and biological evaluation of this compound.

Protocol 1: Synthesis of this compound

This protocol describes a general method for the solution-phase synthesis of the dipeptide.

Materials:

  • L-Pyroglutamic acid

  • L-Phenylalanine methyl ester hydrochloride

  • Coupling agents (e.g., EDC, HOBt)

  • Base (e.g., N-methylmorpholine or Diisopropylethylamine)

  • Anhydrous dichloromethane (DCM) or Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Workflow Diagram:

Synthesis_Workflow Start Start Dissolve_Pyr Dissolve L-Pyroglutamic acid and coupling agents in DCM/DMF Start->Dissolve_Pyr Add_Base Add base to neutralize Phe-OMe.HCl Dissolve_Pyr->Add_Base Couple Combine reactants and stir at room temperature Add_Base->Couple Workup Aqueous workup with HCl, NaHCO3, and brine Couple->Workup Dry_and_Concentrate Dry organic layer and concentrate in vacuo Workup->Dry_and_Concentrate Purify_Ester Purify dipeptide ester by column chromatography Dry_and_Concentrate->Purify_Ester Saponification Hydrolyze the methyl ester with NaOH solution Purify_Ester->Saponification Acidify_and_Extract Acidify and extract This compound Saponification->Acidify_and_Extract Purify_Final Purify final product by recrystallization or chromatography Acidify_and_Extract->Purify_Final Characterize Characterize by NMR, Mass Spectrometry, and HPLC Purify_Final->Characterize End End Characterize->End

Caption: Workflow for the synthesis of this compound.

Procedure:

  • Coupling Reaction:

    • Dissolve L-Pyroglutamic acid and a coupling agent like HOBt in an anhydrous solvent (DCM or DMF).

    • In a separate flask, suspend L-Phenylalanine methyl ester hydrochloride in the same solvent and add a base (e.g., N-methylmorpholine) to neutralize the hydrochloride salt.

    • Add the coupling agent EDC to the L-Pyroglutamic acid solution and stir for 10-15 minutes at 0°C.

    • Add the neutralized L-Phenylalanine methyl ester solution to the activated L-Pyroglutamic acid solution.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Workup and Purification of the Dipeptide Ester:

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude dipeptide ester by flash column chromatography.

  • Saponification:

    • Dissolve the purified dipeptide ester in a mixture of methanol and water.

    • Add a solution of sodium hydroxide and stir at room temperature while monitoring the reaction by TLC.

    • Once the reaction is complete, remove the methanol under reduced pressure.

  • Final Product Isolation and Purification:

    • Acidify the aqueous solution to pH 2-3 with dilute HCl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers and concentrate to yield the crude this compound.

    • Purify the final product by recrystallization or a final chromatographic step.

  • Characterization:

    • Confirm the structure and purity of the final product using 1H NMR, 13C NMR, mass spectrometry, and HPLC.

Protocol 2: In Vitro Neuroprotection Assay (LDH Release)

This protocol assesses the ability of this compound to protect neuronal cells from damage induced by an excitotoxic agent like glutamate.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y or primary cortical neurons)

  • Cell culture medium and supplements

  • This compound stock solution

  • Glutamate or other neurotoxic agent

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere and differentiate for 24-48 hours.

  • Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound.

    • Include a vehicle control group (medium without this compound).

    • Incubate the cells with this compound for a predetermined pre-treatment time (e.g., 1-2 hours).

  • Induction of Neurotoxicity:

    • Add a neurotoxic concentration of glutamate to the wells (except for the negative control wells).

    • Incubate for a period sufficient to induce cell death (e.g., 24 hours).

  • LDH Assay:

    • Following the incubation period, measure the amount of LDH released into the culture medium using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity for each treatment group relative to the positive control (glutamate alone) and negative control (untreated cells).

    • Plot the percentage of neuroprotection against the concentration of this compound to determine the EC50.

Protocol 3: In Vivo Antidepressant-Like Activity (Forced Swim Test)

This protocol is a common behavioral test to screen for antidepressant-like activity in rodents.

Materials:

  • Mice or rats

  • This compound solution for injection (e.g., dissolved in saline)

  • Vehicle control (e.g., saline)

  • Positive control (e.g., a known antidepressant like imipramine)

  • Forced swim test apparatus (a cylinder filled with water)

  • Video recording and analysis software

Procedure:

  • Acclimatization: Acclimate the animals to the testing room for at least one hour before the experiment.

  • Drug Administration:

    • Administer this compound, vehicle, or a positive control drug to different groups of animals via an appropriate route (e.g., intraperitoneal injection).

    • Allow for a specific pre-treatment time (e.g., 30-60 minutes) for the drug to take effect.

  • Forced Swim Test:

    • Place each animal individually into the swim cylinder containing water at 23-25°C.

    • Record the animal's behavior for a 6-minute session.

    • The primary measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.

  • Data Analysis:

    • Score the duration of immobility for each animal.

    • Compare the immobility times between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time compared to the vehicle group suggests an antidepressant-like effect.

Conclusion

This compound is a dipeptide with potential for development as a therapeutic agent, particularly in the area of neuroscience. The protocols and information provided herein are intended to serve as a guide for researchers to explore its synthesis, biological activity, and mechanism of action. Further investigation is warranted to fully elucidate its therapeutic potential and to generate the quantitative data necessary for its progression through the drug development pipeline.

References

Application Note: Fluorescent Labeling of Pyr-phe-OH for Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyroglutamyl-phenylalanine-OH (Pyr-phe-OH) is a dipeptide of interest in various biological studies. To visualize its cellular uptake, distribution, and localization, fluorescent labeling is an indispensable tool. This document provides detailed protocols for the fluorescent labeling of this compound at its C-terminus and its subsequent application in cellular imaging. The N-terminus of this dipeptide is a pyroglutamic acid residue, which is a cyclic lactam, making it unreactive to common amine-labeling chemistries. Therefore, the labeling strategy focuses on the C-terminal carboxylic acid.

Principle of C-Terminal Labeling

The C-terminal labeling of a peptide involves the chemical conjugation of a fluorescent dye to its carboxyl group. This is typically achieved by activating the carboxyl group to make it more reactive towards a nucleophilic group on the fluorescent probe, commonly an amine. This process forms a stable amide bond, linking the dye to the peptide.

Recommended Fluorescent Dyes

A variety of fluorescent dyes are available for labeling peptides.[1] The choice of dye depends on the specific experimental requirements, such as the desired excitation and emission wavelengths, brightness, and photostability. For C-terminal labeling, dyes functionalized with an amine or a similar nucleophilic group are required.

Table 1: Spectroscopic Properties of Common Amine-Reactive Dyes Suitable for C-Terminal Labeling

FluorophoreExcitation (nm)Emission (nm)Quantum YieldMolar Extinction Coefficient (cm⁻¹M⁻¹)
Fluorescein (FITC/FAM) 4955170.92~75,000
Rhodamine (TRITC/TAMRA) 5525780.21~95,000
Cyanine 3 (Cy3) 5505700.15150,000
Cyanine 5 (Cy5) 6506700.20250,000
ATTO 488 5015230.8090,000
ATTO 647N 6466640.65150,000

Note: Quantum yield and molar extinction coefficient can vary depending on the solvent and conjugation state.

Experimental Protocols

Protocol 1: C-Terminal Labeling of this compound

This protocol describes the conjugation of an amine-containing fluorescent dye to the C-terminal carboxyl group of this compound using a carbodiimide crosslinker, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to enhance efficiency.

Materials:

  • This compound

  • Amine-functionalized fluorescent dye (e.g., Fluorescein-amine, Rhodamine-amine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • 0.1 M MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Diisopropylethylamine (DIPEA)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer

Procedure:

  • Activation of this compound:

    • Dissolve this compound in a minimal amount of anhydrous DMF.

    • In a separate tube, dissolve EDC (1.5 equivalents) and NHS (1.5 equivalents) in anhydrous DMF.

    • Add the EDC/NHS solution to the this compound solution and stir at room temperature for 1 hour to activate the C-terminal carboxyl group.

  • Conjugation Reaction:

    • Dissolve the amine-functionalized fluorescent dye (1.2 equivalents) in anhydrous DMF.

    • Add the dye solution to the activated this compound solution.

    • Add DIPEA (2 equivalents) to the reaction mixture to act as a base.

    • Stir the reaction mixture overnight at room temperature, protected from light.

  • Purification:

    • Monitor the reaction progress by RP-HPLC.

    • Upon completion, purify the reaction mixture using preparative RP-HPLC to separate the fluorescently labeled this compound from unreacted starting materials and byproducts.

    • Use a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) as the mobile phase.

    • Collect the fractions containing the desired product.

  • Characterization:

    • Confirm the identity of the purified product by mass spectrometry to verify the covalent attachment of the fluorescent dye.

    • Determine the concentration of the labeled peptide by measuring the absorbance of the fluorophore at its maximum absorption wavelength.

Protocol 2: Cellular Imaging of Fluorescently Labeled this compound

This protocol provides a general guideline for visualizing the cellular uptake of the fluorescently labeled this compound using fluorescence microscopy.

Materials:

  • Fluorescently labeled this compound

  • Cell line of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) for fixation (optional)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Fluorescence microscope with appropriate filter sets for the chosen dye and DAPI

Procedure:

  • Cell Culture:

    • Plate the cells on glass-bottom dishes or coverslips and culture them in a suitable medium until they reach the desired confluency (typically 50-70%).

  • Incubation with Labeled Peptide:

    • Prepare a working solution of the fluorescently labeled this compound in serum-free cell culture medium at the desired final concentration (e.g., 1-10 µM).

    • Remove the culture medium from the cells and wash them once with warm PBS.

    • Add the medium containing the labeled peptide to the cells and incubate for the desired time period (e.g., 30 minutes to 4 hours) at 37°C in a CO₂ incubator.

  • Cell Washing and Fixation (Optional):

    • After incubation, remove the labeling medium and wash the cells three times with warm PBS to remove any unbound labeled peptide.

    • For live-cell imaging, proceed directly to the imaging step.

    • For fixed-cell imaging, fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Nuclear Staining:

    • After fixation (if performed), wash the cells twice with PBS.

    • Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5-10 minutes to stain the nuclei.

    • Wash the cells twice with PBS.

  • Imaging:

    • Mount the coverslips on a microscope slide with a drop of mounting medium or add PBS to the glass-bottom dish.

    • Visualize the cells using a fluorescence microscope equipped with the appropriate filter sets for the fluorescent dye and DAPI.

    • Acquire images to observe the cellular localization of the fluorescently labeled this compound.

Visualizations

G cluster_workflow Experimental Workflow A This compound Activation (EDC/NHS) B Conjugation with Amine-Dye A->B Coupling C RP-HPLC Purification B->C Purification D Mass Spec Characterization C->D Verification E Cellular Incubation D->E Application F Fluorescence Microscopy E->F Imaging

Caption: Workflow for labeling and imaging of this compound.

G cluster_reaction C-Terminal Labeling Reaction PyrPhe Pyr-phe-COOH ActivatedEster Pyr-phe-CO-NHS PyrPhe->ActivatedEster EDC, NHS LabeledPeptide Pyr-phe-CO-NH-Dye ActivatedEster->LabeledPeptide AmineDye H2N-Dye AmineDye->LabeledPeptide Conjugation

Caption: Chemical scheme for C-terminal peptide labeling.

Troubleshooting

Problem Possible Cause Solution
Low Labeling Efficiency Incomplete activation of the carboxyl group.Ensure EDC and NHS are fresh and used in sufficient excess. Optimize reaction time for activation.
Hydrolysis of the activated ester.Use anhydrous solvents and perform the reaction promptly after activation.
Low reactivity of the amine-dye.Ensure the pH of the reaction is optimal (slightly basic).
Multiple Peaks in HPLC Presence of unreacted starting materials and byproducts.Optimize the stoichiometry of reactants. Improve HPLC purification gradient.
No Cellular Uptake Labeled peptide cannot cross the cell membrane.Consider conjugation to a cell-penetrating peptide (CPP).[1]
The fluorescent signal is too weak.Increase the concentration of the labeled peptide or the incubation time. Use a brighter fluorophore.
High Background Fluorescence Incomplete removal of unbound labeled peptide.Increase the number and duration of washing steps.
Autofluorescence of cells or medium.Use a medium with low background fluorescence. Image cells before adding the labeled peptide to assess autofluorescence.

Conclusion

This application note provides a comprehensive guide for the fluorescent labeling of this compound and its application in cellular imaging. The described protocols offer a starting point for researchers to adapt and optimize based on their specific experimental needs. Successful fluorescent labeling will enable detailed investigations into the biological roles and mechanisms of action of this dipeptide.

References

Application Notes and Protocols: The Role of Pyr-phe-OH in Studying Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer. The development of small molecules that can modulate these interactions is a significant area of therapeutic research. Aromatic amino acids, particularly phenylalanine, are frequently found at the "hot spots" of protein interfaces, making them key targets for inhibitor design.[1][2] The dipeptide L-Pyroglutamyl-L-phenylalanine (Pyr-phe-OH) represents a simple and versatile scaffold that can be utilized in the initial stages of drug discovery to probe and potentially inhibit PPIs.

This compound is a chemical compound recognized for its utility as a building block in the synthesis of peptides and other bioactive molecules.[3] Its structure, containing a constrained pyroglutamic acid residue and an aromatic phenylalanine residue, makes it an intriguing candidate for mimicking key interaction motifs. This document provides a detailed overview of how a molecule like this compound can be employed to study and potentially inhibit the well-characterized p53-MDM2 protein-protein interaction, a critical pathway in cancer biology.

The p53-MDM2 Interaction: A Key Therapeutic Target

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by inducing cell cycle arrest or apoptosis in response to cellular stress.[4] The activity of p53 is tightly regulated by the E3 ubiquitin ligase MDM2, which binds to the transactivation domain of p53, inhibiting its transcriptional activity and promoting its degradation.[4] In many cancers with wild-type p53, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions.

The interaction between p53 and MDM2 is mediated by a short alpha-helical region of p53, where three hydrophobic amino acids, Phe19 , Trp23, and Leu26, insert into a deep hydrophobic cleft on the surface of MDM2. The critical role of these residues makes the p53-MDM2 interface an ideal target for small molecule inhibitors that can mimic these interactions and disrupt the complex.

This compound as a Prototypical Inhibitor Scaffold

While specific inhibitory data for this compound against the p53-MDM2 interaction is not yet published, its structure provides a basis for its potential role as a starting point for inhibitor design. The phenylalanine residue can mimic the crucial Phe19 of p53, while the pyroglutamic acid can provide a rigid backbone and potential for further chemical modification to improve binding affinity and cellular permeability. Phenylalanine-derived compounds have already shown promise as inhibitors of the p53-MDM2 interaction.

Quantitative Data of Known p53-MDM2 Inhibitors

To provide a context for the type of quantitative data generated in the study of PPI inhibitors, the following table summarizes the binding affinities of several well-characterized small molecule inhibitors of the p53-MDM2 interaction.

InhibitorTarget(s)Assay TypeBinding Affinity (IC50/Kd)Reference
Nutlin-3aMDM2BiochemicalIC50: 90 nM(Implied)
RG7112MDM2BiochemicalIC50: 18 nM
RG7388MDM2BiochemicalIC50: 6 nM
P5MDM2/MDMXSurface Plasmon ResonanceKd: 46 nM (for MDM2)
P5MDM2/MDMXSurface Plasmon ResonanceKd: 576 nM (for MDMX)

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the p53-MDM2 signaling pathway and a general experimental workflow for screening and characterizing inhibitors like this compound.

p53_MDM2_pathway p53-MDM2 Signaling Pathway DNA_damage DNA Damage / Oncogenic Stress p53 p53 DNA_damage->p53 activates MDM2 MDM2 p53->MDM2 induces transcription Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest MDM2->p53 binds and inhibits Ub Ubiquitination MDM2->Ub Pyr_phe_OH This compound (Inhibitor) Pyr_phe_OH->MDM2 blocks interaction with p53 Ub->p53 Proteasome Proteasomal Degradation Ub->Proteasome

Caption: The p53-MDM2 signaling pathway and the inhibitory action of this compound.

experimental_workflow Workflow for PPI Inhibitor Screening cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 Lead Optimization HTS High-Throughput Screening FP Fluorescence Polarization Assay HTS->FP Hit Confirmation SPR Surface Plasmon Resonance FP->SPR Affinity Determination ITC Isothermal Titration Calorimetry SPR->ITC Thermodynamic Profiling CoIP Co-Immunoprecipitation ITC->CoIP Cellular Target Engagement Reporter p53 Reporter Gene Assay CoIP->Reporter Functional Cellular Activity Viability Cell Viability Assay (e.g., MTT) Reporter->Viability Antiproliferative Effects SAR Structure-Activity Relationship (SAR) Viability->SAR Iterative Improvement ADME ADME/Tox Profiling SAR->ADME

Caption: A generalized experimental workflow for the discovery and characterization of PPI inhibitors.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the interaction between a potential inhibitor like this compound and the p53-MDM2 complex.

Protocol 1: Fluorescence Polarization (FP) Assay for p53-MDM2 Inhibition

Principle: This assay measures the disruption of the interaction between MDM2 and a fluorescently labeled p53 peptide. When the small, fluorescently labeled peptide is bound to the larger MDM2 protein, it tumbles slowly in solution, resulting in a high fluorescence polarization value. In the presence of a competitive inhibitor, the fluorescent peptide is displaced from MDM2, tumbles more rapidly, and results in a lower polarization value.

Materials:

  • Recombinant human MDM2 protein

  • Fluorescently labeled p53 peptide (e.g., FITC-conjugated peptide corresponding to p53 residues 15-29)

  • This compound or other test compounds

  • Assay buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20)

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader with polarization filters

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 384-well plate, add the serially diluted this compound.

  • Add a fixed concentration of MDM2 protein to each well.

  • Add a fixed concentration of the fluorescently labeled p53 peptide to each well.

  • Include control wells:

    • Negative control (no inhibitor): MDM2 + fluorescent peptide.

    • Positive control (no binding): fluorescent peptide only.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the fluorescence polarization using a plate reader.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Cellular Target Engagement

Principle: Co-IP is used to determine if two proteins interact in a cellular context. An antibody against a target protein (e.g., MDM2) is used to pull down the protein and any interacting partners (e.g., p53) from a cell lysate. The presence of the interacting partner is then detected by Western blotting. An effective inhibitor will reduce the amount of the co-immunoprecipitated partner.

Materials:

  • Human cancer cell line with wild-type p53 (e.g., SJSA-1)

  • This compound or other test compounds

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody against MDM2 for immunoprecipitation

  • Antibody against p53 for Western blotting

  • Protein A/G magnetic beads

  • SDS-PAGE gels and Western blotting apparatus

Procedure:

  • Culture SJSA-1 cells to ~80% confluency.

  • Treat the cells with varying concentrations of this compound or a vehicle control for a specified time (e.g., 4-6 hours).

  • Lyse the cells with ice-cold lysis buffer.

  • Clarify the lysates by centrifugation.

  • Incubate a portion of the cell lysate with the anti-MDM2 antibody.

  • Add Protein A/G magnetic beads to pull down the antibody-protein complexes.

  • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with an anti-p53 antibody to detect the amount of p53 that was co-immunoprecipitated with MDM2.

  • Analyze the results to determine if this compound treatment reduces the p53-MDM2 interaction in a dose-dependent manner.

Conclusion

The dipeptide this compound serves as a valuable conceptual tool and a potential starting scaffold for the development of inhibitors targeting protein-protein interactions, particularly those mediated by phenylalanine residues. The p53-MDM2 interaction provides a well-established system for applying and validating the experimental protocols detailed in these notes. By utilizing a combination of in vitro biophysical assays and cell-based functional assays, researchers can effectively screen and characterize novel PPI modulators, paving the way for the development of new therapeutic agents.

References

Application Notes and Protocols for the Experimental Use of Pyr-phe-OH in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyroglutamyl-phenylalanine (Pyr-phe-OH) is a dipeptide that belongs to the growing class of pyroglutamyl (pGlu) peptides being investigated for their potential roles within the central nervous system (CNS). Pyroglutamyl peptides are characterized by an N-terminal pyroglutamic acid, a cyclic derivative of glutamic acid. This structural feature confers resistance to degradation by aminopeptidases, potentially prolonging their biological activity. While direct research on this compound in neuroscience is emerging, studies on related pGlu peptides suggest a range of potential applications, including the modulation of neuroinflammation and neuronal signaling. These application notes provide an overview of the potential uses of this compound in neuroscience research and detailed protocols for its experimental investigation.

Potential Applications in Neuroscience

Based on the biological activities of structurally related pyroglutamyl peptides and the known roles of its constituent amino acids, this compound is a candidate for investigation in several areas of neuroscience:

  • Neuroinflammation: Related pyroglutamyl dipeptides, such as pGlu-Leu, pGlu-Val, pGlu-Met, and pGlu-Phe, have been shown to inhibit the release of pro-inflammatory mediators like nitric oxide, tumor necrosis factor-α, and interleukin-6 from activated macrophages.[1] This suggests that this compound could be explored as a potential modulator of neuroinflammatory processes in conditions such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

  • Neuromodulation: The Tyr-MIF-1 family of peptides, which are structurally related to this compound, are known to have neuromodulatory effects, including interactions with opioid receptors.[2][3] This raises the possibility that this compound may also interact with neuronal receptors and signaling pathways to influence neuronal excitability and communication.

  • Cognitive Function: While high concentrations of phenylalanine can be neurotoxic and are associated with cognitive impairment in phenylketonuria (PKU)[4][5], the effects of dipeptides containing phenylalanine are less understood. Research into the effects of this compound on cognitive processes such as learning and memory could yield novel insights.

  • Blood-Brain Barrier Transport: Small peptides, including the Tyr-MIF-1 family, can be transported across the blood-brain barrier. Investigating the ability of this compound to cross this barrier is a critical step in evaluating its potential as a centrally acting therapeutic agent.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data based on potential experimental outcomes with this compound, drawing parallels from studies on related compounds.

Experimental Assay Parameter Measured Control Group (Vehicle) This compound (10 mg/kg) This compound (50 mg/kg) Potential Significance
LPS-Stimulated Microglia Nitric Oxide (NO) Release (µM)15.2 ± 1.810.5 ± 1.56.8 ± 1.1Anti-inflammatory effect
Forced Swim Test (Mice) Immobility Time (seconds)125 ± 1598 ± 1275 ± 10Antidepressant-like effect
Hot Plate Test (Mice) Latency to Paw Lick (seconds)8.5 ± 1.211.2 ± 1.514.8 ± 1.9Analgesic effect
In Vitro Blood-Brain Barrier Model Permeability Coefficient (Pe) (10⁻⁶ cm/s)N/A2.5 ± 0.44.1 ± 0.6CNS bioavailability

Experimental Protocols

Protocol 1: In Vitro Assessment of Anti-Neuroinflammatory Activity

This protocol describes the procedure to evaluate the potential of this compound to suppress the inflammatory response in microglia, the resident immune cells of the brain.

Objective: To determine if this compound can reduce the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells.

Materials:

  • BV-2 microglial cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent

  • 96-well cell culture plates

  • Spectrophotometer

Procedure:

  • Cell Culture: Culture BV-2 microglia in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed the BV-2 cells into 96-well plates at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment:

    • Replace the medium with fresh serum-free DMEM.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 µM) for 1 hour. Include a vehicle control group (DMEM alone).

  • Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control group with no LPS stimulation.

  • Nitric Oxide Measurement:

    • After 24 hours, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a spectrophotometer.

  • Data Analysis: Calculate the concentration of nitrite (a stable product of NO) using a sodium nitrite standard curve. Compare the NO levels in the this compound treated groups to the LPS-stimulated control group.

experimental_workflow_inflammation cluster_setup Cell Culture and Plating cluster_treatment Treatment and Stimulation cluster_analysis Analysis culture Culture BV-2 Microglia seed Seed cells in 96-well plate culture->seed pretreat Pre-treat with this compound seed->pretreat stimulate Stimulate with LPS pretreat->stimulate collect Collect Supernatant stimulate->collect griess Griess Assay collect->griess measure Measure Absorbance griess->measure

Workflow for in vitro anti-inflammatory assay.
Protocol 2: Assessment of Antidepressant-like Effects in Mice

This protocol outlines the Forced Swim Test (FST), a common behavioral assay to screen for antidepressant-like activity in rodents.

Objective: To evaluate the potential antidepressant-like effects of this compound in mice.

Materials:

  • Male BALB/c mice (8-10 weeks old)

  • This compound

  • Saline solution (vehicle)

  • Cylindrical water tank (25 cm height, 10 cm diameter)

  • Water (23-25°C)

  • Video recording equipment

Procedure:

  • Acclimation: Acclimate the mice to the experimental room for at least 1 hour before testing.

  • Drug Administration:

    • Divide the mice into groups (e.g., vehicle control, this compound 10 mg/kg, this compound 50 mg/kg).

    • Administer this compound or saline intraperitoneally (i.p.) 30 minutes before the test.

  • Forced Swim Test:

    • Fill the cylindrical tank with water to a depth of 15 cm.

    • Gently place each mouse into the water tank for a 6-minute session.

    • Record the entire session using a video camera.

  • Behavioral Scoring:

    • Score the last 4 minutes of the 6-minute session.

    • Measure the total time the mouse spends immobile (making only small movements to keep its head above water).

  • Data Analysis: Compare the immobility time between the this compound treated groups and the vehicle control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.

experimental_workflow_fst acclimate Acclimate Mice administer Administer this compound or Vehicle acclimate->administer fst Forced Swim Test (6 min) administer->fst record Video Record Session fst->record score Score Immobility (last 4 min) record->score analyze Analyze Data score->analyze

Workflow for the Forced Swim Test.

Signaling Pathway Visualization

The potential anti-inflammatory mechanism of this compound in microglia could involve the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, which is activated by LPS.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates PyrPheOH This compound PyrPheOH->IKK inhibits? Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Nucleus->Genes activates transcription Inflammation Neuroinflammation Genes->Inflammation

Hypothesized anti-inflammatory signaling pathway.

Disclaimer: The experimental protocols and hypothesized signaling pathways are provided as a guide for research purposes. Researchers should adapt these protocols based on their specific experimental needs and institutional guidelines. The quantitative data presented are illustrative and not based on actual experimental results for this compound.

References

Troubleshooting & Optimization

Improving Pyr-phe-OH yield in chemical synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Pyr-phe-OH.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when synthesizing this compound?

The primary challenges in this compound synthesis include achieving a high yield, preventing side reactions, and ensuring the purity of the final product. Specific issues include incomplete coupling of pyroglutamic acid and phenylalanine, racemization of the phenylalanine stereocenter, and the formation of byproducts like diketopiperazines. Careful selection of coupling reagents and reaction conditions is crucial to mitigate these challenges.

Q2: Is it necessary to protect the N-terminus of pyroglutamic acid during coupling?

The amide nitrogen within the pyroglutamic acid lactam ring is significantly less nucleophilic than a primary amine. Therefore, N-protection of pyroglutamic acid is often not necessary for the coupling reaction. However, in some cases, using an N-protected derivative can improve solubility and prevent potential side reactions.

Q3: Which analytical techniques are recommended for characterizing the final this compound product?

A combination of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended for full characterization. HPLC is used to assess the purity of the product.[1] Mass spectrometry confirms the molecular weight of the synthesized dipeptide.[2] 1H and 13C NMR spectroscopy are used to confirm the chemical structure and stereochemical integrity of this compound.[3]

Q4: What is the typical solubility of this compound?

This compound is soluble in dimethyl sulfoxide (DMSO).[4] Its solubility in aqueous solutions can be pH-dependent due to the carboxylic acid group, with higher solubility generally observed in alkaline solutions.[5] For stock solutions, it is recommended to dissolve the compound in an appropriate solvent and store in aliquots at -20°C for short-term or -80°C for long-term storage to avoid degradation from repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Low yield is a frequent issue in the synthesis of this compound. The following guide provides a systematic approach to troubleshoot and improve your product yield.

Symptoms:

  • Poor recovery of the final product after purification.

  • Mass spectrometry analysis of the crude product shows a significant amount of unreacted starting materials.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Incomplete Coupling Double Coupling: Repeat the coupling step with fresh reagents to drive the reaction to completion. Optimize Coupling Reagent: Switch to a more efficient coupling reagent. For sterically hindered couplings like that of phenylalanine, reagents such as HATU, HBTU, or COMU are often more effective than carbodiimides like DCC or DIC alone. Increase Reagent Equivalents: Use a higher excess of the activated pyroglutamic acid and coupling reagents.
Poor Resin Swelling (Solid-Phase Synthesis) Pre-swell the Resin: Ensure the resin is adequately swollen in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) for at least 30 minutes before the first coupling step.
Suboptimal Reaction Conditions Adjust Temperature: While elevated temperatures can increase reaction rates, they can also promote side reactions. For difficult couplings, a modest increase in temperature may be beneficial, but it should be carefully optimized. Optimize Solvent: The choice of solvent can influence reaction efficiency. DMF is a common choice for peptide synthesis.
Premature Cleavage from Resin (Solid-Phase Synthesis) Use Appropriate Linker: For Fmoc-based synthesis, Wang resin is commonly used for peptides with a C-terminal carboxylic acid. Ensure the linker is stable to the coupling and deprotection conditions.

Experimental Protocol: Optimizing Coupling Efficiency

This protocol outlines a general procedure for the coupling of pyroglutamic acid to phenylalanine attached to a solid support (e.g., Wang resin) using Fmoc chemistry.

  • Resin Swelling: Swell the phenylalanine-loaded resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from phenylalanine on the resin by treating it with 20% piperidine in DMF.

  • Activation of Pyroglutamic Acid: In a separate vessel, dissolve pyroglutamic acid (3 eq.), a coupling reagent such as HATU (2.9 eq.), and a base like N,N-diisopropylethylamine (DIEA) (6 eq.) in DMF. Allow this activation mixture to stand for a few minutes.

  • Coupling Reaction: Add the activated pyroglutamic acid solution to the resin and agitate the mixture for 1-2 hours at room temperature.

  • Monitoring the Reaction: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow/brown beads) indicates that the coupling is complete. If the test is positive (blue beads), a second coupling step may be necessary.

  • Washing: After complete coupling, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

Logical Workflow for Troubleshooting Low Yield

G start Low this compound Yield check_coupling Check Coupling Completion (e.g., Kaiser Test) start->check_coupling incomplete_coupling Incomplete Coupling check_coupling->incomplete_coupling Positive Test check_cleavage Review Cleavage Protocol check_coupling->check_cleavage Negative Test coupling_solutions Troubleshoot Coupling incomplete_coupling->coupling_solutions double_couple Perform Double Coupling coupling_solutions->double_couple change_reagent Change Coupling Reagent (e.g., HATU, HBTU) coupling_solutions->change_reagent increase_equivalents Increase Reagent Equivalents coupling_solutions->increase_equivalents yield_ok Yield Improved double_couple->yield_ok change_reagent->yield_ok increase_equivalents->yield_ok cleavage_issue Cleavage/Purification Issue check_cleavage->cleavage_issue cleavage_solutions Optimize Cleavage/Purification cleavage_issue->cleavage_solutions optimize_cocktail Optimize Cleavage Cocktail cleavage_solutions->optimize_cocktail modify_purification Modify Purification Method cleavage_solutions->modify_purification optimize_cocktail->yield_ok modify_purification->yield_ok

A workflow for diagnosing and resolving low yield issues.
Issue 2: Presence of Impurities and Side Reactions

The formation of side products can significantly complicate the purification of this compound and reduce the overall yield.

Symptoms:

  • Multiple peaks in the HPLC chromatogram of the crude product.

  • Mass spectrometry analysis reveals species with unexpected molecular weights.

Common Side Reactions and Their Mitigation:

Side Reaction Cause Prevention and Mitigation Strategies
Racemization of Phenylalanine The α-proton of the activated phenylalanine can be abstracted by base, leading to a loss of stereochemical integrity.Choice of Coupling Reagent and Additive: Use coupling reagents known to suppress racemization, such as those combined with additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure). Control Temperature: Perform the coupling reaction at a lower temperature (e.g., 0°C to room temperature) to minimize the rate of racemization. Choice of Base: Use a weaker base or a sterically hindered base like collidine to reduce the likelihood of α-proton abstraction.
Diketopiperazine (DKP) Formation Intramolecular cyclization of the dipeptide on the resin, particularly problematic when proline is involved, but can also occur with other dipeptides at the N-terminus.Use of Dipeptide: Synthesize the Pyr-phe dipeptide in solution first and then couple it to the resin or the rest of the peptide chain. Mild Deprotection Conditions: Use milder conditions for the removal of the N-terminal protecting group of the dipeptide.
Guanidinylation This can occur when using an excess of uronium/aminium-based coupling reagents (e.g., HBTU, HATU) relative to the carboxylic acid, leading to the capping of the N-terminus.Pre-activation: Activate the pyroglutamic acid with the coupling reagent before adding it to the resin-bound phenylalanine.

Experimental Protocol: Minimizing Racemization

  • Cooling: Cool the reaction vessel containing the deprotected phenylalanine-resin to 0°C.

  • Activation: In a separate, pre-cooled vessel, dissolve pyroglutamic acid (1.5 eq.), DIC (1.5 eq.), and OxymaPure (1.5 eq.) in DMF.

  • Coupling: Add the activation mixture to the resin and allow the reaction to proceed at 0°C for 30 minutes, then let it slowly warm to room temperature over a few hours.

  • Monitoring: Monitor the reaction progress using the Kaiser test.

Logical Diagram of Side Reaction Pathways

G activated_pyr Activated Pyr-OH coupling Coupling Reaction activated_pyr->coupling phe_resin H-Phe-Resin phe_resin->coupling desired_product Pyr-Phe-Resin coupling->desired_product Desired Pathway racemization Racemization coupling->racemization Side Reaction (Base, Temp) dkp Diketopiperazine Formation coupling->dkp Side Reaction (Intramolecular Cyclization) guanidinylation Guanidinylation coupling->guanidinylation Side Reaction (Excess Coupling Reagent)

Potential reaction pathways during this compound synthesis.

Experimental Protocols

Solid-Phase Synthesis of this compound (Fmoc Strategy)

This protocol describes the manual synthesis of this compound on Wang resin.

  • Resin Preparation:

    • Place Fmoc-Phe-Wang resin (1 eq.) in a solid-phase synthesis vessel.

    • Swell the resin in DMF (10 mL per gram of resin) for 1 hour with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times).

  • Coupling of Pyroglutamic Acid:

    • In a separate vial, dissolve L-Pyroglutamic acid (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF.

    • Add the activated solution to the resin.

    • Agitate at room temperature for 2 hours.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive, recouple.

  • Final Washing:

    • Wash the resin with DMF (3 times), followed by DCM (3 times).

    • Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).

    • Add the cleavage cocktail to the dried resin (10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2 hours.

  • Peptide Precipitation and Purification:

    • Filter the cleavage mixture to separate the resin and collect the filtrate.

    • Add the filtrate dropwise to a centrifuge tube containing cold diethyl ether (8-10 times the volume of the filtrate).

    • A white precipitate of the crude peptide should form.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide pellet under vacuum.

    • Purify the crude peptide by reverse-phase HPLC using a C18 column and a water/acetonitrile gradient with 0.1% TFA.

    • Pool the pure fractions and lyophilize to obtain the final product.

Workflow for Solid-Phase Synthesis of this compound

G cluster_synthesis Solid-Phase Synthesis cluster_cleavage Cleavage & Purification resin Fmoc-Phe-Wang Resin swell Swell in DMF resin->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect couple Couple with Activated Pyr-OH deprotect->couple wash_dry Wash and Dry Resin couple->wash_dry cleave Cleave from Resin (TFA/TIS/H2O) wash_dry->cleave precipitate Precipitate in Ether cleave->precipitate purify HPLC Purification precipitate->purify lyophilize Lyophilize purify->lyophilize final_product Pure this compound lyophilize->final_product

An overview of the solid-phase synthesis workflow.

Data Presentation

Table 1: Comparison of Coupling Reagents for Peptide Synthesis

The choice of coupling reagent significantly impacts the yield and purity of the synthesized peptide. The following table provides a comparative overview of common coupling reagents.

Coupling ReagentAdditiveBaseTypical Reaction Time (min)Relative EfficiencyNotes
HATU HOAtDIPEA30Very HighHighly efficient, especially for sterically hindered amino acids; may be more expensive.
HBTU HOBtDIPEA30HighA robust and widely used coupling reagent with good performance.
COMU -DIPEA15-30Very HighOffers high efficiency and is a non-explosive alternative to benzotriazole-based reagents.
DIC/OxymaPure OxymaPure-30-60HighGood performance in suppressing racemization; the diisopropylurea byproduct is soluble.
DCC/HOBt HOBt-60-120Moderate-HighCost-effective for solution-phase synthesis, but the dicyclohexylurea (DCU) byproduct is insoluble, making it less suitable for solid-phase synthesis.

Data is synthesized from multiple sources and actual performance may vary based on specific reaction conditions and peptide sequences.

Table 2: Expected Analytical Data for this compound

Analytical Technique Parameter Expected Value
Mass Spectrometry (ESI-MS) [M+H]⁺277.12 m/z
¹H NMR (DMSO-d₆) Pyr α-CH~4.1 ppm (m, 1H)
Phe α-CH~4.4 ppm (m, 1H)
Phe Aromatic-H~7.2-7.3 ppm (m, 5H)
Pyr Amide-NH~7.8 ppm (s, 1H)
Phe Amide-NH~8.4 ppm (d, 1H)
¹³C NMR (DMSO-d₆) Pyr C=O (amide)~175 ppm
Pyr C=O (acid)~173 ppm
Phe C=O~172 ppm
Phe Aromatic-C~126-138 ppm

Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

References

Technical Support Center: Pyr-phe-OH Aggregation in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered with Pyr-phe-OH in solution.

Understanding this compound Aggregation

This compound, or L-Pyroglutamyl-L-phenylalaninol, is a dipeptide derivative that, due to the presence of the hydrophobic phenylalanine residue, can be prone to aggregation in aqueous solutions. This aggregation is primarily driven by non-covalent interactions, including:

  • Hydrophobic Interactions: The phenyl group of phenylalanine tends to minimize contact with water, leading to self-association.

  • π-π Stacking: The aromatic rings of the phenylalanine residues can stack on top of each other, further promoting aggregation.

  • Hydrogen Bonding: The amide backbone and the hydroxyl group can participate in intermolecular hydrogen bonding, contributing to the formation of larger assemblies.

The formation of a pyroglutamic acid residue at the N-terminus can also influence solubility and aggregation. The cyclization of the N-terminal glutamic acid to pyroglutamic acid results in the loss of a charged amino group, which can increase the overall hydrophobicity of the peptide and alter its solubility profile.[1][2][3][4]

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility and aggregation issues with this compound.

Issue 1: this compound powder is difficult to dissolve.

Q: My lyophilized this compound powder is not dissolving in my aqueous buffer (e.g., PBS, Tris). What should I do?

A: Direct dissolution of hydrophobic peptides like this compound in aqueous buffers can be challenging due to its tendency to aggregate. Follow this systematic workflow to achieve solubilization:

G cluster_0 Solubilization Workflow for this compound start Start with a small aliquot of this compound organic_solvent Add a minimal amount of a polar organic solvent (e.g., DMSO, DMF, or Ethanol) start->organic_solvent vortex Vortex or sonicate briefly to dissolve organic_solvent->vortex check_dissolution Visually inspect for complete dissolution vortex->check_dissolution check_dissolution->organic_solvent Not Dissolved (add more solvent cautiously) add_to_buffer Slowly add the dissolved peptide solution dropwise to the stirring aqueous buffer check_dissolution->add_to_buffer Dissolved check_precipitation Observe for any signs of precipitation add_to_buffer->check_precipitation success Peptide is successfully dissolved check_precipitation->success No Precipitation failure Precipitation occurs. Re-evaluate conditions. check_precipitation->failure Precipitation adjust_ph Adjust the pH of the aqueous buffer failure->adjust_ph Try pH adjustment re_attempt Re-attempt dropwise addition adjust_ph->re_attempt re_attempt->add_to_buffer

A step-by-step workflow for dissolving this compound.

Recommended Solvents:

SolventClassRationale
Dimethyl Sulfoxide (DMSO) Polar AproticExcellent for dissolving hydrophobic peptides. Use a minimal amount to create a stock solution.
N,N-Dimethylformamide (DMF) Polar AproticAnother effective solvent for hydrophobic peptides.
Ethanol Polar ProticCan be used as a co-solvent to improve solubility in aqueous solutions.

Important Considerations:

  • Always start with a small test amount of your peptide before dissolving the entire batch.

  • Ensure your organic solvent is anhydrous, as water can promote aggregation.

  • When diluting the organic stock solution into your aqueous buffer, add the peptide solution to the buffer, not the other way around. This should be done slowly while vortexing or stirring to avoid localized high concentrations that can lead to precipitation.

Issue 2: The this compound solution becomes cloudy or forms a precipitate over time.

Q: My this compound solution was initially clear but has now become turbid/has a precipitate after storage. What is happening and how can I fix it?

A: This indicates that the peptide is aggregating over time. Several factors can contribute to this, including storage temperature, pH, and concentration.

Troubleshooting Steps:

  • Confirm Aggregation: Use one of the detection methods outlined in the "Experimental Protocols" section to confirm that the turbidity is due to aggregation.

  • Re-dissolve: If possible, try to re-dissolve the precipitate by gentle warming (not exceeding 40°C) or sonication.

  • Adjust pH: The solubility of peptides is highly dependent on pH and is generally lowest at their isoelectric point (pI). The estimated pI of this compound is around 3.3-3.6, based on the pKa of the carboxylic acid of the pyroglutamic acid residue. To increase solubility, adjust the pH of your solution to be at least 2 units away from the pI. For this compound, this would mean adjusting the pH to above 5.6 or below 1.3. Since a pH below 1.3 is highly acidic, adjusting to a mildly basic pH (e.g., pH 7-8) is generally recommended.

  • Lower Concentration: The current concentration might be above the solubility limit under your storage conditions. Dilute the stock solution further before storage.

  • Storage Conditions: Store aliquots of your peptide solution at -20°C or -80°C to minimize aggregation. Avoid repeated freeze-thaw cycles.

pH Adjustment Guide:

To AchieveRecommended Reagent
More Basic pH Dilute ammonium hydroxide or sodium hydroxide
More Acidic pH Dilute acetic acid or hydrochloric acid

Frequently Asked Questions (FAQs)

Q1: What is the best way to store lyophilized this compound?

A1: Lyophilized this compound should be stored at -20°C in a desiccator to protect it from moisture.

Q2: Can I use sonication to dissolve my this compound?

A2: Yes, gentle sonication can help to break up small aggregates and facilitate dissolution. However, prolonged or high-energy sonication can potentially lead to peptide degradation.

Q3: How does the pyroglutamic acid residue affect the properties of this compound?

A3: The formation of pyroglutamic acid from an N-terminal glutamine or glutamic acid residue results in a loss of the free amino group. This modification increases the hydrophobicity of the peptide, which can lead to decreased solubility in aqueous solutions and an increased propensity for aggregation.[1]

Q4: What is the theoretical isoelectric point (pI) of this compound?

A4: The theoretical pI of this compound is estimated to be in the acidic range, around 3.3-3.6. This is because the only primary ionizable group is the carboxylic acid of the pyroglutamic acid residue. The N-terminus is part of the lactam ring and the C-terminus is an alcohol, neither of which are significantly ionizable under typical pH conditions.

Experimental Protocols

Protocol 1: Detection of Aggregation by UV-Vis Spectroscopy

This method is a quick and straightforward way to assess the presence of large aggregates that cause light scattering.

Methodology:

  • Prepare a solution of this compound in your desired buffer at the working concentration.

  • Use the same buffer as a blank.

  • Measure the absorbance spectrum of the solution from 250 nm to 600 nm using a UV-Vis spectrophotometer.

  • An increase in absorbance at higher wavelengths (e.g., above 340 nm) that is relatively flat or slopes downwards is indicative of light scattering by aggregates. A solution with no aggregates should have near-zero absorbance in this region.

Protocol 2: Thioflavin T (ThT) Assay for Fibrillar Aggregates

Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to beta-sheet-rich structures, such as amyloid fibrils.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of Thioflavin T (e.g., 1 mM in water).

    • Prepare a working solution of ThT in your assay buffer (e.g., 20 µM).

  • Assay Setup:

    • In a 96-well black plate, add your this compound sample to the ThT working solution.

    • Include a control well with only the ThT working solution (blank).

  • Measurement:

    • Measure the fluorescence intensity using a plate reader with excitation at ~440 nm and emission at ~485 nm.

    • An increase in fluorescence intensity in the presence of this compound compared to the blank indicates the formation of fibrillar aggregates.

Protocol 3: Characterization of Aggregate Size by Dynamic Light Scattering (DLS)

DLS is a technique that measures the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates.

Methodology:

  • Sample Preparation:

    • Prepare your this compound solution in a filtered, dust-free buffer.

    • Filter the sample through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any extraneous dust particles.

  • Measurement:

    • Place the sample in a clean cuvette.

    • Perform the DLS measurement according to the instrument's instructions.

  • Data Analysis:

    • The presence of particles with a significantly larger hydrodynamic radius than expected for the monomeric dipeptide is indicative of aggregation. The software will provide a size distribution profile.

G cluster_1 Aggregation Detection Workflow start This compound Solution visual Visual Inspection (Cloudiness/Precipitate) start->visual uv_vis UV-Vis Spectroscopy (Light Scattering) visual->uv_vis Suspicion of Aggregation dls Dynamic Light Scattering (Size Distribution) uv_vis->dls Scattering Detected tht Thioflavin T Assay (Fibril Formation) dls->tht Large Particles Present conclusion Characterize Aggregation State tht->conclusion

A workflow for detecting and characterizing this compound aggregation.

References

Technical Support Center: Optimizing Pyr-phe-OH Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Pyr-phe-OH (Pyroglutamyl-phenylalanine) in in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in in vitro assays?

This compound, also known as Pyroglutamyl-phenylalanine (CAS No. 21282-12-2), is a dipeptide.[1][2] In biochemical and cellular assays, it primarily serves as a substrate for the enzyme Pyroglutamyl Peptidase I (PGP-I), a cysteine peptidase that specifically removes the N-terminal pyroglutamyl residue from peptides.[3][4][5] Therefore, this compound is a valuable tool for studying the activity of PGP-I and screening for its inhibitors in various biological contexts, including inflammation and cancer research.

Q2: What is a recommended starting concentration for this compound in an in vitro assay?

A definitive starting concentration can vary significantly based on the assay type (e.g., enzymatic vs. cell-based), the specific activity of your PGP-I source, and the cell line used. However, based on kinetic studies of PGP-I with similar substrates, a concentration range of 10 µM to 500 µM is a reasonable starting point for enzymatic assays. For cell-based assays, it is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare a stock solution of this compound?

This compound is soluble in DMSO. To prepare a stock solution, dissolve the peptide in a minimal amount of high-quality, anhydrous DMSO to create a concentrated stock (e.g., 10 mM to 50 mM). To improve solubility, gentle warming to 37°C and sonication can be employed. The stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. For your final assay, dilute the stock solution in the appropriate aqueous buffer or cell culture medium. Always ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q4: Is this compound stable in cell culture media?

The N-terminal pyroglutamyl group makes this compound resistant to degradation by most aminopeptidases, which require a free N-terminus. This enhanced stability can be advantageous for longer-term cell culture experiments compared to peptides with a free N-terminus. However, the overall stability can still be influenced by the specific components of the cell culture medium and the presence of other proteases. It is advisable to minimize the time the peptide is in the media before the experiment begins.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Signal in an Enzymatic Assay Inactive Enzyme: PGP-I may be inactive.Ensure the use of a reducing agent like DTT in your assay buffer, as PGP-I is a cysteine peptidase. Confirm enzyme activity with a positive control substrate.
Suboptimal Assay Conditions: pH, temperature, or buffer composition may not be optimal.The optimal pH for PGP-I is typically near neutral. Perform pilot experiments to optimize these parameters.
Incorrect Substrate Concentration: The concentration of this compound may be too far from the Km value.Perform a substrate titration curve to determine the Km of your enzyme for this compound and use a concentration around this value for inhibitor screening.
High Background in Cell-Based Assays Cytotoxicity of this compound: High concentrations of the peptide may be toxic to cells.Perform a cytotoxicity assay (e.g., MTT, Neutral Red Uptake) to determine the non-toxic concentration range for your specific cell line.
DMSO Toxicity: The concentration of the solvent from the stock solution may be too high.Ensure the final DMSO concentration in your cell culture medium is below the toxic threshold for your cells (generally <0.5%).
Inconsistent or Irreproducible Results Peptide Aggregation: this compound, like other peptides, may aggregate at high concentrations or in certain buffers.Prepare fresh dilutions from a validated stock solution for each experiment. Consider using peptide-solubilizing agents if aggregation is suspected.
Stock Solution Degradation: Repeated freeze-thaw cycles can degrade the peptide.Aliquot your stock solution into single-use volumes to avoid multiple freeze-thaw cycles. Store aliquots at -80°C for long-term stability.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve in a Cell-Based Assay

This protocol outlines a general method to determine the optimal working concentration of this compound for your specific cell line and assay.

  • Cell Preparation: Plate your cells in a 96-well plate at a predetermined density and allow them to adhere and reach the desired confluency (typically 24 hours).

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO.

  • Serial Dilutions: Perform serial dilutions of the this compound stock solution in your complete cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM). Also, prepare a vehicle control with the same final concentration of DMSO as your highest this compound concentration.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound and the vehicle control.

  • Incubation: Incubate the cells for the desired duration of your experiment (e.g., 24, 48, or 72 hours).

  • Assay Measurement: At the end of the incubation period, perform your specific assay to measure the desired biological response (e.g., cell viability, cytokine production, reporter gene activity).

  • Data Analysis: Plot the measured response against the log of the this compound concentration to generate a dose-response curve. The optimal concentration will depend on the desired effect (e.g., EC50 or a concentration that gives a robust but not maximal response).

Protocol 2: In Vitro PGP-I Enzymatic Assay

This protocol provides a framework for measuring the activity of PGP-I using this compound as a substrate. The detection of the product (phenylalanine) can be achieved through various methods, such as HPLC or a coupled enzymatic reaction.

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing a reducing agent (e.g., 1 mM DTT).

    • PGP-I Enzyme Solution: Dilute the PGP-I enzyme to the desired concentration in the assay buffer.

    • This compound Substrate Solution: Prepare a range of concentrations of this compound in the assay buffer.

  • Enzymatic Reaction:

    • In a microplate or microcentrifuge tubes, add the PGP-I enzyme solution.

    • To initiate the reaction, add the this compound substrate solution. The final volume should be consistent across all reactions.

    • Include a no-enzyme control for each substrate concentration to measure background signal.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specific period (e.g., 30-60 minutes). Ensure the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., 10% Trichloroacetic acid) or by heat inactivation.

  • Product Detection: Quantify the amount of phenylalanine released using a suitable detection method.

  • Data Analysis: Calculate the initial reaction velocity for each substrate concentration and plot the velocity against the substrate concentration to determine the enzyme kinetics (Km and Vmax).

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock (in DMSO) serial_dilution Perform Serial Dilutions in Media prep_stock->serial_dilution prep_cells Plate Cells treat_cells Treat Cells with Dilutions prep_cells->treat_cells serial_dilution->treat_cells incubate Incubate (e.g., 24-72h) treat_cells->incubate measure_response Measure Biological Response incubate->measure_response dose_response Generate Dose-Response Curve measure_response->dose_response determine_optimal Determine Optimal Concentration dose_response->determine_optimal

Caption: Workflow for determining the optimal concentration of this compound.

signaling_pathway pyr_phe_oh This compound (Substrate) pgp1 Pyroglutamyl Peptidase I (PGP-I) pyr_phe_oh->pgp1 cleavage pyroglutamate Pyroglutamate pgp1->pyroglutamate phenylalanine Phenylalanine pgp1->phenylalanine downstream Downstream Cellular Effects phenylalanine->downstream

Caption: Enzymatic action of PGP-I on this compound.

References

Troubleshooting Pyr-phe-OH instability in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Pyr-phe-OH. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound, or L-Pyroglutamyl-L-phenylalanine, is a dipeptide. The N-terminal pyroglutamic acid results from the cyclization of a glutamic acid or glutamine residue. This modification confers resistance to many aminopeptidases, potentially increasing its stability in biological systems. It is often used in biochemical research and drug development as a stable peptide fragment or a building block for larger peptides.[1]

Q2: How should I store this compound?

For optimal stability, this compound should be stored in its lyophilized form at -20°C or colder in a tightly sealed container, protected from moisture and light. Before use, it is recommended to allow the vial to warm to room temperature in a desiccator to prevent condensation, as moisture can significantly reduce the long-term stability of the peptide.

Q3: My this compound solution appears cloudy or shows precipitation. What should I do?

Cloudiness or precipitation can indicate several issues, including poor solubility, aggregation, or degradation. See the troubleshooting guide below for a systematic approach to resolving this issue.

Troubleshooting Guide

Issue 1: Difficulty Dissolving this compound

Symptom: The lyophilized powder does not fully dissolve in aqueous buffers, or a precipitate forms upon standing.

Potential Cause: The presence of the pyroglutamyl and phenylalanine residues can increase the hydrophobicity of the dipeptide, leading to poor solubility in aqueous solutions.

Solutions:

  • Test Solubility: Before dissolving the entire sample, test the solubility of a small amount in various solvents.

  • Use Organic Solvents: For initial solubilization, consider using a small amount of an organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF). Once dissolved, slowly add the solution to your aqueous buffer while vortexing.

  • pH Adjustment: The solubility of peptides can be pH-dependent. Adjusting the pH of the buffer may improve solubility. For peptides with a free carboxylic acid, like this compound, slightly basic conditions (pH 7.5-8.5) may increase solubility. However, be aware that high pH can accelerate degradation.

Table 1: Qualitative Solubility of this compound in Common Solvents

SolventSolubilityNotes
WaterSparingly solubleSolubility can be increased with pH adjustment or sonication.
PBS (pH 7.4)Sparingly solubleSimilar to water.
DMSOSolubleUse minimal volume for stock solutions.
DMFSolubleAlternative to DMSO.
AcetonitrileSlightly solubleCan be used in HPLC mobile phases.
MethanolSlightly solubleCan be used for sample preparation.
Issue 2: Suspected Degradation of this compound

Symptom: Inconsistent experimental results, loss of biological activity, or appearance of unexpected peaks in analytical chromatography.

Potential Causes: this compound can be susceptible to hydrolysis of the peptide bond or the pyroglutamyl ring, particularly under harsh pH or high-temperature conditions.

Solutions:

  • Control pH and Temperature: Maintain experimental conditions within a neutral pH range (6-8) and avoid elevated temperatures unless necessary for the protocol.

  • Use Fresh Solutions: Prepare this compound solutions fresh for each experiment. If storage in solution is unavoidable, aliquot and store at -80°C for short periods. Avoid repeated freeze-thaw cycles.

  • Forced Degradation Study: To understand the degradation profile of this compound, a forced degradation study can be performed. This involves exposing the dipeptide to various stress conditions (acid, base, oxidation, heat, light) and analyzing the resulting products by HPLC and mass spectrometry.[2][3][4]

Table 2: Representative Forced Degradation Conditions for this compound

ConditionReagent/ParameterTimeExpected Degradation Product(s)
Acid Hydrolysis0.1 M HCl24 hoursCleavage of the peptide bond (Pyroglutamic acid and Phenylalanine), Opening of the pyroglutamyl ring.
Base Hydrolysis0.1 M NaOH24 hoursCleavage of the peptide bond, Racemization.
Oxidation3% H₂O₂24 hoursOxidation of the phenylalanine ring.
Thermal60°C in solution48 hoursIncreased rate of hydrolysis.
PhotostabilityUV light (254 nm)24 hoursPotential photodegradation products.
Issue 3: Peptide Aggregation

Symptom: Gel-like formation in solution, precipitation over time, or poor performance in binding assays.

Potential Cause: The hydrophobic nature of the phenylalanine side chain can promote intermolecular interactions, leading to aggregation, especially at high concentrations.

Solutions:

  • Work at Lower Concentrations: If possible, perform experiments at the lowest effective concentration of this compound.

  • Incorporate Aggregation Inhibitors: In some cases, the addition of small amounts of organic solvents (e.g., 5-10% acetonitrile) or non-ionic detergents can help to disrupt hydrophobic interactions and prevent aggregation.

  • Sonication: Brief sonication can sometimes help to break up small aggregates.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Allow the lyophilized this compound vial to warm to room temperature in a desiccator.

  • Add a minimal amount of sterile DMSO to the vial to dissolve the peptide (e.g., to make a 10 mM stock solution).

  • Gently vortex to ensure complete dissolution.

  • For working solutions, slowly add the DMSO stock solution to your pre-chilled aqueous buffer while vortexing to the desired final concentration. Ensure the final DMSO concentration is compatible with your experimental system.

  • If the entire stock solution is not used, aliquot the remaining solution into single-use vials, purge with nitrogen or argon if possible, and store at -80°C.

Protocol 2: Reversed-Phase HPLC (RP-HPLC) for Purity Analysis

This protocol provides a general method for analyzing the purity of this compound. Optimization may be required for specific instrumentation and applications.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: 5-95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 214 nm and 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve this compound in the initial mobile phase composition (95% A, 5% B) to a concentration of 1 mg/mL.

Protocol 3: Mass Spectrometry for Identity Confirmation
  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Expected Molecular Weight: 276.29 g/mol

  • Expected [M+H]⁺: m/z 277.1

  • Tandem MS/MS: For fragmentation analysis, select the precursor ion (m/z 277.1). Expected major fragment ions would correspond to the loss of the phenylalanine residue or cleavage of the pyroglutamyl ring.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_troubleshooting Troubleshooting A Lyophilized this compound B Equilibrate to Room Temp in Desiccator A->B C Dissolve in minimal DMSO B->C D Dilute in Aqueous Buffer C->D E RP-HPLC for Purity D->E F Mass Spectrometry for Identity D->F G Insolubility/Precipitation D->G I Aggregation D->I H Degradation E->H F->H J Adjust pH/Solvent G->J K Control Temp/pH H->K L Lower Concentration I->L

Caption: General experimental workflow for this compound.

degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base/Heat) cluster_oxidation Oxidation Pyr_phe_OH This compound Peptide_bond_cleavage Peptide Bond Cleavage Pyr_phe_OH->Peptide_bond_cleavage Major Ring_opening Pyroglutamyl Ring Opening Pyr_phe_OH->Ring_opening Minor Phe_oxidation Phenylalanine Ring Oxidation Pyr_phe_OH->Phe_oxidation Condition-dependent

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Pyr-phe-OH Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of the dipeptide Pyr-phe-OH (L-Pyroglutamyl-L-phenylalanine).

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and actionable solutions.

Issue 1: Poor peak shape (tailing or fronting) in HPLC.

  • Potential Cause A: Inappropriate Mobile Phase pH. The ionization state of this compound and impurities can significantly affect peak shape. The pKa values of the molecule influence its interaction with the stationary phase.

  • Solution A: Adjust the mobile phase pH. For reverse-phase chromatography, using a mobile phase with a pH around 2-3 (e.g., with 0.1% trifluoroacetic acid or formic acid) can protonate the carboxylic acid group, leading to better retention and peak shape.

  • Potential Cause B: Column Overload. Injecting too much sample onto the column can lead to broad and asymmetric peaks.

  • Solution B: Reduce the sample concentration and/or injection volume. Determine the column's loading capacity for this compound through a loading study.

  • Potential Cause C: Secondary Interactions. The pyroglutamic acid moiety can engage in secondary interactions with the stationary phase, leading to peak tailing.

  • Solution C: Use a highly deactivated, end-capped column. Alternatively, adding a competitive agent like triethylamine (TEA) to the mobile phase can sometimes mitigate these interactions.

Issue 2: Co-elution of Impurities with the Main Product.

  • Potential Cause A: Similar Polarity. Impurities with polarity very close to this compound, such as diastereomers or related byproducts from synthesis, are often difficult to separate.

  • Solution A: Optimize the separation method. This can involve screening different stationary phases (e.g., C18, Phenyl-Hexyl, C8) or changing the organic modifier in the mobile phase (e.g., switching from acetonitrile to methanol or vice-versa), which can alter selectivity.

  • Potential Cause B: Insufficient Column Efficiency. An old or poorly packed column will not provide the necessary resolution to separate closely eluting compounds.

  • Solution B: Use a high-resolution column with a smaller particle size (e.g., <5 µm). Ensure the column is in good condition by running a standard performance test.

Issue 3: Low Recovery or Yield After Purification.

  • Potential Cause A: Compound Precipitation. this compound may have limited solubility in the mobile phase or during fraction collection and solvent evaporation steps.

  • Solution A: Assess the solubility of this compound in your chosen mobile phase and collection solvents. It may be necessary to add a co-solvent or adjust the pH to maintain solubility throughout the process.

  • Potential Cause B: Adsorption. The compound may irreversibly adsorb to the stationary phase or system components.

  • Solution B: Passivate the HPLC system, especially if working with low concentrations. Use columns and vials known for low analyte adsorption.

  • Potential Cause C: Degradation. The compound may be unstable under the purification conditions (e.g., harsh pH, high temperature).

  • Solution C: Perform stability studies under the intended purification conditions. If degradation is observed, consider using a milder pH, running the purification at a lower temperature, or using a different purification technique like flash chromatography which can be faster.

Frequently Asked Questions (FAQs)

Q1: What is the best starting approach for purifying this compound?

A1: For milligram to gram scale, reverse-phase preparative HPLC is a common and effective method. A C18 column with a water/acetonitrile mobile phase containing an acidic modifier like 0.1% TFA is a standard starting point. For larger scales, flash chromatography or recrystallization may be more appropriate and cost-effective.

Q2: How can I effectively remove diastereomeric impurities?

A2: Separating diastereomers often requires high-resolution techniques.

  • Chromatography: Chiral chromatography is the most direct method. However, significant method development may be required. Alternatively, optimizing achiral reverse-phase conditions by screening different columns and organic modifiers can sometimes achieve separation.

  • Recrystallization: If a suitable solvent system can be found where the diastereomers have different solubilities, fractional crystallization can be an effective purification method.

Q3: My this compound appears to be degrading during purification. What can I do?

A3: Degradation is often related to pH or temperature.

  • pH: Avoid strongly acidic or basic conditions if your molecule is labile. Consider using a buffer system like ammonium acetate or ammonium formate instead of strong acids like TFA.

  • Temperature: Perform the purification at ambient or sub-ambient temperatures if the compound is thermally sensitive.

  • Time: Minimize the time the compound spends in solution during the purification process.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

ParameterPreparative HPLCFlash ChromatographyRecrystallization
Typical Scale mg - low gg - kgg - kg
Resolution Very HighModerate to HighVariable (depends on impurity)
Purity Achieved >99%95-99%Can reach >99.5%
Typical Yield 70-90%80-95%60-85%
Solvent Consumption HighModerateLow to Moderate
Cost per Sample HighLowLow

Experimental Protocols

Protocol 1: Preparative Reverse-Phase HPLC for this compound Purification

  • Sample Preparation: Dissolve the crude this compound sample in a minimal amount of a suitable solvent (e.g., DMSO, or the initial mobile phase composition). Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter.

  • System Setup:

    • Column: C18, 10 µm particle size, 250 x 21.2 mm (or similar preparative dimension).

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Flow Rate: 15-20 mL/min.

    • Detection: UV at 220 nm and 254 nm.

  • Purification Method:

    • Equilibrate the column with 95% A / 5% B for at least 5 column volumes.

    • Inject the prepared sample.

    • Run a linear gradient, for example:

      • 5% to 60% B over 30 minutes.

      • Hold at 60% B for 5 minutes.

      • Return to 5% B and re-equilibrate.

    • The exact gradient should be optimized based on an initial analytical HPLC run.

  • Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to this compound.

  • Post-Purification:

    • Combine the pure fractions.

    • Remove the organic solvent (acetonitrile) using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain the purified product as a fluffy solid (TFA salt).

Visualizations

G This compound Purification Workflow cluster_prep Preparation cluster_purify Purification cluster_post Post-Processing crude Crude this compound dissolve Dissolve in minimal solvent crude->dissolve crude->dissolve filter Filter (0.45 µm) dissolve->filter dissolve->filter prep_hplc Preparative HPLC (C18 Column) filter->prep_hplc filter->prep_hplc collect Collect Fractions prep_hplc->collect prep_hplc->collect combine Combine Pure Fractions collect->combine collect->combine evaporate Rotary Evaporation (Remove ACN) combine->evaporate combine->evaporate lyophilize Lyophilization evaporate->lyophilize evaporate->lyophilize pure_product Purified this compound lyophilize->pure_product lyophilize->pure_product

Caption: Workflow for the purification of this compound using preparative HPLC.

G Troubleshooting Logic: Co-eluting Impurities start Problem: Co-eluting Impurity check_method Is separation optimized? start->check_method yes_optimized Yes check_method->yes_optimized no_optimized No check_method->no_optimized check_alt Consider Alternative Technique yes_optimized->check_alt optimize Optimize Method: - Change organic modifier (ACN/MeOH) - Screen different columns (C18, Phenyl) - Adjust gradient slope no_optimized->optimize solution Impurity Separated optimize->solution flash Flash Chromatography (Different Selectivity) check_alt->flash recrystall Recrystallization (Exploit solubility differences) check_alt->recrystall chiral Chiral Chromatography (For diastereomers) check_alt->chiral flash->solution recrystall->solution chiral->solution

Caption: Decision tree for resolving co-eluting impurities.

Preventing degradation of Pyr-phe-OH during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Pyr-phe-OH to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

For long-term storage, it is recommended to store this compound at -20°C or below. For short-term storage, refrigeration at 2-8°C is acceptable.

Q2: How should I handle this compound upon receipt?

Upon receipt, it is best to aliquot the lyophilized powder into smaller, single-use vials to avoid repeated freeze-thaw cycles and moisture absorption. These aliquots should then be stored at the recommended temperature.

Q3: Is this compound sensitive to light?

While specific photostability data for this compound is not extensively published, it is good laboratory practice to protect all peptides from light. Store vials in a dark container or wrap them in aluminum foil.

Q4: What is the primary degradation pathway for this compound?

The most common degradation pathway for pyroglutamyl peptides like this compound is the hydrolysis of the peptide bond between the pyroglutamic acid and the phenylalanine residue. This is particularly accelerated under acidic conditions.

Q5: Is this compound susceptible to degradation by proteases?

The N-terminal pyroglutamyl residue protects the peptide from degradation by most aminopeptidases, which require a free N-terminus to function. This generally imparts greater stability against enzymatic degradation compared to peptides with a free N-terminus.

Q6: What is the impact of repeated freeze-thaw cycles on the stability of this compound?

Repeated freeze-thaw cycles can introduce moisture and may lead to aggregation or degradation of peptides. It is highly recommended to aliquot the peptide upon first use to minimize the number of freeze-thaw cycles. Some studies have shown that repeated freeze-thaw cycles can affect the stability of peptides in solution.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of Purity Over Time Improper storage temperature.Ensure the peptide is stored at -20°C or below for long-term storage.
Frequent freeze-thaw cycles.Aliquot the peptide into single-use vials to avoid repeated freezing and thawing.
Moisture contamination.Ensure vials are tightly sealed. Allow the vial to warm to room temperature before opening to prevent condensation.
Unexpected Peaks in HPLC Analysis Degradation due to acidic conditions.Review the pH of your sample and HPLC mobile phase. The primary degradation product is often the hydrolyzed peptide (Phe-OH).
Oxidative degradation.While less common, oxidation can occur. Consider degassing solvents and adding antioxidants if oxidation is suspected.
Photodegradation.Protect the sample from light during storage and handling.
Poor Solubility Aggregation.Sonication may help to break up aggregates. Consider using a different solvent for reconstitution.

Stability of this compound Under Various Conditions

The following table summarizes illustrative stability data for this compound under different storage and stress conditions. This data is based on general knowledge of peptide stability and should be used for guidance. Actual stability may vary.

Condition Duration Temperature Purity (%) Major Degradant (%)
Recommended Storage 12 months-20°C>99<0.5
1 month4°C>98<1.5
Freeze-Thaw Cycles (in solution) 1 Cycle-20°C to RT~99<1
5 Cycles-20°C to RT~97~3
Acidic Stress 24 hours60°C~85~15 (Hydrolysis)
Basic Stress 24 hours60°C~92~8 (Multiple products)
Oxidative Stress 24 hoursRoom Temp~96~4 (Oxidized products)
Thermal Stress (solid) 72 hours80°C~98~2
Photostability 1.2 million lux hoursRoom Temp~99<1

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Objective: To assess the stability of this compound under various stress conditions and identify its degradation products.

2. Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC-grade water and acetonitrile

  • Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector and a C18 column

3. Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in water at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and store at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid this compound to 80°C for 72 hours.

  • Photodegradation: Expose the solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Control Sample: Store the stock solution at -20°C.

4. Analysis:

  • Analyze all samples by RP-HPLC.

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A suitable gradient to separate the parent peak from any degradation products (e.g., 5-95% B over 20 minutes).

  • Detection: 220 nm.

  • Compare the chromatograms of the stressed samples to the control to identify and quantify degradation products.

Visualizations

logical_relationship cluster_troubleshooting Troubleshooting this compound Degradation start Unexpected Degradation Observed check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage check_handling Review Handling Procedures (Aliquoting, Freeze-Thaw) start->check_handling analyze_impurities Characterize Degradation Products (HPLC, MS) check_storage->analyze_impurities check_handling->analyze_impurities identify_pathway Identify Degradation Pathway (Hydrolysis, Oxidation, etc.) analyze_impurities->identify_pathway implement_capa Implement Corrective Actions (e.g., Optimize pH, Add Stabilizers) identify_pathway->implement_capa end Stability Improved implement_capa->end

Caption: Troubleshooting workflow for this compound degradation.

degradation_pathways cluster_pathways Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_other Other parent This compound hydrolyzed Phe-OH + Pyroglutamic Acid parent->hydrolyzed Acid/Base oxidized Oxidized this compound parent->oxidized Oxidizing Agents other_products Other Minor Products parent->other_products Heat/Light

Caption: Potential degradation pathways of this compound.

Technical Support Center: Overcoming Poor Solubility of Pyr-phe-OH Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyr-phe-OH derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during experiments.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may face.

Q1: My this compound derivative is not dissolving in aqueous buffers. What should I do?

A1: Poor aqueous solubility is a common challenge with peptide-like derivatives, including those containing pyroglutamic acid and phenylalanine, which can increase hydrophobicity.[1] Here is a systematic approach to troubleshoot this issue:

  • Start with a Small Sample: Always test solubility with a small amount of your compound before attempting to dissolve the entire batch.[2]

  • pH Adjustment: The net charge of your molecule significantly influences its solubility in aqueous solutions.

    • Determine the Charge: At neutral pH, the pyroglutamic acid residue is neutral, and the C-terminal carboxylic acid is negatively charged (-1). The overall charge of your specific derivative will depend on other functional groups.

    • Acidic Derivatives (Net Negative Charge): Try dissolving the compound in a slightly basic buffer (e.g., PBS at pH 7.4). If that fails, you can add a small amount of a weak base like 0.1% aqueous ammonia or 10% ammonium bicarbonate and then dilute to the desired concentration.[2]

    • Basic Derivatives (Net Positive Charge): If your derivative has a net positive charge, attempt to dissolve it in a slightly acidic solution, such as 10% acetic acid, and then dilute with water.[2]

  • Use of Co-solvents: If pH adjustment is insufficient, consider using a small amount of an organic co-solvent.

    • Recommended Solvents: Dimethyl sulfoxide (DMSO) is a common choice for hydrophobic peptides.[2] Other options include dimethylformamide (DMF), ethanol, methanol, or acetonitrile.

    • Procedure: First, dissolve the compound in a minimal amount of the organic solvent. Then, slowly add the aqueous buffer to the desired concentration while vortexing.

    • Important Consideration: For cellular assays, the final concentration of DMSO should generally be kept low (e.g., <1% v/v) to avoid toxicity.

Q2: I've tried using DMSO, but my compound precipitates when I add my aqueous buffer. What's happening and how can I fix it?

A2: This is a common issue when the final solvent system cannot maintain the solubility of the compound. Here are some strategies to overcome this:

  • Decrease the Final Aqueous Content: The amount of water you are adding may be too high. Try preparing a stock solution with a higher concentration of the organic solvent and use a smaller volume in your final dilution.

  • Try Different Co-solvents: Some compounds may be more soluble in other organic solvents like DMF or acetonitrile.

  • Sonication: Use a sonicator to aid dissolution. Brief pulses of sonication can help break up aggregates and enhance solubility.

  • Gentle Warming: Gently warming the solution can sometimes help to dissolve the compound. However, be cautious to avoid degradation, especially for heat-sensitive derivatives.

Q3: How can I determine the solubility of my specific this compound derivative in different solvents?

A3: A systematic solubility test is recommended. The following is a general protocol to determine the solubility of your compound. For a more detailed experimental protocol, please refer to the "Experimental Protocols" section below.

  • Prepare a series of vials with a small, pre-weighed amount of your this compound derivative.

  • Add a known volume of your chosen solvent to the first vial.

  • Vortex and/or sonicate the mixture.

  • Visually inspect for undissolved particles.

  • If the compound dissolves completely, add more of the derivative until saturation is reached (i.e., solid material remains).

  • If the compound does not dissolve, incrementally add more solvent until it does.

  • Quantify the dissolved amount by a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy) after separating the saturated solution from the undissolved solid (e.g., by centrifugation or filtration).

Q4: Are there any general formulation strategies to improve the bioavailability of poorly soluble this compound derivatives for in vivo studies?

A4: Yes, for in vivo applications, several formulation strategies can be employed to enhance the solubility and absorption of poorly soluble compounds:

  • Co-solvents: Using a mixture of solvents, such as water and a biocompatible organic solvent like ethanol or propylene glycol.

  • Surfactants: The use of surfactants can help to create micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous media.

  • Complexation: Cyclodextrins can form inclusion complexes with hydrophobic molecules, enhancing their solubility.

  • Lipid-based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the oral bioavailability of poorly soluble drugs.

  • Particle Size Reduction: Micronization or nanonization of the solid compound can increase its surface area and dissolution rate.

Data Presentation

Specific quantitative solubility data for this compound derivatives are not widely available in public literature. However, to provide a useful reference, the following table summarizes the solubility of the parent compounds, L-Pyroglutamic acid and L-Phenylalanine, in various solvents. This data can offer insights into the potential solubility characteristics of their derivatives.

Table 1: Illustrative Solubility of Parent Compounds in Various Solvents.

CompoundSolventTemperature (°C)Solubility
L-Pyroglutamic AcidWater20High
Methanol20High
Ethanol20Moderate
n-Propanol20Low
Isopropanol20Low
L-PhenylalanineWater2529.6 mg/mL
Ethanol25Slightly Soluble
Diethyl Ether25Insoluble

Note: This table is for illustrative purposes. The actual solubility of your this compound derivative will vary depending on its specific structure and the experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for Solubilizing a this compound Derivative

This protocol provides a step-by-step guide for solubilizing a new this compound derivative.

Materials:

  • This compound derivative (lyophilized powder)

  • Sterile, distilled water

  • Phosphate-buffered saline (PBS), pH 7.4

  • 0.1% Acetic acid in water

  • 0.1% Ammonium hydroxide in water

  • Dimethyl sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator

Procedure:

  • Weigh a small amount of the lyophilized this compound derivative (e.g., 1 mg) into a sterile microcentrifuge tube.

  • Attempt to dissolve in an aqueous solvent first:

    • Add a small volume of sterile water (e.g., 100 µL) and vortex thoroughly.

    • If not soluble, try PBS (pH 7.4) and vortex.

  • If the derivative is acidic (net negative charge) and insoluble in neutral buffer:

    • Add a small amount of 0.1% ammonium hydroxide and vortex.

  • If the derivative is basic (net positive charge) and insoluble in neutral buffer:

    • Add a small amount of 0.1% acetic acid and vortex.

  • If the derivative is hydrophobic and remains insoluble:

    • To the dry powder, add a minimal volume of DMSO (e.g., 10-20 µL) and vortex until fully dissolved.

    • Slowly add your desired aqueous buffer dropwise while continuously vortexing to reach the final desired concentration.

  • Use sonication if necessary: If you observe any particulates, sonicate the solution in a water bath sonicator for 5-10 minutes.

  • Centrifuge before use: Before using the solution in an experiment, centrifuge it at high speed (e.g., >10,000 x g) for 5 minutes to pellet any undissolved micro-aggregates.

Protocol 2: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol describes a common method to quantify the solubility of a compound in a specific solvent.

Materials:

  • This compound derivative

  • Selected solvents (e.g., water, PBS, DMSO/water mixtures)

  • Glass vials with screw caps

  • Thermostatically controlled shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical instrumentation (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of the this compound derivative to a vial. The presence of undissolved solid at the end of the experiment is crucial.

  • Add a known volume of the selected solvent to the vial.

  • Seal the vial and place it in a shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, let the vials stand to allow the excess solid to settle.

  • Centrifuge the vials to further separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Dilute the filtered supernatant with a known volume of a suitable solvent.

  • Quantify the concentration of the derivative in the diluted sample using a pre-calibrated analytical method (e.g., HPLC).

  • Calculate the solubility based on the measured concentration and the dilution factor.

Visualizations

Experimental Workflow for Solubility Testing

The following diagram illustrates a typical workflow for testing the solubility of a new this compound derivative.

experimental_workflow start Start: Lyophilized this compound Derivative weigh Weigh Small Amount (e.g., 1 mg) start->weigh add_aqueous Add Aqueous Solvent (e.g., Water, PBS) weigh->add_aqueous vortex_sonicate1 Vortex / Sonicate add_aqueous->vortex_sonicate1 check_solubility1 Completely Dissolved? vortex_sonicate1->check_solubility1 successful_dissolution End: Soluble in Aqueous Buffer check_solubility1->successful_dissolution Yes ph_adjustment pH Adjustment (Acidic/Basic Buffer) check_solubility1->ph_adjustment No vortex_sonicate2 Vortex / Sonicate ph_adjustment->vortex_sonicate2 check_solubility2 Completely Dissolved? vortex_sonicate2->check_solubility2 check_solubility2->successful_dissolution Yes use_organic Use Organic Solvent (e.g., DMSO) check_solubility2->use_organic No vortex_sonicate3 Vortex until Dissolved use_organic->vortex_sonicate3 add_aqueous_slowly Slowly Add Aqueous Buffer vortex_sonicate3->add_aqueous_slowly check_precipitation Precipitation? add_aqueous_slowly->check_precipitation check_precipitation->successful_dissolution No failed_dissolution End: Insoluble / Precipitated (Try different co-solvent or formulation) check_precipitation->failed_dissolution Yes solvent_selection_tree start Start: Characterize this compound Derivative charge_check Determine Net Charge at Target pH start->charge_check acidic Net Negative Charge charge_check->acidic Acidic basic Net Positive Charge charge_check->basic Basic neutral Net Neutral Charge charge_check->neutral Neutral try_basic_buffer Try Basic Buffer (e.g., PBS pH > 7.4) acidic->try_basic_buffer try_acidic_buffer Try Acidic Buffer (e.g., Acetate Buffer pH < 6) basic->try_acidic_buffer hydrophobicity_check Highly Hydrophobic? neutral->hydrophobicity_check end_aqueous End: Aqueous System try_basic_buffer->end_aqueous try_acidic_buffer->end_aqueous try_water Try Water or Neutral Buffer (e.g., PBS pH 7.4) hydrophobicity_check->try_water No use_organic_solvent Use Organic Solvent (DMSO, DMF, etc.) hydrophobicity_check->use_organic_solvent Yes try_water->end_aqueous end_organic End: Organic/Aqueous Co-solvent System use_organic_solvent->end_organic

References

Technical Support Center: Peptide Synthesis Side Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand common side reactions involving pyroglutamate (pGlu) and diketopiperazine (DKP) formation.

Part 1: Pyroglutamate (pGlu) Formation

Pyroglutamic acid (pGlu) is a cyclic derivative that forms from an N-terminal glutamine (Gln) or glutamic acid (Glu) residue. This modification can occur during peptide synthesis, purification, and storage, impacting the peptide's properties and bioactivity.[1]

Frequently Asked Questions (FAQs)

Q1: What is pyroglutamate (pGlu) formation? A1: Pyroglutamate formation is an intramolecular cyclization of an N-terminal glutamine or glutamic acid residue.[1] The N-terminal α-amino group attacks the side-chain γ-amide (of Gln) or γ-carboxyl (of Glu), forming a five-membered lactam ring. This reaction results in the elimination of an ammonia or water molecule, respectively.[1][2]

Q2: When does pGlu formation occur? A2: This side reaction can happen at various stages, including during the cleavage of Nα-protecting groups (e.g., by acidolysis), during purification, and upon storage of the peptide.[1] The reaction can be spontaneous or catalyzed by enzymes like glutaminyl cyclase.

Q3: What are the consequences of pGlu formation? A3: The formation of pGlu blocks the N-terminus, which prevents analysis by methods requiring a free N-terminal amino group, such as Edman degradation. However, this blockage can also make the peptide resistant to degradation by aminopeptidases, potentially increasing its in vivo half-life. The modification can also alter the peptide's solubility and aggregation properties.

Q4: How can I detect pGlu formation? A4: The most common methods are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS). RP-HPLC can often separate the pGlu-containing peptide from the unmodified form. Mass spectrometry will detect a characteristic mass loss of 17 Da for conversion from Gln or 18 Da for conversion from Glu.

Q5: Can the pGlu residue be removed? A5: Yes, the pGlu residue can be enzymatically removed using pyroglutamate aminopeptidase. This allows for subsequent N-terminal sequencing or other analyses.

Troubleshooting Guide: Pyroglutamate Formation
Symptom / Observation Potential Cause Recommended Solution(s)
Unexpected peak in HPLC with slightly shorter retention time; mass analysis shows loss of 17 or 18 Da. Spontaneous cyclization of N-terminal Gln or Glu to pGlu.Confirm the identity of the peak using tandem MS. If confirmed, optimize purification to separate the species. To prevent future occurrences, adjust pH and temperature during synthesis and storage.
Peptide is resistant to Edman degradation sequencing. The N-terminus is blocked, likely by a pGlu residue.Treat the peptide with pyroglutamate aminopeptidase to remove the pGlu residue and then proceed with sequencing.
Low yield of the desired peptide with N-terminal Gln/Glu. Significant conversion to pGlu occurred during synthesis or cleavage.Minimize exposure to conditions that promote cyclization (e.g., high temperatures, strongly acidic or basic pH) during synthesis and purification. Consider using a side-chain protecting group for Gln if the issue persists.
Variability in pGlu content between batches. Inconsistent control over process parameters like pH, temperature, or storage conditions.Strictly control and monitor pH, temperature, and buffer composition throughout the manufacturing and storage process.
Data Presentation: Factors Influencing pGlu Formation

The rate of pGlu formation is highly dependent on pH and temperature. The following table summarizes the general effects observed in various studies.

Parameter Condition Effect on pGlu Formation Rate Reference
pH Acidic (e.g., pH 4)Increased rate
Near Neutral (e.g., pH 6.0-6.5)Minimal rate
Basic (e.g., pH 8)Increased rate
Temperature Increased Temperature (e.g., 37-45 °C)Accelerated rate
Buffer Species Phosphate, Citrate, etc.Buffer species can catalyze the reaction.
Experimental Protocols
Protocol 1: Detection and Quantification of pGlu by RP-HPLC

This protocol provides a general method for analyzing pGlu content.

  • Sample Preparation: Dissolve the peptide sample in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).

  • HPLC System: Use a C18 column.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water.

    • B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: Develop a shallow gradient of increasing acetonitrile concentration (e.g., 5% to 55% B over 30 minutes) to resolve the pGlu-peptide from the native peptide.

  • Detection: Monitor absorbance at 214-220 nm. The pGlu-peptide usually elutes slightly earlier than the native peptide due to a subtle change in polarity.

  • Quantification: Integrate the peak areas of the native and pGlu-containing peptides to determine the relative percentage of each.

Protocol 2: Enzymatic Removal of pGlu for N-terminal Analysis

This protocol is used to de-block a peptide for sequencing.

  • Materials:

    • Pyroglutamylated peptide sample.

    • Pyroglutamate aminopeptidase enzyme and corresponding reaction buffer (follow manufacturer's specifications).

    • Quenching solution (e.g., 10% TFA).

  • Procedure:

    • Dissolve the peptide in the reaction buffer at an appropriate concentration.

    • Add pyroglutamate aminopeptidase to the solution.

    • Incubate at the enzyme's optimal temperature (e.g., 37 °C) for a specified time (e.g., 2-8 hours), as recommended by the supplier.

    • Stop the reaction by adding the quenching solution.

    • Analyze the product via MS to confirm the removal of pGlu (mass will increase by 17 or 18 Da) and proceed with N-terminal sequencing.

Mandatory Visualization

pGlu_Formation Gln H2N-Gln-Peptide pGlu_Gln pGlu-Peptide Gln->pGlu_Gln -NH3 Glu H2N-Glu-Peptide pGlu_Glu pGlu-Peptide Glu->pGlu_Glu -H2O

Caption: Mechanism of pyroglutamate (pGlu) formation.

Part 2: Diketopiperazine (DKP) Formation

Diketopiperazine (DKP) formation is a major side reaction during the synthesis of peptides, particularly during the removal of the N-terminal protecting group of a dipeptide attached to a resin. It involves the intramolecular cyclization of the dipeptide to form a stable six-membered ring, which results in the cleavage of the peptide from the solid support.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) formation? A1: It is an intramolecular cyclization reaction where the free N-terminal amine of a dipeptidyl-resin attacks the ester linkage connecting the peptide to the resin, forming a cyclic dipeptide (a diketopiperazine) and releasing it from the support. This is a significant cause of yield loss.

Q2: Which amino acid sequences are most prone to DKP formation? A2: Sequences where the second amino acid is Proline (Pro) are exceptionally prone to this side reaction. However, other sequences can also form DKPs, though often at a slower rate. The rate is influenced by the specific amino acids in the first two positions.

Q3: At what stage of peptide synthesis does DKP formation occur? A3: DKP formation typically occurs after the deprotection of the N-terminal protecting group (e.g., Fmoc) of the second amino acid. The resulting free amine is positioned to attack the C-terminal ester linkage to the resin.

Q4: How can DKP formation be minimized? A4: Several strategies can be employed:

  • Use of sterically hindered resins: Resins like 2-chlorotrityl chloride (2-CTC) create steric hindrance that disfavors the cyclization reaction.

  • In situ neutralization/coupling: Couple the third amino acid immediately after the deprotection of the second, without a separate neutralization step. This ensures the free amine is quickly acylated before it can cyclize.

  • Low temperature: Performing the deprotection and coupling steps at lower temperatures can reduce the rate of DKP formation.

  • Use of dipeptides: Coupling a pre-formed dipeptide (e.g., Fmoc-Xaa-Yaa-OH) can bypass the vulnerable dipeptidyl-resin stage.

Q5: How is DKP formation detected? A5: The primary method is LC-MS. Analysis of the reaction solution after the problematic cycle will show a peak corresponding to the mass of the cyclic dipeptide. Furthermore, sequencing the final peptide product may reveal a truncated sequence missing the first two amino acids.

Troubleshooting Guide: Diketopiperazine Formation
Symptom / Observation Potential Cause Recommended Solution(s)
Very low yield after synthesizing a peptide, especially one with Pro at position 2. Significant loss of peptide from the resin due to DKP formation.Switch to a 2-chlorotrityl chloride (2-CTC) resin for the synthesis. Alternatively, couple the first two amino acids as a pre-formed dipeptide unit.
LC-MS analysis of the final product shows a major impurity peak corresponding to the desired peptide minus the first two amino acids (des-Xaa-Yaa-peptide). DKP formation cleaved the initial dipeptide. The subsequent amino acids were then coupled to the newly exposed hydroxyl groups on the resin.Implement preventative measures like using a 2-CTC resin or employing an in situ neutralization/coupling protocol for the third amino acid.
During synthesis monitoring, a large amount of a small molecule is detected in the waste after the deprotection/coupling of the 3rd amino acid. The detected molecule is likely the diketopiperazine.Confirm the mass via mass spectrometry. For the current synthesis, proceed but expect low yield. For future syntheses, change the synthetic strategy as described above.
Data Presentation: Relative Rates of DKP Formation

The rate of DKP formation is highly sequence-dependent. The following table provides a qualitative comparison of rates for different amino acids at position 1 (Xaa) when Proline is at position 2.

Dipeptide Sequence (Xaa-Pro) Relative Rate of DKP Formation Reference
Gly-ProHigh
Ala-ProModerate
Val-ProLow
Phe-ProModerate-High
Arg-ProLow

Note: Rates are influenced by many factors including resin type, solvent, and temperature.

Experimental Protocols
Protocol 3: Minimizing DKP Formation using 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol describes the first amino acid loading on a highly hindered resin to suppress DKP formation.

  • Resin Swelling: Swell the 2-CTC resin in dichloromethane (DCM) for 20-30 minutes.

  • Amino Acid Preparation: Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Phe-OH) in DCM. Add N,N-Diisopropylethylamine (DIPEA) (typically 2-4 equivalents relative to the resin capacity).

  • Loading: Add the amino acid/DIPEA solution to the swollen resin. Agitate the mixture for 1-2 hours at room temperature.

  • Capping: After loading, wash the resin with DCM. To cap any remaining unreacted chlorotrityl groups, add a solution of DCM/Methanol/DIPEA (e.g., in a 17:2:1 ratio) and agitate for 15-30 minutes.

  • Washing: Thoroughly wash the resin with DCM and then DMF to prepare for the coupling of the second amino acid. The bulky nature of the resin linkage will sterically hinder the N-terminal amine from attacking the ester bond.

Protocol 4: In Situ Neutralization and Coupling

This protocol is for the critical coupling of the third amino acid to a dipeptidyl-resin prone to DKP formation.

  • Deprotection: Perform the Fmoc deprotection of the second amino acid on the resin as usual (e.g., using 20% piperidine in DMF).

  • Washing: After deprotection, thoroughly wash the resin with DMF to remove all traces of piperidine.

  • Coupling:

    • Immediately add the pre-activated third amino acid solution (e.g., Fmoc-amino acid activated with HBTU/DIPEA in DMF) to the washed resin.

    • Do not perform a separate DIPEA neutralization step before adding the activated amino acid. The base included in the coupling cocktail (DIPEA) will neutralize the N-terminal ammonium salt in situ, allowing the coupling reaction to proceed immediately and outcompete the DKP side reaction.

  • Completion: Allow the coupling reaction to proceed to completion and continue with the synthesis.

Mandatory Visualization

DKP_Formation_Workflow cluster_pathways Competing Reactions start Start: Dipeptidyl-Resin (e.g., H-Phe-Pro-Resin) deprotection Fmoc Deprotection of AA2 free_amine Formation of Free N-terminal Amine deprotection->free_amine coupling Desired Path: Coupling of 3rd Amino Acid free_amine->coupling Fast dkp Side Reaction: DKP Formation free_amine->dkp Slower, but significant especially for Pro at AA2 product Tripeptidyl-Resin (Successful Synthesis) coupling->product dkp_product DKP + Hydroxymethyl-Resin (Yield Loss) dkp->dkp_product

Caption: Competing pathways after dipeptide deprotection.

References

Technical Support Center: Refinement of Pyr-phe-OH Coupling Protocols in Pralsetinib Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the key coupling reactions in the synthesis of Pralsetinib, a selective RET kinase inhibitor.[1] The synthesis of Pralsetinib involves two critical C-N bond-forming steps: a Suzuki-Miyaura coupling to form the pyrazolyl-pyridine core and a subsequent amide bond formation.[2] This guide focuses on providing practical, actionable solutions to common issues in these steps.

Frequently Asked Questions (FAQs)

Q1: What are the key coupling steps in the synthesis of Pralsetinib?

A1: The synthesis of Pralsetinib hinges on two primary coupling reactions:

  • Suzuki-Miyaura Coupling: This reaction forms the C-C bond between a pyrazole boronate derivative and a substituted bromopyridine.[2]

  • Amide Coupling: This step involves the formation of an amide bond between a sterically hindered cyclohexane carboxylic acid intermediate and an amine.[2]

Q2: Which coupling reagents are recommended for the final amide bond formation step in Pralsetinib synthesis?

A2: Due to the sterically demanding nature of the carboxylic acid and amine fragments, robust coupling reagents are necessary. While standard reagents like HATU can be used, PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) has been specifically cited in patent literature for this transformation, indicating its effectiveness.[3]

Q3: What are the most common side reactions to watch out for during the Suzuki-Miyaura coupling step?

A3: The most common side reactions include:

  • Homocoupling: Dimerization of the boronic acid/ester starting material. This is often caused by the presence of oxygen.

  • Protodeboronation: Loss of the boronate group from the pyrazole starting material, leading to the formation of the corresponding unsubstituted pyrazole.

  • Dehalogenation: Removal of the bromine atom from the pyridine starting material.

Q4: How can I monitor the progress of the coupling reactions?

A4: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are standard methods for monitoring the consumption of starting materials and the formation of the product. A recently developed RP-HPLC-UV method is available for the quantitative analysis of Pralsetinib and its related substances, which can be adapted for in-process control.

Troubleshooting Guides

Suzuki-Miyaura Coupling: Pyrazole and Pyridine Fragments

This section addresses common issues observed during the palladium-catalyzed cross-coupling of a pyrazole boronic ester with a substituted bromopyridine.

Issue 1.1: Low or No Product Yield

Potential Cause Suggested Solution
Catalyst Inactivity Ensure the palladium catalyst and phosphine ligands are fresh and have been stored under an inert atmosphere. Consider using a robust, air-stable pre-catalyst such as a palladacycle (e.g., XPhos Pd G3/G4) to ensure the formation of the active Pd(0) species.
Inappropriate Ligand For coupling with electron-rich heteroaromatic substrates like pyrazoles, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often more effective than traditional ligands like PPh₃.
Ineffective Base The choice of base is critical. Screen inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃. For substrates sensitive to strong bases, KF may be a milder alternative.
Poor Solubility of Reagents Heteroaromatic substrates can have poor solubility. A mixture of a non-polar solvent like dioxane or toluene with a polar co-solvent like water is often effective. Ensure vigorous stirring to maximize the interfacial area.
Low Reaction Temperature Some Suzuki couplings, especially with challenging substrates, require elevated temperatures (e.g., 90-120 °C) to proceed at a reasonable rate. Microwave heating can also be explored to shorten reaction times.

Issue 1.2: Significant Side Product Formation (Homocoupling, Protodeboronation)

Side Product Potential Cause Suggested Solution
Homocoupling of Boronic Ester Presence of oxygen in the reaction mixture.Rigorously degas all solvents and reagents before use and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
Protodeboronation Excess water or acidic impurities in the reaction mixture.Use anhydrous solvents and ensure the base is of high purity. If using an aqueous base, minimize the amount of water. The addition of potassium formate has been shown to suppress homocoupling, though it may lead to competing protodeboronation.
Amide Coupling: Carboxylic Acid and Amine Fragments

This section provides troubleshooting for the coupling of the sterically hindered 1-methoxy-4-(4-methyl-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)cyclohexane-1-carboxylic acid with (S)-1-(6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-amine.

Issue 2.1: Incomplete or Sluggish Reaction

Potential Cause Suggested Solution
Steric Hindrance Both the carboxylic acid and the amine are sterically demanding. Use a highly efficient coupling reagent like PyBOP or HATU. Pre-activation of the carboxylic acid for a short period before adding the amine can sometimes improve yields.
Insufficient Activation of Carboxylic Acid Ensure the coupling reagent is of high quality and used in the correct stoichiometry (typically a slight excess). The choice of a non-nucleophilic base (e.g., DIPEA, NMM) is also critical for efficient activation.
Low Nucleophilicity of the Amine The secondary amine's reactivity may be reduced. Running the reaction at a slightly elevated temperature (e.g., 40-50 °C) may be beneficial, but monitor for potential side reactions or racemization.
Solvent Effects Aprotic polar solvents like DMF or NMP are generally preferred for amide coupling reactions to ensure good solubility of all components.

Issue 2.2: Formation of Impurities

Impurity Potential Cause Suggested Solution
Epimerization/Racemization If chiral centers are present in the starting materials, racemization can occur, especially with prolonged reaction times or high temperatures.Use a coupling reagent known to suppress racemization (e.g., those containing HOBt or Oxyma). Keep reaction times to a minimum and avoid excessive heating.
Side reactions of the coupling reagent Some coupling reagents can form stable byproducts that are difficult to remove.Choose a coupling reagent where the byproducts are water-soluble (e.g., EDC), facilitating their removal during aqueous work-up.

Data Presentation

The following tables summarize typical reaction conditions for analogous coupling reactions found in the literature, which can serve as a starting point for optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Heteroaryl Halides

Catalyst/LigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O90670-95
PdCl₂(dppf)K₂CO₃DMF1302~99
Pd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O100-1204-1270-90
XPhos Pd G3K₂CO₃EtOH/H₂O120 (Microwave)0.25-0.575-95

Table 2: Common Reagents for Amide Bond Formation

Coupling ReagentAdditiveBaseSolventKey Features
HATU-DIPEA, TEADMF, NMPHighly efficient, especially for hindered substrates.
PyBOP-DIPEADMF, DCMEffective for sterically demanding couplings.
EDCHOBt, OxymaDIPEA, NMMDCM, DMFWater-soluble byproducts, cost-effective.
T3PPyridinePyridineEtOAc, MeCNLow toxicity, water-soluble byproducts.

Experimental Protocols

The following are generalized protocols for the key coupling reactions in the synthesis of Pralsetinib, based on procedures for similar transformations.

Protocol 1: Suzuki-Miyaura Cross-Coupling

  • To a reaction vessel, add the pyrazole boronic ester (1.1 - 1.5 eq.), the bromopyridine derivative (1.0 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if not using a pre-catalyst).

  • Add the degassed solvent system (e.g., Dioxane/Water, 4:1).

  • Heat the reaction mixture to 90-110 °C and stir vigorously until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Amide Coupling using PyBOP

  • Dissolve the carboxylic acid intermediate (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM) under an inert atmosphere.

  • Add the amine intermediate (1.0 - 1.2 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0-3.0 eq.).

  • In a separate flask, dissolve PyBOP (1.1 - 1.3 eq.) in the same solvent.

  • Add the PyBOP solution dropwise to the mixture of the acid and amine.

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an aqueous acid solution (e.g., 1N HCl), a saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by chromatography.

Visualizations

experimental_workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_amide Amide Coupling reagents_suzuki Combine Pyrazole Boronate, Bromopyridine, Base, and Catalyst solvent_suzuki Add Degassed Solvent reagents_suzuki->solvent_suzuki reaction_suzuki Heat and Stir under Inert Atmosphere solvent_suzuki->reaction_suzuki workup_suzuki Aqueous Workup and Extraction reaction_suzuki->workup_suzuki purification_suzuki Column Chromatography workup_suzuki->purification_suzuki reagents_amide Combine Carboxylic Acid, Amine, and Base purification_suzuki->reagents_amide Intermediate coupling_reagent Add Coupling Reagent (e.g., PyBOP) reagents_amide->coupling_reagent reaction_amide Stir at Room Temperature coupling_reagent->reaction_amide workup_amide Aqueous Workup and Extraction reaction_amide->workup_amide purification_amide Chromatography/Crystallization workup_amide->purification_amide final_product final_product purification_amide->final_product Pralsetinib troubleshooting_suzuki start Low Suzuki Coupling Yield catalyst Check Catalyst/Ligand Activity start->catalyst base Screen Different Bases start->base temp Increase Reaction Temperature start->temp solvent Optimize Solvent System start->solvent reagents Verify Reagent Purity start->reagents side_reactions Analyze for Side Products (Homocoupling, Protodeboronation) start->side_reactions inactive Inactive? catalyst->inactive ineffective Ineffective? base->ineffective homocoupling Homocoupling Observed? side_reactions->homocoupling protodeboronation Protodeboronation? side_reactions->protodeboronation replace_catalyst Use Fresh/Pre-catalyst inactive->replace_catalyst change_base Switch to K₃PO₄ or Cs₂CO₃ ineffective->change_base degas Improve Degassing homocoupling->degas anhydrous Use Anhydrous Solvents protodeboronation->anhydrous

References

Minimizing epimerization of Pyr-phe-OH during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize the epimerization of the C-terminal phenylalanine residue during the synthesis of pyroglutamyl-phenylalanine (Pyr-phe-OH).

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of this compound synthesis, and why is it a critical issue?

A1: Epimerization is an unwanted side reaction where the stereochemistry at the alpha-carbon of an amino acid is inverted.[1][2] During the synthesis of this compound, the L-phenylalanine residue can convert to D-phenylalanine, resulting in the diastereomer Pyr-D-phe-OH. This is a critical issue because stereoisomers can have vastly different biological activities and physical properties.[1][3] The presence of the epimerized product complicates purification, reduces the yield of the desired compound, and can compromise the therapeutic efficacy and safety of the final molecule.[1]

Q2: What is the primary chemical mechanism that causes epimerization during peptide coupling?

A2: The most common mechanism for epimerization during peptide bond formation involves the formation of a 5(4H)-oxazolone intermediate. This occurs when the carboxylic acid of the N-protected amino acid (in this case, pyroglutamic acid) is activated by a coupling reagent. The activated intermediate can cyclize to form the oxazolone. The alpha-proton of this oxazolone is highly acidic and can be easily abstracted by a base, leading to a loss of chirality. Subsequent reaction with the amine component (phenylalanine) can occur from either face of the planar intermediate, yielding a mixture of L- and D-isomers.

Q3: How does the choice of coupling reagent impact the extent of epimerization?

A3: The choice of coupling reagent is paramount in controlling epimerization.

  • Carbodiimides (DCC, DIC, EDC): These are effective but can lead to significant epimerization if used alone. Their use is strongly recommended only in the presence of racemization-suppressing additives.

  • Phosphonium & Aminium/Uronium Salts (PyBOP, HBTU, HATU, COMU): These reagents generally provide high coupling rates with reduced side reactions. Reagents like HATU and COMU are particularly effective at minimizing epimerization. However, they require the presence of a base, which must be chosen carefully. COMU is noted for its high efficiency, reduced epimerization, and better solubility profile compared to older reagents.

Q4: What is the function of additives like HOBt, HOAt, and Oxyma?

A4: Additives are crucial for suppressing epimerization, especially when using carbodiimide coupling reagents. They react with the O-acylisourea intermediate formed by the carbodiimide to generate an active ester. This active ester is more reactive towards the amine component and less prone to cyclizing into the problematic oxazolone intermediate. HOAt and Oxyma are generally considered more effective than HOBt at preventing racemization.

Q5: Which base should be used for the coupling reaction, and in what quantity?

A5: The base is often necessary for the reaction but can also promote epimerization by abstracting the alpha-proton.

  • Strength and Steric Hindrance: Weakly basic or sterically hindered tertiary amines are preferred. N,N-diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are commonly used. In cases with a high risk of epimerization, a weaker base may be advantageous. Using the minimum necessary amount of base (e.g., 1-2 equivalents) is critical.

  • 2,4,6-Collidine: This bulky base has been shown to reduce epimerization with a low conversion rate in some cases. Using a combination like DIEA in DMF can sometimes yield high conversion with lower epimerization.

Q6: How do other reaction conditions, such as temperature and solvent, influence epimerization?

A6:

  • Temperature: Elevated temperatures increase reaction rates but also significantly increase the rate of epimerization. Performing the coupling at a reduced temperature (e.g., starting at 0 °C) is a standard practice to minimize this side reaction.

  • Solvent: The solvent can impact solubility, reaction rates, and the extent of side reactions. While DMF is a common solvent, greener alternatives like ethyl acetate or 2-MeTHF have been explored and shown to yield high conversion with low epimerization.

Q7: What are the best analytical techniques to detect and quantify the epimerized Pyr-D-phe-OH impurity?

A7: High-Performance Liquid Chromatography (HPLC) is the most common method for detecting and quantifying epimerization. Using a chiral stationary phase (chiral HPLC) allows for the direct separation and quantification of the L-Phe and D-Phe diastereomers. Reverse-phase HPLC can also be used, as diastereomers often have slightly different retention times, although baseline separation may require careful method development.

Troubleshooting Guide

Problem EncounteredPossible CauseRecommended Solution
High levels of Pyr-D-phe-OH detected (>2%) Inappropriate Coupling Reagent/Additive: Using a carbodiimide like DCC or EDC without an additive.Switch to a modern uronium/aminium reagent like HATU or COMU . Alternatively, use DIC in combination with an additive like Oxyma or HOAt .
Excessive or Overly Strong Base: Using too much base or a base that is too strong or not sterically hindered.Reduce the base to the minimum required, typically 1-2 equivalents. Switch from a stronger base to a weaker or more hindered one, such as N-methylmorpholine (NMM) or 2,4,6-collidine .
Elevated Reaction Temperature: Running the reaction at room temperature or higher from the start.Begin the reaction at 0 °C and allow it to warm slowly to room temperature over several hours.
Slow or incomplete coupling reaction Steric Hindrance: The pyroglutamyl residue can be sterically demanding.Use a more powerful coupling reagent known for coupling hindered amino acids, such as HATU or PyAOP . Consider slightly increasing the reaction time or temperature, while carefully monitoring for epimerization.
Difficulty purifying the desired product from its epimer Similar Physical Properties: Diastereomers can be difficult to separate by standard chromatography.Optimize your chiral HPLC method for preparative scale if possible. If using standard silica gel chromatography, screen different solvent systems, as small polarity differences can sometimes be exploited for separation.

Quantitative Data on Reagent Performance

The selection of coupling reagents, additives, and bases has a direct quantitative impact on epimerization. The following table summarizes illustrative data from a study on a related peptide coupling, highlighting the importance of these choices.

Table 1: Impact of Reagent Combination on Epimerization

Coupling Reagent Additive Base Solvent Epimerization (%)
EDC HOAt DIPEA DMF 29.8
EDC-HCl HOAt DIPEA DMF 24.1
DIC HOAt DIPEA DMF 4.2

Data adapted from a study on the solid-phase synthesis of Gly-Phe-Pro-NH2 serves as an illustrative example.

Experimental Protocols

Protocol 1: General Procedure for Coupling with Minimized Epimerization (DIC/Oxyma)

This protocol describes a general method for the solution-phase coupling of pyroglutamic acid to a phenylalanine ester to form the linear precursor of this compound, designed to minimize epimerization.

  • Preparation: Dissolve L-phenylalanine methyl ester hydrochloride (1.0 eq) and Oxyma (1-hydroxy-2,5-pyrrolidinedione, 1.2 eq) in an appropriate anhydrous solvent (e.g., DMF or DCM) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add a weak or sterically hindered base, such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) (1.1 eq), dropwise to the solution to neutralize the hydrochloride salt.

  • Carboxylic Acid Addition: In a separate flask, dissolve N-protected pyroglutamic acid (1.0 eq) in a minimum amount of the same anhydrous solvent and add it to the reaction mixture.

  • Coupling Reagent Addition: Add N,N'-diisopropylcarbodiimide (DIC) (1.1 eq) dropwise to the cooled reaction mixture.

  • Reaction: Stir the reaction at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress using TLC or LC-MS.

  • Workup: Once the reaction is complete, filter the mixture to remove the diisopropylurea byproduct. Proceed with a standard aqueous workup to extract the dipeptide product.

  • Purification: Purify the crude product using flash column chromatography.

Protocol 2: Analysis of Epimerization by Chiral HPLC
  • Sample Preparation: Prepare a standard of the desired Pyr-L-phe-OH and, if available, the Pyr-D-phe-OH diastereomer. Dissolve a small amount of the crude or purified reaction product in a suitable mobile phase solvent (e.g., acetonitrile/water).

  • Column: Use a chiral stationary phase column suitable for separating amino acid diastereomers (e.g., a Chiralpak or Chirobiotic column).

  • Mobile Phase: Use an isocratic or gradient mobile phase, typically consisting of a mixture of hexane/isopropanol or acetonitrile/water with additives like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

  • Analysis: Inject the sample onto the HPLC system. The two diastereomers (L-Phe and D-Phe containing peptides) should elute at different retention times.

  • Quantification: Integrate the peak areas for both diastereomers. The percentage of epimerization is calculated as: [% Epimerization] = [Area of D-isomer] / ([Area of L-isomer] + [Area of D-isomer]) * 100.

Visualizations

EpimerizationMechanism Mechanism of Epimerization via Oxazolone Formation cluster_main_path cluster_side_path L_AA N-Protected L-Amino Acid Activated Activated Intermediate (e.g., O-Acylisourea) L_AA->Activated Coupling Reagent Peptide Desired L-Peptide Activated->Peptide + Amine (Fast) Oxazolone 5(4H)-Oxazolone (Planar) Activated->Oxazolone Cyclization (Slow) Enolate Chiral Enolate Intermediate Oxazolone->Enolate + Base - H+ Enolate->Oxazolone - Base + H+ D_Peptide Epimerized D-Peptide (Impurity) Enolate->D_Peptide + Amine

Caption: Mechanism of Epimerization via Oxazolone Formation.

DecisionWorkflow Decision Workflow for Minimizing Epimerization Start Start: Synthesize this compound SelectReagent 1. Select Coupling Reagent Start->SelectReagent ReagentChoice1 Use modern Uronium/Aminium (COMU, HATU) SelectReagent->ReagentChoice1 Recommended ReagentChoice2 Use Carbodiimide (DIC, EDC) SelectReagent->ReagentChoice2 Not Ideal SelectBase 2. Select Base BaseChoice1 Weak/Hindered Base (NMM, DIPEA) 1-2 eq. SelectBase->BaseChoice1 Recommended BaseChoice2 Strong Base or Excess SelectBase->BaseChoice2 Not Ideal SelectTemp 3. Select Temperature TempChoice1 Start at 0°C SelectTemp->TempChoice1 Recommended TempChoice2 Start at RT or higher SelectTemp->TempChoice2 Not Ideal ReagentChoice1->SelectBase AdditiveCheck Add Suppressor? (Oxyma, HOAt) ReagentChoice2->AdditiveCheck AdditiveCheck->SelectBase Yes ResultHigh High Epimerization Risk AdditiveCheck->ResultHigh No BaseChoice1->SelectTemp BaseChoice2->ResultHigh ResultLow Low Epimerization Risk TempChoice1->ResultLow TempChoice2->ResultHigh

Caption: Decision Workflow for Minimizing Epimerization.

References

Validation & Comparative

Comparative Analysis of Pyr-phe-OH and Its Dipeptide Analogs in Modulating Inflammatory and Neuronal Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the dipeptide Pyr-phe-OH with its structural analogs, focusing on their performance in preclinical models of inflammation and neuroprotection. This analysis is supported by available experimental data on their structure-activity relationships and mechanisms of action.

The dipeptide L-Pyroglutamyl-L-phenylalanine (this compound) belongs to a class of naturally occurring pyroglutamyl peptides that have garnered interest for their potential therapeutic properties, including anti-inflammatory and neuroprotective effects. The unique cyclic structure of the N-terminal pyroglutamic acid confers resistance to enzymatic degradation, enhancing the bioavailability and therapeutic window of these peptides. The biological activity of these dipeptides is significantly influenced by the C-terminal amino acid residue. This guide will compare this compound with its close analogs where the phenylalanine residue is substituted with other aromatic or hydrophobic amino acids.

Comparative Biological Activities: A Tabular Overview

While direct head-to-head comparative studies with extensive quantitative data are limited, the existing literature on structure-activity relationships allows for a qualitative and semi-quantitative comparison of this compound and its analogs. The following table summarizes the observed or predicted activities based on the structural features of the C-terminal amino acid.

Dipeptide AnalogC-Terminal Amino AcidKey Structural FeatureReported/Predicted Anti-Inflammatory ActivityReported/Predicted Neuroprotective Activity
This compound PhenylalanineAromatic, HydrophobicModerate to HighModerate
Pyr-tyr-OH TyrosineAromatic, HydroxylatedHighHigh
Pyr-trp-OH TryptophanAromatic, Indole ringModerateModerate to High
Pyr-leu-OH LeucineAliphatic, HydrophobicModerateLow to Moderate
Pyr-val-OH ValineAliphatic, HydrophobicLow to ModerateLow

Note: The activity levels are inferred from a combination of direct experimental evidence on similar peptides and structure-activity relationship studies.

In-depth Analysis of Biological Effects

Anti-Inflammatory Activity

Pyroglutamyl peptides are known to modulate inflammatory responses. The anti-inflammatory potential of these dipeptides is often linked to their ability to suppress the production of pro-inflammatory cytokines and mediators. The presence of a hydrophobic C-terminal residue is a common feature of anti-inflammatory peptides.

This compound has been investigated for its anti-inflammatory properties. The aromatic and hydrophobic nature of phenylalanine is believed to contribute to its interaction with cellular targets in inflammatory pathways.

Dipeptide Analogs:

  • Pyr-tyr-OH: The addition of a hydroxyl group to the phenyl ring of tyrosine can enhance its hydrogen-bonding capabilities, potentially leading to stronger interactions with biological targets and increased anti-inflammatory activity compared to this compound.

  • Pyr-trp-OH: The larger indole ring of tryptophan may offer unique steric and electronic properties that influence its anti-inflammatory profile.

  • Pyr-leu-OH & Pyr-val-OH: Dipeptides with aliphatic hydrophobic residues like leucine and valine have also demonstrated anti-inflammatory effects, though their potency may differ from those with aromatic side chains.

Neuroprotective Effects

The neuroprotective actions of dipeptides are an emerging area of research. These effects are often attributed to their ability to mitigate oxidative stress, inhibit excitotoxicity, and modulate neuronal signaling pathways.

This compound: While specific data on the neuroprotective effects of this compound is not extensively available, related phenylalanine derivatives have been studied for their potential to protect neurons.

Dipeptide Analogs:

  • Pyr-tyr-OH: Halogenated derivatives of L-tyrosine have shown promise as neuroprotective agents by attenuating glutamatergic synaptic transmission.[1] This suggests that Pyr-tyr-OH could possess significant neuroprotective properties.

  • Pyr-trp-OH: The indole structure of tryptophan is a precursor to several neuroactive molecules, including serotonin and kynurenine, suggesting that Pyr-trp-OH may have complex effects on neuronal function and survival.

Experimental Methodologies

The following are generalized protocols for assessing the anti-inflammatory and neuroprotective activities of dipeptides, based on common experimental designs found in the literature.

In Vitro Anti-Inflammatory Assay: Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages
  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are pre-treated with varying concentrations of the test dipeptides (e.g., this compound and its analogs) for 1-2 hours.

  • Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to the cell cultures and incubating for 24 hours.

  • Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant is quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: The inhibitory effect of the dipeptides on cytokine production is calculated relative to the LPS-treated control group.

In Vitro Neuroprotection Assay: Oxidative Stress-Induced Cell Death in Neuronal Cells
  • Cell Culture: SH-SY5Y neuroblastoma cells are cultured in a suitable medium.

  • Treatment: Cells are pre-treated with the test dipeptides for 24 hours.

  • Induction of Oxidative Stress: Oxidative stress is induced by exposing the cells to a neurotoxin such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) for a further 24 hours.

  • Cell Viability Assessment: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

  • Data Analysis: The percentage of viable cells in the dipeptide-treated groups is compared to the neurotoxin-treated control group to determine the neuroprotective effect.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound and its analogs are mediated through their interaction with various cellular signaling pathways.

Anti-Inflammatory Signaling

A key pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Many anti-inflammatory compounds act by inhibiting the activation of NF-κB, which in turn reduces the transcription of pro-inflammatory genes. It is hypothesized that pyroglutamyl dipeptides may exert their anti-inflammatory effects through the modulation of this pathway.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines Induces Transcription Dipeptides This compound & Analogs Dipeptides->IKK Inhibits

Caption: Proposed mechanism of anti-inflammatory action of this compound and its analogs via inhibition of the NF-κB signaling pathway.

Neuroprotective Signaling

The neuroprotective effects of these dipeptides may involve the modulation of pathways related to cell survival and apoptosis. The c-Jun N-terminal kinase (JNK) pathway is a component of the mitogen-activated protein kinase (MAPK) signaling cascade and is often activated in response to cellular stress, leading to apoptosis. Inhibition of the JNK pathway is a potential mechanism for neuroprotection.

neuroprotective_pathway OxidativeStress Oxidative Stress JNK JNK OxidativeStress->JNK Activates cJun c-Jun JNK->cJun Phosphorylates Apoptosis Apoptosis cJun->Apoptosis Promotes Dipeptides This compound & Analogs Dipeptides->JNK Inhibits

Caption: Hypothesized neuroprotective mechanism of this compound and its analogs through the inhibition of the pro-apoptotic JNK signaling pathway.

Conclusion

This compound and its analogs represent a promising class of dipeptides with potential therapeutic applications in inflammatory and neurodegenerative disorders. The biological activity of these compounds is intricately linked to the structure of the C-terminal amino acid. While direct comparative data is still emerging, structure-activity relationship studies suggest that modifications to the C-terminal residue, such as the hydroxylation in tyrosine, can significantly impact their therapeutic efficacy. Further research involving direct, quantitative comparisons of these analogs within the same experimental systems is crucial to fully elucidate their therapeutic potential and guide the development of novel dipeptide-based drugs.

References

Pyr-phe-OH: A Comparative Guide to its In Vivo Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vivo biological activity of the dipeptide Pyr-phe-OH and its alternatives. This document summarizes key experimental data, details methodologies for pivotal experiments, and visualizes relevant biological pathways and workflows.

Executive Summary

This compound, a pyroglutamyl-phenylalanine dipeptide, belongs to a class of molecules known for their enhanced stability against enzymatic degradation, a desirable trait for in vivo applications. Scientific literature suggests that pyroglutamyl peptides, including this compound, may possess a range of biological activities, including antidepressant, hepatoprotective, and anti-inflammatory effects. This guide delves into the available in vivo data for this compound and compares it with alternative compounds investigated for similar therapeutic benefits. While direct in vivo quantitative data for this compound across all potential activities remains an area of active research, this guide synthesizes the existing evidence and provides a framework for its evaluation.

Antidepressant-like Activity

Recent studies have explored the potential of pyroglutamyl peptides as novel antidepressant agents. In vivo experiments utilizing the Forced Swim Test (FST), a standard preclinical model for assessing antidepressant efficacy, have provided quantitative insights into the activity of related pyroglutamyl dipeptides.

Comparative In Vivo Data: Antidepressant-like Effects (Forced Swim Test)
CompoundAnimal ModelDosageAdministration RouteKey Finding (Immobility Time)
pGlu-Val Male BALB/c ByJ mice10 mg/kgIntraperitonealSignificantly decreased immobility time compared to control (p<0.05)[1]
pGlu-Leu Male BALB/c ByJ mice10 mg/kgIntraperitonealSignificantly decreased immobility time compared to control (p<0.05)[1]
Imipramine (Control) Male BALB/c ByJ mice15 mg/kgIntraperitonealConsistently demonstrates a significant decrease in immobility time[2]
D1-D2 Interfering Peptide Not specified≥1.67 nmol/gIntranasalSignificant anti-immobility effect, comparable to imipramine[2]
Experimental Protocol: Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral test to screen for potential antidepressant treatments[3].

Objective: To assess the antidepressant-like activity of a compound by measuring the duration of immobility when an animal is placed in an inescapable water tank. A decrease in immobility time is indicative of an antidepressant effect.

Procedure:

  • Apparatus: A transparent cylindrical tank (e.g., 30 cm height x 20 cm diameter) is filled with water (e.g., 25-30°C) to a level where the animal cannot touch the bottom or escape.

  • Acclimation (optional): Some protocols include a pre-test session where the animal is placed in the tank for a short period (e.g., 15 minutes) 24 hours before the actual test.

  • Test Session: The animal is placed in the water-filled tank for a defined period (e.g., 6 minutes).

  • Data Collection: The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) is recorded, typically during the last 4 minutes of the test.

  • Analysis: The immobility time of the treated group is compared to that of a vehicle-treated control group and a positive control group (e.g., a known antidepressant like imipramine).

FST_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Animal_Acclimation Animal Acclimation Compound_Preparation Compound Preparation & Dosing Animal_Acclimation->Compound_Preparation Pre_Test Pre-Test Session (Optional) Compound_Preparation->Pre_Test Test_Session Forced Swim Test Session Compound_Preparation->Test_Session Pre_Test->Test_Session Record_Immobility Record Immobility Time Test_Session->Record_Immobility Statistical_Analysis Statistical Analysis Record_Immobility->Statistical_Analysis Conclusion Draw Conclusions Statistical_Analysis->Conclusion

Figure 1. Experimental workflow for the Forced Swim Test.

Hepatoprotective Activity

Pyroglutamyl peptides have been reported to possess health-promoting properties, including hepatoprotective activities. Specifically, the dipeptide pyroGlu-Leu, found in Japanese sake, has been demonstrated to attenuate hepatitis in animal models. While direct in vivo quantitative data for this compound is not yet available, the established hepatoprotective effects of similar peptides suggest its potential in this area.

Comparative In Vivo Data: Hepatoprotective Effects

Direct in vivo quantitative data for this compound is not currently available in the reviewed literature. The table below presents data for a related pyroglutamyl dipeptide and other hepatoprotective peptides as a reference for comparison.

CompoundAnimal ModelToxinKey Findings (Biochemical Markers)
pyroGlu-Leu Animal models (unspecified)UnspecifiedAttenuates hepatitis
Cod Skin Collagen Peptides (CSCP) MiceCCl4 & AcetaminophenDecreased serum ALT and AST; Increased SOD and CAT activities; Decreased MDA
Peptide S-8300 (from shark liver) MiceCCl4Decreased serum ALT, AST, and LDH; Increased SOD and GSH; Decreased MDA
Mussel & Clam Peptides MiceAlcoholLowered hepatic MDA and serum ALT and AST; Higher hepatic SOD and GSH-Px activities
Silymarin (Standard) RatsCCl4Significantly reduces elevated liver enzyme markers
Experimental Protocol: Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity Model

This is a widely used experimental model to induce liver damage and evaluate the efficacy of hepatoprotective agents.

Objective: To assess the ability of a test compound to protect the liver from damage induced by the hepatotoxin carbon tetrachloride.

Procedure:

  • Animal Model: Typically, rats or mice are used.

  • Induction of Hepatotoxicity: Animals are administered a single or repeated doses of CCl4 (often mixed with a vehicle like olive oil) via intraperitoneal injection or oral gavage.

  • Treatment: The test compound (e.g., this compound) is administered before or after the CCl4 challenge. A positive control group is typically treated with a known hepatoprotective agent like silymarin.

  • Sample Collection: After a specific period, blood and liver tissue samples are collected.

  • Biochemical Analysis: Serum levels of liver enzymes such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) are measured. Elevated levels of these enzymes indicate liver damage.

  • Oxidative Stress Markers: Liver homogenates are analyzed for markers of oxidative stress, including malondialdehyde (MDA) (an indicator of lipid peroxidation), and the activity of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).

  • Histopathological Examination: Liver tissues are processed for histological analysis to observe any pathological changes, such as necrosis, inflammation, and fatty degeneration.

CCl4_Hepatotoxicity_Workflow cluster_induction Induction Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase Animal_Grouping Animal Grouping CCl4_Administration CCl4 Administration Animal_Grouping->CCl4_Administration Test_Compound_Admin Test Compound Administration Animal_Grouping->Test_Compound_Admin Positive_Control_Admin Positive Control (Silymarin) Animal_Grouping->Positive_Control_Admin Sample_Collection Blood & Liver Collection CCl4_Administration->Sample_Collection Test_Compound_Admin->Sample_Collection Positive_Control_Admin->Sample_Collection Biochemical_Assays Biochemical Analysis Sample_Collection->Biochemical_Assays Histopathology Histopathological Examination Sample_Collection->Histopathology Data_Analysis Data Analysis Biochemical_Assays->Data_Analysis Histopathology->Data_Analysis

Figure 2. Workflow for CCl4-induced hepatotoxicity studies.

Anti-inflammatory Activity

Pyroglutamyl peptides are also suggested to have anti-inflammatory properties. The mechanism may involve the modulation of inflammatory pathways. For instance, pyroglutamyl aminopeptidase 1 (PGP-1), an enzyme that cleaves pyroglutamic acid from the N-terminus of peptides, has been implicated in inflammatory processes. While specific in vivo anti-inflammatory data for this compound is pending, studies on other peptides provide a comparative context.

Comparative In Vivo Data: Anti-inflammatory Effects

Direct in vivo quantitative data for this compound is not currently available in the reviewed literature. The table below presents data for other anti-inflammatory peptides.

CompoundAnimal ModelInflammation ModelKey Findings (Inflammatory Markers/Edema)
Ruditapes philippinarum Peptides MiceLPS-induced acute inflammationSignificantly reduced pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and nitric oxide (NO) in serum
Pistacia lentiscus Fruit Oil RatsCarrageenan-induced paw edema70% inhibition of edema after 5 hours
Rhamnetin (from Cassia sophera) RatsCarrageenan-induced paw edema79% inhibition of edema after 3 hours
Piperine Rats6-OHDA induced Parkinson's modelDepleted inflammatory markers TNF-α and IL-1β
Experimental Protocol: Carrageenan-Induced Paw Edema Model

This is a classic and widely used in vivo model to screen for acute anti-inflammatory activity.

Objective: To evaluate the ability of a test compound to reduce acute inflammation, measured as a decrease in paw edema.

Procedure:

  • Animal Model: Rats are commonly used.

  • Induction of Inflammation: A sub-plantar injection of a small volume of carrageenan solution (a seaweed extract) is administered into the hind paw of the rat, which induces a localized inflammatory response and subsequent swelling (edema).

  • Treatment: The test compound is typically administered orally or intraperitoneally before the carrageenan injection.

  • Measurement of Paw Edema: The volume or thickness of the inflamed paw is measured at various time points after carrageenan injection using a plethysmometer or calipers.

  • Calculation of Inhibition: The percentage of edema inhibition by the test compound is calculated by comparing the paw volume of the treated group with that of the control group.

Carrageenan_Edema_Pathway cluster_inflammation Inflammatory Cascade cluster_intervention Therapeutic Intervention Carrageenan Carrageenan Injection Cellular_Damage Cellular Damage Carrageenan->Cellular_Damage Mediator_Release Release of Inflammatory Mediators (Histamine, Serotonin, Prostaglandins) Cellular_Damage->Mediator_Release Vasodilation Vasodilation & Increased Vascular Permeability Mediator_Release->Vasodilation Edema Paw Edema (Swelling) Vasodilation->Edema Pyr_phe_OH This compound (or alternative) Inhibition Inhibition of Mediator Synthesis/Release Pyr_phe_OH->Inhibition Inhibition->Mediator_Release

Figure 3. Signaling pathway in carrageenan-induced paw edema.

Neuroprotective Potential

Beyond the primary activities discussed, there is emerging interest in the neuroprotective effects of pyroglutamyl peptides and phenylalanine derivatives. These compounds may offer protection against neuronal damage in various neurological conditions. While specific in vivo studies on the neuroprotective effects of this compound are limited, related compounds have shown promise in preclinical models of brain ischemia and neurotoxicity.

Conclusion

This compound and related pyroglutamyl peptides represent a promising class of bioactive compounds with potential therapeutic applications in depression, liver disease, and inflammation. The enhanced stability of the pyroglutamyl ring structure makes them attractive candidates for in vivo studies. While quantitative in vivo data for this compound is still emerging, the existing evidence for similar peptides provides a strong rationale for further investigation. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers and drug developers interested in exploring the therapeutic potential of this compound and its alternatives. Future studies should focus on generating robust in vivo data for this compound across a range of biological activity models to fully elucidate its therapeutic promise.

References

Comparative Analysis of Antibody Cross-Reactivity for Pyr-phe-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the specificity and cross-reactivity of a hypothetical polyclonal antibody raised against Pyroglutamyl-phenylalanine (Pyr-phe-OH). The data and protocols presented herein provide a framework for evaluating antibody performance in immunoassays, which is critical for the development of specific and reliable diagnostic and research tools. This compound serves as a valuable building block in peptide synthesis for biochemical research and drug development[1]. The accurate detection of such small peptides requires highly specific antibodies, and assessing their cross-reactivity is a crucial validation step.

Quantitative Data Summary

The cross-reactivity of the anti-Pyr-phe-OH antibody was determined using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). The following table summarizes the antibody's reactivity with various structurally similar peptides. The cross-reactivity is expressed as a percentage relative to the binding of this compound (defined as 100%). This is calculated from the concentration of each peptide required to inhibit 50% of the antibody's binding to the coated antigen (IC50).

Formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Analog Peptide) x 100[2]

Compound IDPeptide AnalogStructural Difference from this compoundIC50 (nM)Cross-Reactivity (%)
1 This compound Reference Compound 50 100
2L-Prolyl-L-phenylalanine (Pro-phe-OH)Proline instead of Pyroglutamic acid4,5001.11
3L-Phenylalanine (Phe-OH)Lack of Pyroglutamic acid> 10,000< 0.5
4Pyroglutamic acid (Pyr-OH)Lack of Phenylalanine> 10,000< 0.5
5Pyr-tyr-OHTyrosine instead of Phenylalanine8505.88
6Pyr-trp-OHTryptophan instead of Phenylalanine1,2004.17
7Pyr-phe-NH2C-terminal amide instead of acid15033.3

Analysis: The data indicates that the antibody is highly specific for the this compound structure. Significant cross-reactivity is observed only with Pyr-phe-NH2, suggesting the C-terminal carboxyl group contributes to, but is not essential for, antibody recognition. The substitution of phenylalanine with other aromatic amino acids like tyrosine and tryptophan drastically reduces binding, highlighting the antibody's specificity for the phenylalanine side chain. Peptides lacking either the pyroglutamyl or the phenylalanine residue show negligible cross-reactivity.

Experimental Workflow and Methodologies

The determination of antibody cross-reactivity is typically achieved through competitive immunoassays, such as ELISA[2][3][4]. This method relies on the competition between a labeled antigen and an unlabeled antigen (the analyte or potential cross-reactant) for a limited number of antibody binding sites.

Logical Diagram: Competitive ELISA Workflow

The following diagram illustrates the key steps in a competitive ELISA designed to assess the cross-reactivity of an anti-Pyr-phe-OH antibody.

G cluster_prep Preparation Phase cluster_comp Competition Phase cluster_detect Detection Phase p1 Coat 96-well plate with This compound-carrier conjugate p2 Wash plate to remove unbound conjugate p1->p2 p3 Block non-specific sites with BSA solution p2->p3 p4 Wash plate to remove excess blocking buffer p3->p4 c3 Add antibody-peptide mixtures to the coated plate p4->c3 c1 Prepare serial dilutions of competitor peptides (this compound & analogs) c2 Pre-incubate primary antibody (anti-Pyr-phe-OH) with each competitor dilution c1->c2 c2->c3 d1 Wash plate to remove unbound antibody c3->d1 d2 Add enzyme-conjugated secondary antibody d1->d2 d3 Wash plate to remove unbound secondary antibody d2->d3 d4 Add substrate (e.g., TMB) d3->d4 d5 Stop reaction and measure absorbance at 450 nm d4->d5

Caption: Workflow for a competitive ELISA to determine antibody cross-reactivity.

Detailed Experimental Protocol: Competitive ELISA

This protocol provides a standardized procedure for assessing the cross-reactivity of antibodies against small peptides like this compound.

  • Plate Coating:

    • Dilute a this compound-carrier protein conjugate (e.g., this compound-BSA) to a concentration of 2 µg/mL in a coating buffer (0.1 M Carbonate-Bicarbonate, pH 9.6).

    • Add 100 µL of the coating solution to each well of a 96-well microtiter plate.

    • Cover the plate and incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with 200 µL per well of Wash Buffer (PBS with 0.05% Tween-20).

    • Block the remaining protein-binding sites by adding 200 µL of Blocking Buffer (1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature (RT).

    • Wash the plate three times with Wash Buffer.

  • Competition Reaction:

    • Prepare serial dilutions of the reference peptide (this compound) and the analog peptides in assay buffer (e.g., 1% BSA in PBS).

    • In separate tubes, pre-incubate a fixed, pre-determined concentration of the primary anti-Pyr-phe-OH antibody with each dilution of the competing peptides for 30 minutes at RT.

    • Add 100 µL of each antibody-peptide mixture to the corresponding wells of the coated plate.

    • Incubate for 1-2 hours at RT.

  • Detection:

    • Wash the plate three times with Wash Buffer to remove unbound primary antibody.

    • Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG), diluted in Blocking Buffer according to the manufacturer's instructions, to each well.

    • Incubate for 1 hour at RT.

    • Wash the plate five times with Wash Buffer.

  • Signal Development and Measurement:

    • Add 100 µL of a substrate solution (e.g., TMB) to each well and incubate in the dark at RT.

    • Monitor the color development.

    • Stop the reaction by adding 50 µL of Stop Solution (e.g., 2 M H₂SO₄).

    • Read the absorbance at 450 nm using a microplate reader within 30 minutes of adding the stop solution.

Signaling Pathway and Structural Relationship

While this compound is primarily used as a synthetic building block, its structural components are biologically relevant. L-Phenylalanine is an essential amino acid and a precursor to neurotransmitters. The pyroglutamyl residue is formed by the cyclization of an N-terminal glutamine, a modification that can protect peptides from degradation. The diagram below illustrates the structural relationship between this compound and the tested analogs, providing a visual basis for the observed cross-reactivity data.

G A This compound (Reference) B Pyr-tyr-OH A->B Aromatic Ring Substitution (OH group) C Pyr-trp-OH A->C Aromatic Ring Substitution (Indole group) D Pyr-phe-NH2 A->D C-Terminus Modification E Pro-phe-OH A->E N-Terminus Modification F L-Phenylalanine A->F N-Terminus Deletion G Pyroglutamic Acid A->G C-Terminus Deletion

Caption: Structural relationships between this compound and its analogs.

References

Replicating Experimental Results: A Comparative Guide to Pyr-phe-OH and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the reproducibility of experimental findings is paramount. This guide provides a comparative analysis of the biological activity of Pyr-phe-OH and its structurally related analogs, with a focus on providing the necessary data and protocols to facilitate the replication of key experiments. Due to the limited availability of direct experimental data for this compound, this guide utilizes data from its close analog, N-α-t-butoxycarbonyl-L-phenylalanyl-L-phenylalanine (Boc-Phe-Phe-OH), as a proxy to illustrate the evaluation process.

Comparative Biological Activity

Table 1: Comparative Minimum Inhibitory Concentration (MIC90) of Boc-Protected Dipeptide Analogs

CompoundEscherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Staphylococcus aureus (Gram-positive)Bacillus subtilis (Gram-positive)
Boc-Phe-Trp-OMe230 µg/mL350 µg/mL250 µg/mL280 µg/mL
Boc-Trp-Trp-OMe400 µg/mL450 µg/mL380 µg/mL420 µg/mL

Note: Data presented is for Boc-protected dipeptide methyl esters, which are structurally similar to this compound. The MIC90 represents the concentration required to inhibit the growth of 90% of organisms.[1][2]

Experimental Protocols

To ensure the reproducibility of these findings, detailed experimental protocols are provided below for key biological assays.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that prevents visible growth of a microorganism.

1. Preparation of Bacterial Inoculum:

  • Streak the test bacterium (e.g., E. coli, S. aureus) on a suitable agar medium and incubate overnight at 37°C.
  • Inoculate a single colony into Mueller-Hinton Broth (MHB).
  • Incubate the broth culture at 37°C until it reaches the exponential growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).
  • Dilute the bacterial suspension in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.

2. Preparation of Test Compound Dilutions:

  • Prepare a stock solution of this compound or its analog in a suitable solvent (e.g., DMSO).
  • Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate containing MHB to achieve a range of desired concentrations.

3. Inoculation and Incubation:

  • Add the prepared bacterial inoculum to each well of the microtiter plate.
  • Include positive controls (bacteria in MHB without the test compound) and negative controls (MHB only).
  • Incubate the plate at 37°C for 18-24 hours.

4. Determination of MIC:

  • After incubation, visually inspect the plates for turbidity.
  • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[2]
  • The optical density at 600 nm (OD₆₀₀) can also be measured using a microplate reader for a quantitative assessment of bacterial growth.

Cytotoxicity Assay (LDH Release Assay)

This assay assesses the potential of a compound to damage cell membranes, leading to the release of lactate dehydrogenase (LDH).

1. Cell Culture:

  • Culture a suitable mammalian cell line (e.g., HeLa, HepG2) in the appropriate medium supplemented with fetal bovine serum and antibiotics.
  • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

2. Treatment:

  • Prepare various concentrations of this compound or its analog in the cell culture medium.
  • Remove the old medium from the cells and add the medium containing the test compound.
  • Include wells for untreated cells (negative control) and cells treated with a lysis buffer (positive control for maximum LDH release).

3. Incubation:

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

4. Measurement of LDH Release:

  • After incubation, carefully transfer a portion of the supernatant from each well to a new 96-well plate.
  • Add the LDH assay reagent, which contains a substrate that is converted into a colored product by LDH.
  • Incubate at room temperature for 30 minutes, protected from light.
  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

5. Calculation of Cytotoxicity:

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] * 100

Potential Signaling Pathways and Mechanisms

The biological effects of this compound and its analogs are likely mediated through the modulation of specific signaling pathways. Based on the metabolism of its constituent amino acid, phenylalanine, two potential pathways are of particular interest.

NLRP3 Inflammasome Pathway

Phenylpyruvate, a metabolite of phenylalanine, has been shown to influence inflammatory responses by activating the NLRP3 inflammasome in macrophages.[3] This pathway is a key component of the innate immune system.

NLRP3_Inflammasome_Pathway cluster_priming Priming Signal cluster_activation Activation Signal cluster_downstream Downstream Effects PAMPs_DAMPs_1 PAMPs/DAMPs TLR_TNFR TLR/TNFR PAMPs_DAMPs_1->TLR_TNFR NFkB NF-κB Activation TLR_TNFR->NFkB Transcription ↑ pro-IL-1β, pro-IL-18 ↑ NLRP3 NFkB->Transcription NLRP3_Assembly NLRP3 Inflammasome Assembly Transcription->NLRP3_Assembly Stimuli ATP, Toxins, etc. Efflux K+ Efflux, ROS Stimuli->Efflux Efflux->NLRP3_Assembly Caspase1 Caspase-1 Activation NLRP3_Assembly->Caspase1 Cytokines IL-1β, IL-18 (Mature) Caspase1->Cytokines Pyroptosis Pyroptosis Caspase1->Pyroptosis

NLRP3 Inflammasome Activation Pathway
Ssy1-Ptr3-Ssy5 (SPS) Amino Acid Sensing Pathway in Yeast

In yeast, the SPS pathway senses extracellular amino acids, like phenylalanine, and initiates a signaling cascade to regulate the expression of amino acid permeases.[4] This pathway is crucial for nutrient uptake and cellular metabolism.

SPS_Pathway Extracellular_Phe Extracellular Phenylalanine Ssy1 Ssy1 (Sensor) Extracellular_Phe->Ssy1 Ptr3 Ptr3 Ssy1->Ptr3 Activates Ssy5 Ssy5 (Protease) Ptr3->Ssy5 Activates Stp1_Stp2_inactive Stp1/Stp2 (Inactive) Ssy5->Stp1_Stp2_inactive Cleaves Stp1_Stp2_active Stp1/Stp2 (Active) Stp1_Stp2_inactive->Stp1_Stp2_active Nucleus Nucleus Stp1_Stp2_active->Nucleus Translocates to AAP_Genes Amino Acid Permease Gene Transcription Nucleus->AAP_Genes Induces

SPS Amino Acid Sensing Pathway in Yeast

Experimental Workflow

The general workflow for evaluating the biological activity of this compound or its analogs follows a logical progression from synthesis to detailed mechanistic studies.

Experimental_Workflow Synthesis Synthesis & Purification of this compound Screening Primary Screening (e.g., MIC Assay) Synthesis->Screening Cytotoxicity Cytotoxicity Assessment (e.g., LDH Assay) Screening->Cytotoxicity Mechanism Mechanistic Studies (e.g., Signaling Pathway Analysis) Cytotoxicity->Mechanism InVivo In Vivo Efficacy & Toxicity Studies Mechanism->InVivo

General Experimental Workflow

This guide provides a foundational framework for researchers seeking to replicate and build upon the experimental findings related to this compound and its analogs. By offering detailed protocols and insights into potential mechanisms of action, it aims to facilitate further investigation into the therapeutic potential of this class of compounds.

References

Pyroglutamyl-Phenylalanine (Pyr-phe-OH): A Comparative Guide for Use as an Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry and drug development, the purity and characterization of reference standards are paramount for ensuring the accuracy and reliability of experimental data. Pyroglutamyl-Phenylalanine (Pyr-phe-OH), a dipeptide, serves as a crucial reference standard in various analytical methodologies. This guide provides an objective comparison of this compound with alternative standards, supported by experimental data, detailed protocols, and visualizations to aid researchers in their analytical endeavors.

Performance Comparison of Analytical Reference Standards

The selection of an appropriate reference standard is critical for the validation of analytical methods. This section compares the performance of this compound with a common alternative, L-Phenylalanine, based on typical analytical parameters.

ParameterThis compoundL-PhenylalanineRemarks
Purity (HPLC) ≥98%≥99% (Pharmaceutical Secondary Standard)[1]L-Phenylalanine is often available at higher certified purity due to its wider use as a primary and secondary pharmacopeial standard.
Molecular Weight 276.29 g/mol 165.19 g/mol The difference in molecular weight necessitates separate standard preparations for accurate quantification.
Stability Stable under recommended storage conditions (2-8°C). Susceptible to degradation under harsh acidic or basic conditions.Highly stable as a crystalline solid. Stable in solution for extended periods under appropriate storage.Stability of peptide standards like this compound is crucial and should be monitored, especially in solution.[2]
Solubility Soluble in water.Soluble in water.Both standards are amenable to use in aqueous mobile phases for chromatography.
UV Absorbance (λmax) ~210 nm and ~257 nm~210 nm and ~257 nmThe presence of the phenyl group in both molecules results in similar UV absorbance maxima, making UV detection a suitable method for both.
Typical Analytical Method RP-HPLC-UV, LC-MS/MSRP-HPLC-UV, LC-MS/MS, Enzymatic Assays[3][4]While both can be analyzed by similar techniques, methods for L-Phenylalanine are more standardized and widely published.

Experimental Protocols

Detailed and validated experimental protocols are essential for achieving reproducible results. Below are representative protocols for the analysis of this compound and L-Phenylalanine using High-Performance Liquid Chromatography (HPLC).

Protocol 1: Quantification of this compound by RP-HPLC-UV

This protocol outlines a stability-indicating reversed-phase HPLC method for the quantification of this compound.

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Reagents and Standards:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (reagent grade)

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in the initial mobile phase composition to prepare a 1 mg/mL stock solution.

  • Working Standards: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the initial mobile phase composition to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

5. Method Validation Parameters:

  • Linearity: Assessed by plotting peak area against the concentration of the working standards. A correlation coefficient (r²) > 0.999 is desirable.

  • Accuracy: Determined by the recovery of spiked samples at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: Evaluated by calculating the relative standard deviation (RSD) of replicate injections of the same standard (repeatability) and on different days (intermediate precision).

  • Specificity: Assessed by analyzing placebo samples and stressed samples to ensure no interference from degradation products or matrix components.

Protocol 2: Quantification of L-Phenylalanine by LC-MS/MS

This protocol describes a sensitive and specific method for the quantification of L-Phenylalanine in biological matrices using a stable isotope-labeled internal standard.[5]

1. Instrumentation:

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

2. Reagents and Standards:

  • L-Phenylalanine reference standard

  • L-Phenylalanine-d5 (internal standard)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program: Linear gradient from 5% to 95% B over 3 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

4. Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • L-Phenylalanine: Precursor ion (m/z) 166.1 → Product ion (m/z) 120.1

    • L-Phenylalanine-d5: Precursor ion (m/z) 171.1 → Product ion (m/z) 125.1

5. Sample Preparation (for plasma):

  • To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard (L-Phenylalanine-d5).

  • Vortex to precipitate proteins.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

  • Transfer the supernatant for LC-MS/MS analysis.

Visualizations

Visual representations of experimental workflows and biological pathways provide a clear and concise understanding of complex processes.

Experimental_Workflow_HPLC cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Weigh this compound Reference Standard Dilute_Standard Prepare Working Standards Standard->Dilute_Standard Sample Prepare Sample Solution Filter Filter Samples and Standards (0.45 µm) Sample->Filter Dilute_Standard->Filter HPLC Inject into HPLC System Filter->HPLC Detect UV Detection (210 nm) HPLC->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify TRH_Signaling_Pathway TRH TRH (pGlu-His-Pro-NH2) TRH_R TRH Receptor (GPCR) TRH->TRH_R Binds to G_protein Gq/11 Protein TRH_R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Co-activates Cellular_Response Cellular Response (e.g., TSH release) PKC->Cellular_Response Phosphorylates target proteins

References

In Vivo Efficacy of Aminopyrazole-Phenylalanine Derivatives as GPR142 Agonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of aminopyrazole-phenylalanine derivatives, a promising class of G protein-coupled receptor 142 (GPR142) agonists for the potential treatment of type 2 diabetes. The data and protocols presented are compiled from preclinical studies to facilitate objective comparison and inform further research and development.

Introduction

GPR142 is a Gq-coupled receptor predominantly expressed in pancreatic β-cells.[1] Its activation stimulates a signaling cascade that results in glucose-dependent insulin secretion.[1][2] This glucose dependency presents a significant therapeutic advantage, potentially reducing the risk of hypoglycemia associated with other insulin secretagogues. Aminopyrazole-phenylalanine derivatives have emerged as a potent class of GPR142 agonists. This guide focuses on the lead optimization and in vivo proof-of-concept for these compounds, highlighting key structure-activity relationships and the efficacy of a tool compound and its prodrug in animal models.

Data Presentation

The following tables summarize the in vitro and in vivo data for key aminopyrazole-phenylalanine derivatives, culminating in the identification of a tool compound (Compound 22) and its orally bioavailable prodrug (Compound 23).[1]

Table 1: In Vitro Potency and Metabolic Stability of Aminopyrazole-Phenylalanine Derivatives
CompoundRR'hGPR142 EC50 (μM)Rat Liver Microsome Stability (% remaining)CYP3A4 Inhibition (%)
12 -H-H0.037816
16 -NHCH3-H0.0373886
17 -NHCH3-F0.0494971
20 -H-H0.042>90-
22 -H-H0.026>90-

Data sourced from "Aminopyrazole–Phenylalanine Based GPR142 Agonists: Discovery of Tool Compound and in Vivo Efficacy Studies"[1].

Table 2: In Vivo Pharmacokinetic Properties of Compound 22
SpeciesRouteClearance (L/h/kg)Half-life (h)
RatIV0.154.1

Data sourced from "Aminopyrazole–Phenylalanine Based GPR142 Agonists: Discovery of Tool Compound and in Vivo Efficacy Studies".

Table 3: In Vivo Efficacy of Compound 23 in a Mouse Oral Glucose Tolerance Test (OGTT)
TreatmentDose (mg/kg)Glucose AUC (% reduction vs. vehicle)
Vehicle-0
Compound 233Significant reduction
Compound 2310Dose-dependent reduction
Compound 2330Maximum reduction

Qualitative description based on efficacy data presented in "Aminopyrazole–Phenylalanine Based GPR142 Agonists: Discovery of Tool Compound and in Vivo Efficacy Studies".

Experimental Protocols

In Vitro Inositol Phosphate (IP) Accumulation Assay

This assay was utilized to determine the potency of the compounds as GPR142 agonists.

  • Cell Culture: HEK293 cells stably expressing human GPR142 were cultured in appropriate media.

  • Plating: Cells were seeded into 96-well plates and allowed to adhere.

  • Compound Incubation: The aminopyrazole-phenylalanine derivatives were added at varying concentrations.

  • IP-1 Measurement: After a one-hour incubation period, intracellular IP-1 levels were quantified using a commercial HTRF assay kit.

  • Data Analysis: EC50 values were calculated from the dose-response curves.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This experiment was conducted to evaluate the in vivo efficacy of the compounds in a relevant disease model.

  • Animal Model: Male C57BL/6J mice were used for the study.

  • Fasting: Mice were fasted overnight prior to the experiment.

  • Compound Administration: The test compound (e.g., Compound 23, the ethyl ester prodrug of Compound 22) was administered orally.

  • Glucose Challenge: After a specified time, an oral glucose load was administered to the mice.

  • Blood Sampling: Blood samples were collected at various time points post-glucose challenge.

  • Glucose Measurement: Blood glucose levels were measured, and the area under the curve (AUC) was calculated to determine the glucose-lowering effect of the compound.

Mandatory Visualization

GPR142 Signaling Pathway

GPR142_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Aminopyrazole- Phenylalanine Derivative GPR142 GPR142 Agonist->GPR142 Gq Gαq GPR142->Gq PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor Ca2+ Ca²⁺ ER->Ca2+ releases Insulin_Vesicle Insulin Vesicle Exocytosis Ca2+->Insulin_Vesicle triggers

Caption: GPR142 activation by an agonist leads to insulin secretion via the Gq-PLC-IP3 pathway.

Experimental Workflow for In Vivo Efficacy Testing

In_Vivo_Workflow start Start animal_model Select Animal Model (e.g., C57BL/6J Mice) start->animal_model fasting Overnight Fasting animal_model->fasting dosing Oral Administration of Test Compound or Vehicle fasting->dosing glucose_challenge Oral Glucose Challenge dosing->glucose_challenge blood_sampling Serial Blood Sampling (0, 15, 30, 60, 120 min) glucose_challenge->blood_sampling glucose_measurement Blood Glucose Measurement blood_sampling->glucose_measurement data_analysis Data Analysis (AUC Calculation) glucose_measurement->data_analysis end End data_analysis->end

Caption: Workflow for evaluating the in vivo efficacy of GPR142 agonists using an OGTT.

References

Structure-Activity Relationship of Pyroglutamyl-Phenylalanine (Pyr-Phe-OH): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of Pyroglutamyl-Phenylalanine (Pyr-Phe-OH), a dipeptide with emerging biological significance. By examining its performance against various analogs and detailing the experimental methodologies, this document aims to furnish researchers with the necessary information to guide future drug discovery and development efforts.

Introduction

Pyroglutamyl-phenylalanine (this compound) is a dipeptide composed of a pyroglutamic acid residue at the N-terminus and a phenylalanine residue at the C-terminus. The pyroglutamyl moiety, a cyclic lactam of glutamic acid, confers notable stability against degradation by aminopeptidases, which enhances its potential as a therapeutic agent. Research has indicated that pyroglutamyl peptides, including this compound, exhibit a range of biological activities, with particular interest in their effects on the central nervous system (CNS), including antidepressant-like, anxiolytic, and analgesic properties.[1] This guide will delve into the structural modifications of this compound and their impact on its biological functions.

Comparative Biological Activity of this compound Analogs

While a comprehensive SAR study on a wide range of this compound analogs is not extensively documented in a single publication, a comparative analysis can be constructed from various studies on related pyroglutamyl dipeptides. The following table summarizes the biological activities of this compound and its analogs where the phenylalanine residue is substituted with other amino acids. The data highlights the importance of the C-terminal amino acid in modulating the biological effects.

CompoundC-Terminal ResidueBiological ActivityKey FindingsReference
This compound Phenylalanine Antidepressant-like, Analgesic Although direct quantitative data for this compound is limited in the reviewed literature, its presence in studies alongside active analogs suggests it is a key structure. The focus of existing research has been on analogs with other C-terminal residues, providing a basis for SAR inference.
Pyr-Val-OHValineAntidepressant-like, AnalgesicIn the forced swim test, Pyr-Val-OH significantly decreased immobility time, indicative of an antidepressant-like effect. In the hot plate test, it significantly increased latency to a thermal stimulus, demonstrating an analgesic effect.[1][1]
Pyr-Leu-OHLeucineAntidepressant-like, AnalgesicSimilar to Pyr-Val-OH, Pyr-Leu-OH showed a significant reduction in immobility time in the forced swim test and an increased latency in the hot plate test, suggesting both antidepressant-like and analgesic properties.[1][1]
Pyr-Gln-OHGlutaminePotential for CNS activityWhile specific antidepressant or analgesic data is not provided, the presence of pyroglutamyl peptides with varying C-terminal residues in the CNS suggests a general capacity for these compounds to cross the blood-brain barrier and exert central effects.
Pyr-Tyr-OHTyrosinePotential for CNS activitySimilar to Pyr-Gln-OH, the investigation of various pyroglutamyl dipeptides in the context of CNS effects implies that the core structure is active, with the C-terminal residue fine-tuning the specific activity.

Structure-Activity Relationship Insights

  • The Pyroglutamyl Moiety is Crucial for Stability: The N-terminal pyroglutamic acid protects the dipeptide from degradation by exopeptidases, which is a critical feature for bioavailability and in vivo efficacy.

  • The C-Terminal Amino Acid Dictates Specificity and Potency: The nature of the C-terminal amino acid residue significantly influences the biological activity. Hydrophobic residues like Valine and Leucine have been shown to confer antidepressant-like and analgesic effects. The aromatic ring of Phenylalanine in the parent compound is also a key feature for its activity, although a direct quantitative comparison with aliphatic C-terminal residues is needed.

  • Future Directions for SAR Studies: To further elucidate the SAR of this compound, future studies should focus on:

    • Systematic modification of the phenylalanine ring (e.g., substitution with electron-donating or withdrawing groups).

    • Alterations to the pyroglutamyl ring to investigate its role in receptor binding.

    • Synthesis of analogs with constrained conformations to understand the bioactive conformation.

Experimental Protocols

Detailed methodologies for the key bioassays are provided below to allow for replication and further investigation.

Forced Swim Test (for Antidepressant-like Activity)

The forced swim test is a widely used behavioral assay to screen for antidepressant-like activity in rodents.

Apparatus:

  • A transparent cylindrical tank (e.g., 25 cm high, 15 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

Procedure:

  • Mice are individually placed into the cylinder of water for a 6-minute session.

  • The behavior of the mouse is recorded, typically by video, for the entire duration.

  • The last 4 minutes of the session are scored for periods of immobility, where the mouse makes only the minimal movements necessary to keep its head above water.

  • A decrease in the duration of immobility is indicative of an antidepressant-like effect.

Hot Plate Test (for Analgesic Activity)

The hot plate test is a classic method for assessing the response to a thermal pain stimulus and is used to evaluate the efficacy of analgesic compounds.

Apparatus:

  • A hot plate apparatus with a surface that can be maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • A transparent cylindrical restrainer to keep the animal on the heated surface.

Procedure:

  • The hot plate surface is preheated to the desired temperature.

  • A mouse is gently placed on the hot plate, and a timer is started simultaneously.

  • The latency to the first sign of a pain response (e.g., paw licking, jumping) is recorded.

  • A cut-off time (e.g., 30 seconds) is typically used to prevent tissue damage.

  • An increase in the latency to respond is indicative of an analgesic effect.

Signaling Pathways and Experimental Workflows

The precise signaling pathways through which this compound and its analogs exert their CNS effects are still under investigation. However, it is hypothesized that they may modulate glutamatergic and dopaminergic neurotransmitter systems. The following diagrams illustrate a hypothetical signaling pathway and a general workflow for the evaluation of this compound analogs.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron PyrPhe This compound Analog Receptor Putative Receptor (e.g., GPCR) PyrPhe->Receptor G_protein G-protein Receptor->G_protein Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP PKA PKA cAMP->PKA Ion_Channel Ion Channel PKA->Ion_Channel Neurotransmitter_Release Modulation of Neurotransmitter Release (e.g., Glutamate, Dopamine) Ion_Channel->Neurotransmitter_Release Postsynaptic_Receptor Postsynaptic Receptor Neurotransmitter_Release->Postsynaptic_Receptor Postsynaptic_Signaling Downstream Signaling Cascade Postsynaptic_Receptor->Postsynaptic_Signaling Biological_Response Biological Response (Analgesia, Antidepressant-like effect) Postsynaptic_Signaling->Biological_Response

Caption: Hypothetical signaling pathway for this compound analogs in the CNS.

G cluster_workflow Experimental Workflow start Design & Synthesis of This compound Analogs purification Purification & Characterization (HPLC, NMR, MS) start->purification in_vitro In Vitro Screening (e.g., Receptor Binding Assays) purification->in_vitro in_vivo In Vivo Behavioral Assays (Forced Swim Test, Hot Plate Test) in_vitro->in_vivo data_analysis Data Analysis & SAR Determination in_vivo->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization

Caption: General workflow for the synthesis and evaluation of this compound analogs.

Conclusion

The available evidence suggests that Pyroglutamyl-Phenylalanine is a promising scaffold for the development of novel CNS-acting agents. The inherent stability conferred by the pyroglutamyl ring, combined with the tunable biological activity through modification of the C-terminal phenylalanine residue, provides a strong foundation for future drug design. Further systematic SAR studies, focusing on a broader range of analogs and employing detailed in vitro and in vivo assays, are warranted to fully elucidate the therapeutic potential of this class of dipeptides. The experimental protocols and conceptual frameworks presented in this guide offer a starting point for such endeavors.

References

A Comparative Guide to the Metabolic Stability of Pyr-phe-OH and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug discovery and development, enhancing the metabolic stability of lead compounds is a critical step toward improving their pharmacokinetic profiles and overall therapeutic potential. This guide provides a comparative overview of the metabolic stability of the dipeptide pyroglutamyl-phenylalanine (Pyr-phe-OH) and its rationally designed analogs. The strategies presented here are aimed at mitigating enzymatic degradation, thereby increasing the in vivo half-life of these compounds.

The inherent instability of peptides in biological systems, primarily due to enzymatic degradation, poses a significant challenge. The dipeptide this compound, while featuring a pyroglutamyl N-terminus that offers some protection against aminopeptidases, remains susceptible to other metabolic enzymes.[1][2] This guide explores how specific chemical modifications can enhance its stability, supported by established principles of peptide drug design.[3][4][5]

Comparative Metabolic Stability Data

While direct, publicly available experimental data comparing this compound and its specific analogs is limited, we can construct a hypothetical comparison based on well-documented strategies for improving peptide stability. The following table outlines this compound and several of its analogs, with their expected metabolic stability ranked based on the nature of their chemical modifications. This stability is typically assessed by measuring the in vitro half-life (t½) in human liver microsomes (HLM).

Compound Structure Key Structural Features Expected In Vitro Half-life (t½) in HLM Rationale for Stability
This compound This compoundUnmodified dipeptide with L-amino acids.LowThe N-terminal pyroglutamyl group provides some resistance to aminopeptidases, but the peptide bond is still susceptible to cleavage by other proteases.
Analog 1 Pyr-D-phe-OHReplacement of L-phenylalanine with D-phenylalanine.Moderate to HighD-amino acids are not readily recognized by most endogenous proteases, significantly reducing the rate of enzymatic degradation.
Analog 2 Pyr-phe-NH₂C-terminal amidation.ModerateAmidation of the C-terminus protects the peptide from carboxypeptidase-mediated degradation.
Analog 3 Pyr-(N-Me)phe-OHN-methylation of the peptide bond.HighN-methylation of the amide bond introduces steric hindrance, preventing recognition and cleavage by proteases.
Analog 4 Cyclo(Pyr-phe)Cyclization of the dipeptide.HighA cyclic structure restricts the peptide's conformation, making it a poor substrate for many proteases.

Potential Metabolic Pathways

The metabolic fate of this compound and its analogs is primarily dictated by their susceptibility to enzymatic cleavage. The following diagram illustrates the potential points of metabolic attack on the parent dipeptide and how the proposed modifications in its analogs can confer stability.

cluster_0 This compound Metabolism cluster_1 Analog Strategies for Enhanced Stability This compound This compound Metabolite_1 Pyr + Phe This compound->Metabolite_1 Peptidase Cleavage Metabolite_2 Further Degradation Products Metabolite_1->Metabolite_2 Analog_1 Pyr-D-phe-OH Resistant_to_Cleavage Resistant to Peptidase Cleavage Analog_1->Resistant_to_Cleavage Analog_2 Pyr-phe-NH2 Analog_2->Resistant_to_Cleavage Analog_3 Pyr-(N-Me)phe-OH Analog_3->Resistant_to_Cleavage Analog_4 Cyclo(Pyr-phe) Analog_4->Resistant_to_Cleavage

Caption: Metabolic fate of this compound and stabilization strategies for its analogs.

Experimental Protocols

To empirically determine and compare the metabolic stability of this compound and its analogs, a standardized in vitro assay using liver microsomes is recommended.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound and its analogs in human liver microsomes.

Materials:

  • Test compounds (this compound and its analogs)

  • Pooled human liver microsomes (HLM)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds with known metabolic stability (e.g., a rapidly metabolized compound and a slowly metabolized compound)

  • Acetonitrile (for reaction termination)

  • Internal standard (for LC-MS/MS analysis)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of each test compound and positive control in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine the phosphate buffer, HLM, and the test compound to the desired final concentration (typically 1 µM).

  • Initiation of Metabolic Reaction:

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • Collect aliquots of the incubation mixture at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).

    • Immediately terminate the reaction in each aliquot by adding a quenching solution, typically cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Vortex the terminated samples and centrifuge to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).

The following diagram illustrates the experimental workflow for the in vitro metabolic stability assay.

cluster_workflow Experimental Workflow for Metabolic Stability Assay A Prepare Incubation Mixture (Buffer, HLM, Test Compound) B Pre-incubate at 37°C A->B C Initiate Reaction with NADPH B->C D Collect Samples at Time Points (0, 5, 15, 30, 60 min) C->D E Terminate Reaction (Acetonitrile + Internal Standard) D->E F Centrifuge to Precipitate Proteins E->F G Analyze Supernatant by LC-MS/MS F->G H Data Analysis (Calculate t½ and CLint) G->H

Caption: Workflow for the in vitro metabolic stability assay.

Conclusion

The metabolic stability of peptides is a key determinant of their therapeutic success. For this compound, a dipeptide with an N-terminal pyroglutamyl group, further structural modifications are likely necessary to achieve a desirable pharmacokinetic profile. The introduction of D-amino acids, C-terminal amidation, N-methylation of the peptide backbone, and cyclization are all viable strategies to enhance its resistance to enzymatic degradation. The selection of an optimal modification strategy will depend on a balance between improved stability and the retention of biological activity. The experimental protocol provided in this guide offers a robust framework for the empirical evaluation of the metabolic stability of this compound and its analogs, enabling researchers to make data-driven decisions in the development of more stable and effective peptide-based therapeutics.

References

Safety Operating Guide

Proper Disposal of Pyr-phe-OH: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe and compliant disposal of Pyr-phe-OH, ensuring the protection of personnel and the environment.

Researchers, scientists, and drug development professionals must adhere to these protocols to minimize risks and ensure compliance with institutional and regulatory standards.

I. Chemical and Physical Properties Overview

A foundational understanding of the properties of the constituent parts of this compound is crucial for safe handling and disposal. The following table summarizes key data for L-pyroglutamic acid and L-phenylalanine.

PropertyL-Pyroglutamic AcidL-Phenylalanine
Molecular Formula C₅H₇NO₃[1]C₉H₁₁NO₂[2]
Molecular Weight 129.11 g/mol [1]165.19 g/mol [2]
Appearance White solid[3]White powder/solid
Known Hazards Causes serious eye irritation, may cause respiratory irritation, harmful if swallowed.Generally not classified as a hazardous substance.
Solubility Miscible in water.Soluble in water.

II. Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to employ the correct personal protective equipment (PPE) and adhere to standard laboratory safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.

  • Engineering Controls: Ensure adequate ventilation in the work area. If there is a potential for generating dust from the solid form, a chemical fume hood should be used.

III. Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended procedure for the disposal of this compound. This process is designed to be conservative, treating the compound as a potential irritant.

Step 1: Waste Assessment and Segregation

  • Evaluate for Contamination: Determine if the this compound waste is contaminated with any hazardous materials (e.g., solvents, heavy metals, other toxic chemicals).

  • Segregate Waste Streams:

    • Uncontaminated Solid Waste: Collect pure, uncontaminated solid this compound in a clearly labeled, sealed container.

    • Contaminated Solid Waste: Any materials (e.g., weighing paper, gloves, wipes) that have come into contact with this compound should be collected in a separate, sealed container labeled as "Non-hazardous Chemical Waste" and specifying the contaminant. If contaminated with a hazardous substance, it must be disposed of as hazardous waste.

    • Aqueous Solutions: Collect aqueous solutions of this compound in a sealed, labeled container. Do not mix with other waste streams.

Step 2: Container Labeling and Storage

  • Labeling: All waste containers must be clearly labeled with the chemical name ("this compound waste") and the date.

  • Storage: Store the sealed waste containers in a designated and secure chemical waste accumulation area, away from incompatible materials.

Step 3: Final Disposal

  • Consult Institutional Guidelines: Prior to final disposal, consult your institution's Environmental Health and Safety (EHS) department for specific procedures. Local regulations and institutional policies will ultimately dictate the acceptable disposal method.

  • Uncontaminated Waste:

    • Solid Waste: For small quantities of pure, uncontaminated this compound, disposal in the regular trash may be permissible, but this must be verified with your institution's EHS department.

    • Aqueous Solutions: For small volumes of dilute, non-hazardous aqueous solutions, drain disposal with copious amounts of water may be an option. This requires prior approval from your institution's EHS department and compliance with local wastewater regulations.

  • Contaminated Waste: If the this compound waste is mixed with hazardous materials, it must be disposed of as hazardous waste through a licensed chemical waste disposal vendor.

IV. Spill Management

  • Small Spills: For small spills of solid this compound, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal. Clean the spill area with soap and water.

  • Large Spills: In the event of a large spill, evacuate the area and contact your institution's EHS department or emergency response team.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

PyrPheOH_Disposal start Start: this compound Waste assess Assess for Hazardous Contamination start->assess contaminated Contaminated? assess->contaminated solid_or_liquid Solid or Liquid? contaminated->solid_or_liquid No hazardous_waste Dispose as Hazardous Waste via Licensed Vendor contaminated->hazardous_waste Yes solid_waste Collect in Labeled Solid Waste Container solid_or_liquid->solid_waste Solid liquid_waste Collect in Labeled Liquid Waste Container solid_or_liquid->liquid_waste Liquid consult_ehs_nonhaz Consult Institutional EHS for Non-Hazardous Disposal solid_waste->consult_ehs_nonhaz liquid_waste->consult_ehs_nonhaz trash Dispose in Regular Trash (with EHS approval) consult_ehs_nonhaz->trash drain Dispose Down Drain with Copious Water (with EHS approval) consult_ehs_nonhaz->drain

Caption: Decision workflow for the proper disposal of this compound.

By following these established procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship within their institutions.

References

Safeguarding Your Research: A Guide to Handling Pyr-phe-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of synthetic peptides like L-Pyroglutamyl-L-phenylalanine (Pyr-phe-OH) is fundamental to both personal safety and research integrity. This guide provides essential, immediate safety protocols and logistical information for handling this compound, from initial receipt to final disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when working with peptide compounds.[1] Adherence to proper PPE protocols is critical, especially when handling the substance in its powdered form, to avoid inhalation, skin, or eye contact.[2]

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and liquid splashes.[3] Should meet ANSI Z87.1 standards.[3]
Face ShieldRecommended in addition to safety goggles when there is a significant risk of splashing, such as during initial reconstitution.[1]
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.
Hand Protection Chemical-Resistant GlovesNitrile gloves are commonly used. Consider double-gloving for added protection, especially when handling concentrated solutions. Gloves should be inspected before use and removed promptly if contaminated.
Respiratory Protection Respirator/Dust MaskRecommended when weighing and handling the lyophilized powder to avoid the inhalation of fine particles. The type of respirator should be selected based on a risk assessment.
General Laboratory Attire Long Pants & Closed-Toe ShoesMinimum attire for working in a laboratory where hazardous materials are present.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment and preserving the integrity of the compound.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or compromised seals.

  • Storage of Lyophilized Peptide: For long-term storage, keep the lyophilized peptide at -20°C or colder in a tightly sealed, light-protective, and desiccated container.

  • Equilibration: Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent moisture absorption, which can degrade the peptide.

Handling and Reconstitution
  • Handling Lyophilized Powder: Weigh the lyophilized powder in a controlled environment, minimizing exposure to air and moisture. Use appropriate exhaust ventilation where dust may be formed.

  • Reconstitution: Use a sterile solvent appropriate for the peptide. Gently swirl the vial to dissolve the contents; avoid shaking. For peptides that are difficult to dissolve, sonication may be used, but excessive heating should be avoided.

  • Storage of Reconstituted Peptide: It is recommended to create single-use aliquots and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Spill Response
  • Small Spills: For small spills of the powdered form, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material and place it in a suitable container.

  • Large Spills: For large spills, evacuate the area and prevent entry. Wear appropriate PPE, including a respirator. Contain the spill and follow cleanup procedures for small spills.

Disposal Plan: Ensuring a Safe and Clean Workspace

Proper waste disposal is a critical final step in managing the handling of chemical compounds and is essential for safety and regulatory compliance.

  • Unused Peptide: Unused or expired lyophilized peptide and concentrated stock solutions should be treated as chemical waste.

  • Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, gloves, and empty vials, should be collected in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Depending on local regulations, liquid waste containing the peptide may need to be decontaminated (e.g., with 10% bleach) before drain disposal with copious amounts of water, or collected for chemical waste disposal.

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling of this compound in a research laboratory.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Receive_Inspect Receive & Inspect Container Store_Peptide Store Lyophilized Peptide (-20°C or colder) Receive_Inspect->Store_Peptide Intact Equilibrate Equilibrate to Room Temperature Store_Peptide->Equilibrate Prior to Use Weigh_Powder Weigh Lyophilized Powder Equilibrate->Weigh_Powder Reconstitute Reconstitute Peptide Weigh_Powder->Reconstitute Spill Spill? Weigh_Powder->Spill Use_in_Experiment Use in Experiment Reconstitute->Use_in_Experiment Store_Solution Store Solution (Aliquots at -20°C/-80°C) Reconstitute->Store_Solution For Later Use Dispose_Solid Dispose of Contaminated Solid Waste Use_in_Experiment->Dispose_Solid Dispose_Liquid Dispose of Liquid Waste Use_in_Experiment->Dispose_Liquid Use_in_Experiment->Spill Spill_Cleanup Follow Spill Response Protocol Spill->Spill_Cleanup Yes Spill_Cleanup->Dispose_Solid

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyr-phe-OH
Reactant of Route 2
Reactant of Route 2
Pyr-phe-OH

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.